Product packaging for Raxatrigine(Cat. No.:CAS No. 934240-30-9)

Raxatrigine

Número de catálogo: B1684372
Número CAS: 934240-30-9
Peso molecular: 314.4 g/mol
Clave InChI: JESCETIFNOFKEU-SJORKVTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Vixotrigine has been investigated for the treatment of Bipolar Disorder and Bipolar Depression.
VIXOTRIGINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
a sodium channel blocke

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19FN2O2 B1684372 Raxatrigine CAS No. 934240-30-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22/h1-8,16-17,21H,9-11H2,(H2,20,22)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESCETIFNOFKEU-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031867
Record name Raxatrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934240-30-9
Record name (2S,5R)-5-[4-[(2-Fluorophenyl)methoxy]phenyl]-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934240-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raxatrigine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934240309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raxatrigine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11706
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raxatrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIXOTRIGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQS4J85K6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vixotrigine's State-Dependent Sodium Channel Blockade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vixotrigine (formerly BIIB074) is an investigational, orally administered small molecule that acts as a state-dependent blocker of voltage-gated sodium channels (Navs).[1][2] Unlike non-selective blockers, vixotrigine exhibits a preferential affinity for the inactivated state of these channels, a characteristic that underpins its potential therapeutic efficacy in conditions marked by neuronal hyperexcitability, such as trigeminal neuralgia and other neuropathic pain states.[3][4][5] This technical guide provides an in-depth examination of the mechanism of action, quantitative pharmacology, and experimental methodologies used to characterize vixotrigine's interaction with sodium channels.

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells.[6] These transmembrane proteins cycle through three primary conformational states: resting, open, and inactivated.[6] In pathological conditions like neuropathic pain, neurons can become hyperexcitable, leading to a higher proportion of sodium channels in the open and inactivated states.[7] State-dependent blockers like vixotrigine are designed to selectively target these more active channels, thereby reducing pathological firing while having a lesser effect on normal neuronal activity.[7][8] This targeted approach is anticipated to offer an improved therapeutic window with a better side-effect profile compared to traditional, non-selective sodium channel blockers.[6][7]

Mechanism of Action: State-Dependent Blockade

Vixotrigine's mechanism of action is characterized by its voltage- and use-dependent inhibition of a broad spectrum of sodium channel subtypes.[1][9][10] This means its potency is significantly enhanced under conditions of membrane depolarization and high-frequency neuronal firing, which are hallmarks of neuropathic pain.[7][11]

  • Voltage-Dependence: Vixotrigine demonstrates a higher affinity for sodium channels in a depolarized state.[12] When the neuronal membrane is depolarized, the equilibrium of sodium channels shifts towards the inactivated state. Vixotrigine preferentially binds to and stabilizes this inactivated state, making it more difficult for the channel to return to the resting state and subsequently fire another action potential.[6]

  • Use-Dependence (Frequency-Dependence): During rapid, repetitive firing of neurons, sodium channels cycle through their conformational states more frequently.[7] This increased cycling provides more opportunities for vixotrigine to bind to the open and, more critically, the inactivated states.[10][12] As a result, the inhibitory effect of vixotrigine accumulates with successive action potentials, leading to a more profound block in highly active neurons.[12]

This dual mechanism of voltage- and use-dependence allows vixotrigine to selectively quiet hyperexcitable neurons while largely sparing those firing at a normal, low frequency.[8]

Quantitative Pharmacology

The potency and selectivity of vixotrigine have been systematically characterized across a range of human sodium channel subtypes using electrophysiological techniques. The following tables summarize the key quantitative data, including the half-maximal inhibitory concentration (IC50) for both tonic and use-dependent block.

NaV SubtypeTonic Block IC50 (µM) at -60 mVUse-Dependent Block IC50 (µM) (10 Hz)
NaV1.1 >1005.12
NaV1.2 >1004.83
NaV1.3 86.744.67
NaV1.4 45.763.92
NaV1.5 22.92 (at -70mV)1.76
NaV1.6 >1004.23
NaV1.7 46.722.85
NaV1.8 >100Not specified

Data extracted from Hinckley et al., 2021.[9][11][12][13]

CompoundNaV SubtypeUse-Dependent IC50 (µM)
Vixotrigine NaV1.15.12
NaV1.24.83
NaV1.34.67
NaV1.43.92
NaV1.51.76
NaV1.64.23
NaV1.72.85
Carbamazepine NaV1.386.74
NaV1.445.76
NaV1.522.92
NaV1.746.72

Data extracted from Hinckley et al., 2021, for comparative purposes.[13]

Experimental Protocols

The characterization of vixotrigine's activity on voltage-gated sodium channels primarily relies on patch-clamp electrophysiology.[1][14]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents flowing through the membrane of a single cell.

Objective: To determine the effect of vixotrigine on the function of specific sodium channel subtypes.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express a specific human NaV subtype (e.g., NaV1.1, NaV1.7).

  • Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external recording solution (Artificial Cerebrospinal Fluid - ACSF) containing: 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose, bubbled with 95% O2–5% CO2.[14]

  • Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 5–8 MΩ and filled with an internal solution containing: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, with the pH adjusted to 7.3.[14]

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).[15]

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[15]

  • Voltage-Clamp Recordings: The membrane potential is held constant by a patch-clamp amplifier. Specific voltage protocols are applied to elicit sodium currents and to assess tonic and use-dependent block.

    • Tonic Block Protocol: From a holding potential (e.g., -90 mV or -60 mV), a single depolarizing pulse is applied to measure the baseline sodium current.[12] The effect of vixotrigine on this current, without prior repetitive stimulation, is quantified as tonic block.

    • Use-Dependent Block Protocol: From a holding potential (e.g., -60 mV), a train of depolarizing pulses (e.g., 25 pulses at 10 Hz) is applied.[10][12] The progressive reduction in the peak sodium current amplitude during the pulse train in the presence of vixotrigine is measured to determine the use-dependent block.[11][12]

  • Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the concentration of vixotrigine. These curves are then fitted with a logistic function to determine the IC50 values.[7]

Visualizations

Signaling Pathway: Sodium Channel Gating and Vixotrigine Blockade

Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Vixotrigine_Bound Vixotrigine-Bound Inactivated State (Stabilized) Inactivated->Vixotrigine_Bound Vixotrigine Binding (High Affinity) Vixotrigine_Bound->Inactivated Dissociation

Caption: Vixotrigine preferentially binds to and stabilizes the inactivated state of the sodium channel.

Experimental Workflow: Patch-Clamp Protocol for Vixotrigine Characterization

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (HEK293 expressing NaV subtype) Giga_Seal Form Gigaseal on Cell Membrane Cell_Culture->Giga_Seal Solution_Prep Prepare Internal & External Solutions Solution_Prep->Giga_Seal Pipette_Pulling Pull Borosilicate Micropipettes Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage Protocols (Tonic & Use-Dependent) Whole_Cell->Voltage_Protocol Data_Acquisition Record Sodium Currents Voltage_Protocol->Data_Acquisition Concentration_Response Generate Concentration- Response Curves Data_Acquisition->Concentration_Response IC50_Calc Calculate IC50 Values Concentration_Response->IC50_Calc

Caption: Workflow for determining vixotrigine's IC50 values using patch-clamp electrophysiology.

Logical Relationship: State-Dependence of Vixotrigine

High_Freq_Firing High-Frequency Neuronal Firing Increased_Inactivation Increased Proportion of Inactivated NaV Channels High_Freq_Firing->Increased_Inactivation Vixotrigine_Binding Increased Vixotrigine Binding & Potency Increased_Inactivation->Vixotrigine_Binding Selective_Block Selective Blockade of Hyperexcitable Neurons Vixotrigine_Binding->Selective_Block Therapeutic_Effect Therapeutic Effect (e.g., Analgesia) Selective_Block->Therapeutic_Effect

Caption: The logical cascade illustrating how high-frequency firing enhances vixotrigine's therapeutic effect.

References

The Shifting Sands of Selectivity: A Technical History of GSK-1014802 (Vixotrigine)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

GSK-1014802, also known as raxatrigine and later vixotrigine, is a voltage-gated sodium channel blocker that has traversed a complex and revealing developmental pathway. Initially synthesized by GlaxoSmithKline and explored for bipolar disorder, its journey has seen a transfer to a spin-off company, Convergence Pharmaceuticals, and a subsequent acquisition by Biogen. The therapeutic focus of GSK-1014802 shifted to neuropathic pain, driven by a mechanistic rationale that itself evolved over time—from a selective NaV1.3 or NaV1.7 inhibitor to a non-selective sodium channel blocker. This guide provides a comprehensive technical overview of the discovery, development, and scientific understanding of GSK-1014802, presenting key data, experimental methodologies, and a visual representation of its history and mechanism.

Discovery and Synthesis

GSK-1014802 was first disclosed in a patent filed by GlaxoSmithKline in 2006 (WO 2007042239 A1), with a priority date of October 10, 2005.[1] The patent described a series of prolinamide derivatives as sodium channel modulators for the treatment of depression, bipolar mood disorder, and substance abuse disorders.[1]

Chemical Structure

IUPAC Name: (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide[2] Chemical Formula: C18H19FN2O2[2] Molar Mass: 314.36 g/mol [2]

Synthetic Route

The synthesis of GSK-1014802 (referred to as vixotrigine in later publications) involved a multi-step process. A scalable route to the key prolinamide structure has been described.[3]

Experimental Protocol: Enantioselective Synthesis [3]

A detailed, scalable synthesis route is outlined in the scientific literature. The process involves the formation of a key intermediate through an enantioselective process, followed by several synthetic steps to yield the final compound. The general steps are described as:

  • Imine Formation and Reduction: Reaction of a suitable glycinamide (B1583983) with a substituted benzaldehyde (B42025) to form an imine, followed by an enantioselective reduction to establish the desired stereochemistry of the pyrrolidine (B122466) ring.

  • Cyclization: Intramolecular cyclization to form the prolinamide core.

  • Functional Group Manipulation: A series of reactions to introduce the (2-fluorobenzyl)oxy moiety and to ensure the final carboxamide functionality. These steps include etherification and amide formation.

  • Purification: The final compound is purified using standard chromatographic techniques.

Mechanism of Action and In Vitro Pharmacology

The understanding of GSK-1014802's mechanism of action has evolved significantly throughout its development.

Initial Hypothesis: Selective NaV Blocker

Initially, GSK-1014802 was investigated as a use-dependent sodium channel blocker with selectivity for the NaV1.3 subtype, which is upregulated in central neuropathic pain states.[1] Later, as Convergence Pharmaceuticals took over development for neuropathic pain, it was characterized as a potent and selective inhibitor of the peripheral NaV1.7 sodium channel.[4][5]

Revised Understanding: Non-Selective NaV Blocker

Subsequent independent studies revealed that GSK-1014802 is a non-selective inhibitor of voltage-gated sodium channels.[1][6] It demonstrates activity against a range of NaV subtypes, with a rank order of potency that does not show significant selectivity for NaV1.7.[1][6] The compound acts as a state-dependent inhibitor, preferentially binding to and stabilizing the inactivated state of the sodium channel.[7] This leads to a hyperpolarizing shift in the voltage-dependence of inactivation, thereby reducing neuronal excitability.[7]

Quantitative In Vitro Pharmacology

The inhibitory activity of GSK-1014802 against various human voltage-gated sodium channel subtypes has been quantified using electrophysiological assays.

NaV SubtypepIC50 (± SEM)[1][6]IC50 (µM)[7][8]
NaV1.14.70 ± 0.2-
NaV1.24.99 ± 0.2-
NaV1.34.82 ± 0.3-
NaV1.45.09 ± 0.2-
NaV1.54.18 ± 0.2-
NaV1.64.84 ± 0.1-
NaV1.74.58 ± 0.21.77 (at -70 mV holding potential)
NaV1.771.66 (at -120 mV holding potential)
NaV1.85.25 ± 0.1-
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology[7][9]
  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired human NaV channel subtype are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier.

  • Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2.

  • Voltage Protocols:

    • Tonic Block: Cells are held at a holding potential of -120 mV and depolarized to 0 mV to elicit sodium currents. The effect of different concentrations of GSK-1014802 on the peak current amplitude is measured.

    • Use-Dependent Block: A train of depolarizing pulses is applied at different frequencies (e.g., 1, 5, 10 Hz) to assess the frequency-dependent inhibition by the compound.

    • Steady-State Inactivation: The voltage dependence of steady-state inactivation is determined by applying a series of prepulses to different voltages before a test pulse to 0 mV. The effect of GSK-1014802 on the half-inactivation voltage (V1/2) is quantified.

  • Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration and fitted with the Hill equation to determine the IC50 value.

Preclinical Development

Animal Models of Efficacy

GSK-1014802 demonstrated efficacy in various preclinical models of pain and epilepsy.

  • Anticonvulsant Activity: The compound was shown to be an effective anticonvulsant in animal models.[1]

  • Neuropathic Pain Models:

    • Freund's Complete Adjuvant (FCA) Model of Inflammatory Pain: Oral administration of vixotrigine produced a dose-related reversal of hypersensitivity to pain.[9]

    • Scorpion Toxin (OD1)-Induced Pain Model: Intraperitoneal, but not intraplantar, administration of CNV1014802 reduced spontaneous pain behaviors in a mouse model of NaV1.7-mediated pain.[6]

Preclinical Experimental Workflow

G cluster_preclinical Preclinical Efficacy Workflow in_vitro In Vitro Characterization (Potency, Selectivity, MoA) animal_model Animal Model Selection (e.g., FCA, OD1-induced pain) in_vitro->animal_model dosing Dose-Response Studies animal_model->dosing efficacy Efficacy Assessment (e.g., pain behavior) dosing->efficacy pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling efficacy->pk_pd tox Toxicology and Safety Pharmacology pk_pd->tox IND IND-Enabling Studies tox->IND

Caption: A generalized workflow for the preclinical evaluation of GSK-1014802.

Clinical Development

GSK-1014802 has undergone several Phase I and Phase II clinical trials under its various names (GSK-1014802, CNV1014802, BIIB074, vixotrigine).

Phase I Studies

Multiple Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of GSK-1014802.[9]

Pharmacokinetic Parameters of Vixotrigine (Single Ascending Dose) [9]

DoseCmax (µg/mL)AUC0–inf (µg*h/mL)
825 mg6.5366.2
  • Oral Clearance: 13.8 L/hr[9]

  • Volume of Distribution: 262 L[9]

  • Drug-Drug Interactions: Co-administration with carbamazepine, a UGT and CYP3A4 inducer, resulted in a reduction in vixotrigine exposure, though this was not considered clinically relevant.[10]

Phase II Studies

Phase II trials evaluated the efficacy and safety of GSK-1014802 in patients with neuropathic pain conditions.

  • Trigeminal Neuralgia (TGN): A randomized withdrawal study (NCT01540630) demonstrated a lower treatment failure rate for CNV1014802 compared to placebo.[4][8][11] The study showed a significant reduction in pain intensity and the number of paroxysms.[4][8]

  • Lumbosacral Radiculopathy (LSR): A randomized, double-blind, placebo-controlled crossover study (NCT01561027) showed a statistically significant reduction in pain intensity for CNV1014802 compared to placebo.[4][5]

Summary of Key Phase II Clinical Trial Results

IndicationStudy DesignKey FindingsReference
Trigeminal NeuralgiaRandomized WithdrawalTreatment failure rate of 33% for CNV1014802 vs. 65% for placebo.[4][4][8]
Lumbosacral RadiculopathyRandomized, Placebo-Controlled CrossoverStatistically significant reduction in Pain Intensity-Numerical Rating Scale (PI-NRS) mean change from baseline.[4][4][5]

Development Timeline and Shifting Focus

G cluster_gsk GlaxoSmithKline cluster_convergence Convergence Pharmaceuticals cluster_biogen Biogen discovery 2005-2006 Discovery & Patent phase1_bipolar ~2009 Phase I for Bipolar Disorder discovery->phase1_bipolar Initial Indication acquisition 2010 Acquisition of Rights phase1_bipolar->acquisition Spin-out refocus Shift to Neuropathic Pain (Trigeminal Neuralgia, LSR) acquisition->refocus phase2 ~2012-2014 Phase II Trials refocus->phase2 biogen_acquisition 2015 Acquisition of Convergence phase2->biogen_acquisition phase3 Further Development as Vixotrigine biogen_acquisition->phase3

Caption: The developmental and corporate history of GSK-1014802.

Signaling Pathway and Mechanism of Action Visualization

G cluster_neuron Neuronal Pain Signaling stimulus Noxious Stimulus depolarization Membrane Depolarization stimulus->depolarization nav_channel Voltage-Gated Sodium Channels (NaV1.1-1.8) depolarization->nav_channel Activation na_influx Na+ Influx nav_channel->na_influx action_potential Action Potential Generation & Propagation na_influx->action_potential pain_signal Pain Signal Transmission to CNS action_potential->pain_signal gsk1014802 GSK-1014802 (Vixotrigine) gsk1014802->nav_channel Inhibition (Non-selective) Stabilizes Inactivated State

Caption: The mechanism of action of GSK-1014802 in inhibiting pain signaling.

Conclusion

The development of GSK-1014802 is a salient case study in modern drug discovery. It highlights the challenges of translating preclinical selectivity into clinical efficacy and the iterative nature of understanding a compound's true mechanism of action. While initially pursued for its perceived selectivity, its clinical utility in neuropathic pain appears to stem from its properties as a non-selective, state-dependent sodium channel blocker. The extensive preclinical and clinical data package provides a valuable resource for researchers in the field of pain and sodium channel pharmacology, offering insights into both the therapeutic potential and the developmental complexities of this class of molecules.

References

In-Depth Technical Guide: CNV1014802 for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNV1014802, also known as vixotrigine, is a state- and use-dependent sodium channel blocker that has demonstrated significant potential in the treatment of neuropathic pain. With a preferential affinity for the inactivated state of the Nav1.7 sodium channel subtype, CNV1014802 offers a targeted approach to mitigating the hyperexcitability of neurons implicated in chronic pain states. This technical guide provides a comprehensive overview of CNV1014802, consolidating key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics for neuropathic pain.

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Existing treatments often provide inadequate relief and are associated with dose-limiting side effects. The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain signaling pathways, with genetic validation from human pain disorders underscoring its importance. CNV1014802 is a novel small molecule designed to selectively inhibit Nav1.7, offering a promising avenue for the development of more effective and better-tolerated analgesics. This guide will delve into the technical details of CNV1014802's pharmacology, and its evaluation in both preclinical models and clinical trials for neuropathic pain indications such as trigeminal neuralgia and lumbosacral radiculopathy.

Mechanism of Action: State-Dependent Blockade of Nav1.7

CNV1014802 exerts its analgesic effect through the targeted modulation of voltage-gated sodium channels, particularly the Nav1.7 subtype, which is predominantly expressed in peripheral sensory neurons. Its mechanism is characterized by state- and use-dependency, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This mode of action is crucial for its therapeutic window, as it allows for the selective inhibition of neurons that are pathologically hyperexcitable—a hallmark of neuropathic pain—while having a lesser effect on neurons firing at normal physiological frequencies. By stabilizing the inactivated state, CNV1014802 reduces the number of available channels that can open in response to depolarization, thereby dampening the propagation of pain signals.

CNV1014802_Mechanism_of_Action cluster_Neuron Peripheral Sensory Neuron Nav1.7_Channel Nav1.7 Channel Resting_State Resting State Open_State Open State Resting_State->Open_State Depolarization Inactivated_State Inactivated State Open_State->Inactivated_State Inactivation Pain_Signal_Propagation Pain Signal Propagation Open_State->Pain_Signal_Propagation Inactivated_State->Resting_State Repolarization Reduced_Pain_Signal Reduced Pain Signal Inactivated_State->Reduced_Pain_Signal Inhibition by CNV1014802 CNV1014802 CNV1014802 CNV1014802->Inactivated_State Binds & Stabilizes Trigeminal_Neuralgia_Trial_Workflow Screening Screening & Run-in Open_Label Open-Label Treatment (21 days) CNV1014802 150 mg tid Screening->Open_Label Response_Assessment Response Assessment (≥30% reduction in paroxysms) Open_Label->Response_Assessment Randomization Randomization Response_Assessment->Randomization Responders Double_Blind_CNV Double-Blind Treatment (28 days) CNV1014802 150 mg tid Randomization->Double_Blind_CNV Double_Blind_Placebo Double-Blind Treatment (28 days) Placebo Randomization->Double_Blind_Placebo Primary_Endpoint Primary Endpoint: Time to Treatment Failure Double_Blind_CNV->Primary_Endpoint Double_Blind_Placebo->Primary_Endpoint Lumbosacral_Radiculopathy_Trial_Workflow Screening Screening & Run-in Randomization Randomization Screening->Randomization Treatment_Period_1 Treatment Period 1 (21 days) CNV1014802 or Placebo Randomization->Treatment_Period_1 Washout Washout Period Treatment_Period_1->Washout Treatment_Period_2 Treatment Period 2 (21 days) Crossover to other treatment Washout->Treatment_Period_2 Primary_Endpoint Primary Endpoint: Change in Pain Intensity (NRS) Treatment_Period_2->Primary_Endpoint

Raxatrigine: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raxatrigine, also known as Vixotrigine, is a voltage-gated sodium channel (Nav) blocker that has been investigated for the treatment of neuropathic pain. Initially explored for its selectivity towards the Nav1.7 subtype, it is now largely considered a broad-spectrum Nav channel inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. Detailed experimental protocols for its synthesis and for the determination of its inhibitory activity are also presented, along with visual representations of its signaling pathway and experimental workflows.

Chemical Structure and Identification

This compound is a synthetic organic molecule with the IUPAC name (2S,5R)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide.[1][2] Its chemical structure is characterized by a central pyrrolidine (B122466) ring with two stereocenters, conferring specific three-dimensional geometry.

IdentifierValue
IUPAC Name (2S,5R)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide[1][2]
Synonyms Vixotrigine, GSK-1014802, CNV1014802, BIIB074[3][4]
CAS Number 934240-30-9 (free base)[5][6]
934240-31-0 (hydrochloride salt)[3]
Molecular Formula C₁₈H₁₉FN₂O₂[5][6]
SMILES O=C([C@H]1N--INVALID-LINK--CC1)N[5]
InChI InChI=1S/C18H19FN2O2/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22/h1-8,16-17,21H,9-11H2,(H2,20,22)/t16-,17+/m1/s1

Physicochemical Properties

The physicochemical properties of this compound are crucial for its pharmacokinetic and pharmacodynamic profiles. A summary of these properties is provided in the table below.

PropertyValueSource
Molecular Weight 314.35 g/mol (free base)[5]
350.82 g/mol (HCl salt)[2][3]
Appearance White to off-white solid[5]
Solubility DMSO: ≥ 31 mg/mL[7]
Water (HCl salt): 14.29 mg/mL (requires sonication)[7]
DMF: 16 mg/mL[3]
DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[3]
logP (predicted) 2.4[6]
pKa (predicted) Not available
Melting Point Not available
Boiling Point Not available

Mechanism of Action and Signaling Pathway

This compound functions as a state-dependent blocker of voltage-gated sodium channels.[8] This means it preferentially binds to and inhibits Nav channels when they are in the open or inactivated states, which are more prevalent during high-frequency neuronal firing characteristic of neuropathic pain.[8] While initially thought to be selective for the Nav1.7 subtype, which is predominantly expressed in peripheral sensory neurons and plays a key role in pain signaling, subsequent studies have revealed that this compound is a broad-spectrum inhibitor of multiple Nav channel subtypes.[4][8][9]

The blockage of these channels in nociceptive neurons reduces the influx of sodium ions, which is essential for the generation and propagation of action potentials. By dampening the excitability of these neurons, this compound effectively reduces the transmission of pain signals to the central nervous system.

Signaling_Pathway cluster_Neuron Nociceptive Neuron Noxious_Stimulus Noxious Stimulus (e.g., nerve injury) Nav_Channel Voltage-Gated Sodium Channel (Nav) Noxious_Stimulus->Nav_Channel Depolarization Action_Potential Action Potential Propagation Nav_Channel->Action_Potential Na+ Influx Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal This compound This compound This compound->Nav_Channel Blocks channel Experimental_Workflow cluster_Workflow FLIPR Assay Workflow for IC50 Determination Cell_Plating Plate Nav-expressing HEK293 cells in a 384-well plate Dye_Loading Load cells with a voltage-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add serial dilutions of this compound Dye_Loading->Compound_Addition Activator_Addition Add Nav channel activator (e.g., veratridine) Compound_Addition->Activator_Addition Fluorescence_Reading Measure fluorescence on FLIPR system Activator_Addition->Fluorescence_Reading Data_Analysis Calculate % inhibition and determine IC50 Fluorescence_Reading->Data_Analysis

References

Vixotrigine: A Technical Guide to its Molecular Targets in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vixotrigine (formerly BIIB074) is an investigational, state- and use-dependent blocker of voltage-gated sodium channels (Nav). This document provides a detailed overview of its molecular interactions within the central nervous system (CNS). By preferentially targeting channels in a depolarized and frequently firing state, vixotrigine offers a potential therapeutic window for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. This guide synthesizes key quantitative data, details the experimental methodologies used for its characterization, and illustrates its mechanism of action through signaling and workflow diagrams.

Primary Molecular Target: Voltage-Gated Sodium Channels (Nav)

The principal molecular targets of vixotrigine in the central nervous system are the α-subunits of voltage-gated sodium channels. Vixotrigine exhibits broad-spectrum activity, potently inhibiting sodium currents from several CNS-expressed Nav subtypes.[1][2] Its mechanism is characterized by voltage- and use-dependency, meaning its inhibitory potency is significantly enhanced when neuronal membranes are depolarized and when channels are rapidly activated, as is common in pathological states.[1][2]

State-Dependent Inhibition

Vixotrigine demonstrates a strong preference for the inactivated state of Nav channels over the resting state.[3] This state-dependent binding is crucial to its proposed mechanism of action, allowing it to selectively modulate the activity of hyperexcitable neurons while sparing those firing at normal physiological frequencies.[4][5] This is achieved by shifting the steady-state inactivation curve to more hyperpolarized potentials.[2]

Use-Dependent Inhibition

Consistent with its binding to the inactivated state, vixotrigine exhibits pronounced use-dependent or frequency-dependent block.[1][2] During high-frequency neuronal firing, Nav channels spend more time in the open and inactivated states, providing a greater opportunity for vixotrigine to bind and accumulate its inhibitory effect. This leads to a progressive reduction in the sodium current with successive depolarizations.[1]

Quantitative Analysis of Vixotrigine's Potency at CNS Nav Subtypes

The inhibitory potency of vixotrigine has been systematically characterized using patch-clamp electrophysiology on recombinant human Nav channels expressed in cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for CNS-relevant subtypes under conditions of tonic block (low-frequency stimulation) and use-dependent block (high-frequency stimulation).

Nav SubtypeTonic Block IC50 (µM) from -90 mVUse-Dependent IC50 (µM) at 10 HzFold Shift in Potency
Nav1.1 >305.12-
Nav1.2 12.32.924.2
Nav1.3 11.54.662.5
Nav1.6 11.64.142.8

Data sourced from Hinckley et al., 2021.

Off-Target Activity in the CNS

A screening of vixotrigine against a panel of 130 receptors, ion channels, transporters, and enzymes revealed a notable off-target interaction.

Off-TargetAssayPotencyNotes
Monoamine Oxidase B (MAO-B) Enzyme activity in human liver microsomespIC50 = 8.4No measurable inhibitory effect on MAO-A (pKi < 5).[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology for Nav Inhibition

This protocol is used to determine the IC50 values for vixotrigine against various Nav subtypes.

Cell Preparation:

  • HEK-293 or CHO cells stably expressing the human Nav subtype of interest are cultured under standard conditions.

  • Cells are plated onto glass coverslips 24-48 hours before the experiment.

Recording Conditions:

  • Coverslips are transferred to a recording chamber on an inverted microscope and superfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Patch pipettes are pulled from borosilicate glass to a resistance of 1-3 MΩ when filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

  • Whole-cell recordings are established, and cells are voltage-clamped at a holding potential of -120 mV. Series resistance is compensated by at least 80%.

Voltage Protocols:

  • Tonic Block:

    • From a holding potential of -90 mV, a 20 ms (B15284909) test pulse to 0 mV is applied to elicit a sodium current.

    • This is repeated at a low frequency (e.g., 0.1 Hz) to establish a baseline.

    • Vixotrigine is applied at increasing concentrations, and the peak current of the first pulse is measured to determine the tonic block IC50.[4]

  • Use-Dependent Block:

    • The holding potential is set to -60 mV (or -70 mV for Nav1.5) to promote channel inactivation.[1]

    • A train of 25 depolarizing pulses to +10 mV for 20 ms is delivered at a frequency of 10 Hz.[1]

    • The peak current of the 25th pulse is compared to the first pulse to quantify use-dependent inhibition.[1]

    • Concentration-response curves are generated from the inhibition of the 25th pulse to calculate the use-dependent IC50.

MAO-B Enzyme Inhibition Assay

This protocol is used to determine the inhibitory activity of vixotrigine against MAO-B.

  • Human liver microsomes are used as the source of MAO-B enzyme.

  • Vixotrigine is pre-incubated with the microsomes at various concentrations.

  • A specific MAO-B substrate (e.g., benzylamine) is added to initiate the reaction.

  • The reaction is allowed to proceed for a set time at 37°C.

  • The reaction is terminated, and the amount of product formed is quantified using a suitable method (e.g., HPLC or a fluorescent reporter).

  • The concentration of vixotrigine that causes 50% inhibition of enzyme activity (IC50) is calculated and converted to pIC50 (-log(IC50)).[4]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Vixotrigine's State-Dependent Mechanism Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Vixotrigine Vixotrigine Vixotrigine->Inactivated Preferential Binding

Caption: Vixotrigine preferentially binds to the inactivated state of Nav channels.

cluster_1 Use-Dependent Block Experimental Workflow Start Start: Whole-cell Patch Clamp SetHP Set Holding Potential (-60 mV) Start->SetHP ApplyTrain Apply 10 Hz Pulse Train (25 pulses to +10 mV) SetHP->ApplyTrain MeasureCurrent Measure Peak Na+ Current (1st and 25th pulse) ApplyTrain->MeasureCurrent CalculateBlock Calculate % Block ([1 - (I_25th / I_1st)] * 100) MeasureCurrent->CalculateBlock CR_Curve Generate Concentration- Response Curve CalculateBlock->CR_Curve IC50 Determine Use-Dependent IC50 CR_Curve->IC50

Caption: Workflow for determining the use-dependent block of Nav channels.

Conclusion

Vixotrigine is a broad-spectrum voltage-gated sodium channel blocker with a distinct mechanism of action characterized by potent voltage- and use-dependency. Its preferential inhibition of Nav channels in the inactivated state provides a targeted approach to reducing neuronal hyperexcitability in the CNS. The quantitative data and experimental protocols outlined in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development. Further investigation into its clinical applications and the implications of its MAO-B inhibitory activity is warranted.

References

Preclinical Profile of Raxatrigine for Epilepsy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raxatrigine (also known as Vixotrigine, GSK-1014802, CNV1014802, and BIB074) is a state-dependent sodium channel blocker.[1][2] Initially investigated for conditions such as bipolar disorder and pain, its mechanism of action suggests potential therapeutic application in epilepsy.[3] Like many established anti-epileptic drugs (AEDs), this compound's primary pharmacological target is the voltage-gated sodium channel, a key player in neuronal excitability.[4][5] This guide provides an in-depth overview of the available preclinical information regarding this compound's potential for treating epilepsy, including its mechanism of action, and outlines the common experimental protocols used to evaluate such compounds. Due to the limited publicly available preclinical data specifically for this compound in epilepsy models, this guide will also reference established methodologies and data from other sodium channel-blocking AEDs, such as lamotrigine (B1674446), to provide a comprehensive context for researchers.

Mechanism of Action: State-Dependent Sodium Channel Blockade

This compound functions as a state-dependent and use-dependent inhibitor of voltage-gated sodium channels.[3][6] This means it preferentially binds to and stabilizes the inactivated state of the channel, which is more prevalent during the high-frequency neuronal firing characteristic of epileptic seizures.[3] By blocking these channels, this compound reduces the influx of sodium ions, thereby dampening the excessive electrical activity that drives seizure propagation.

The primary mechanism of action for many antiepileptic drugs involves the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[5] this compound falls into the first category, a mechanism shared by established AEDs like phenytoin, carbamazepine, and lamotrigine.[5]

The following diagram illustrates the general signaling pathway of a state-dependent sodium channel blocker.

cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron ActionPotential High-Frequency Action Potentials (Seizure Activity) NaChannel_open Voltage-Gated Na+ Channel (Open State) ActionPotential->NaChannel_open Depolarization NaChannel_inactivated Voltage-Gated Na+ Channel (Inactivated State) NaChannel_open->NaChannel_inactivated Inactivation This compound This compound NaChannel_inactivated->this compound Preferential Binding GlutamateRelease Reduced Glutamate Release NaChannel_inactivated->GlutamateRelease Reduced Excitability This compound->NaChannel_inactivated Stabilization PostsynapticActivity Reduced Postsynaptic Excitation GlutamateRelease->PostsynapticActivity Less Glutamate

Caption: Mechanism of this compound as a state-dependent sodium channel blocker.

Preclinical Evaluation of Anticonvulsant Activity

While specific efficacy data for this compound in epilepsy models is not extensively published, it has been described as an effective anticonvulsant in animal models.[6] The preclinical evaluation of potential AEDs typically involves a battery of in vitro and in vivo tests to determine their efficacy, potency, and side-effect profile.

In Vitro Models

In vitro models are crucial for elucidating the mechanism of action and intrinsic activity of a compound. A common technique is the use of hippocampal slices where epileptiform discharges can be induced.

Experimental Protocol: Hippocampal Slice Model

  • Tissue Preparation: Transverse hippocampal slices (typically 400-450 µm thick) are prepared from juvenile rats.[7][8]

  • Induction of Epileptiform Activity: Slices are superfused with a solution containing a high concentration of potassium (e.g., 8.5 mM K+) or a GABA-A receptor antagonist (e.g., bicuculline) to induce epileptiform discharges.[7][8]

  • Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 or CA3 pyramidal cell layer using glass microelectrodes.[7][8]

  • Drug Application: The test compound (e.g., this compound) is added to the superfusion solution at various concentrations.

  • Data Analysis: The frequency and amplitude of the epileptiform discharges are measured before and after drug application to determine the compound's inhibitory effect.

The following diagram illustrates a typical in vitro experimental workflow.

cluster_Workflow In Vitro Experimental Workflow start Start prep Prepare Hippocampal Slices start->prep induce Induce Epileptiform Activity (e.g., High K+) prep->induce record_baseline Record Baseline Electrophysiological Activity induce->record_baseline apply_drug Apply this compound (Varying Concentrations) record_baseline->apply_drug record_treatment Record Post-Treatment Activity apply_drug->record_treatment analyze Analyze Data (Frequency, Amplitude) record_treatment->analyze end End analyze->end

Caption: Workflow for in vitro evaluation of anticonvulsant activity.
In Vivo Models

In vivo models are essential for assessing the efficacy of a compound in a whole organism, providing insights into its pharmacokinetic and pharmacodynamic properties. Common models for epilepsy include electrically and chemically induced seizure tests.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used model for generalized tonic-clonic seizures and is particularly sensitive to drugs that act on sodium channels.[9]

  • Experimental Protocol:

    • Animal Model: Typically mice or rats.

    • Drug Administration: The test compound is administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses and pre-treatment times.

    • Seizure Induction: A brief electrical stimulus is delivered via corneal or ear-clip electrodes.

    • Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

    • Data Analysis: The dose at which 50% of animals are protected from the tonic hindlimb extension (ED50) is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and generalized clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.

  • Experimental Protocol:

    • Animal Model: Typically mice or rats.

    • Drug Administration: The test compound is administered prior to the convulsant.

    • Seizure Induction: A subcutaneous injection of pentylenetetrazol (PTZ) is given.

    • Endpoint: Animals are observed for the occurrence of clonic seizures (typically defined as clonus lasting for at least 5 seconds).

    • Data Analysis: The ED50 for preventing clonic seizures is determined.

6 Hz Seizure Test

The 6 Hz test is considered a model of therapy-resistant partial seizures.[9]

  • Experimental Protocol:

    • Animal Model: Typically mice.

    • Drug Administration: The test compound is administered prior to seizure induction.

    • Seizure Induction: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes.[9]

    • Endpoint: The primary endpoint is the presence or absence of seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae).

    • Data Analysis: The ED50 is calculated.

The following diagram illustrates the logical relationship in preclinical in vivo testing.

cluster_Testing Preclinical In Vivo Epilepsy Models cluster_Models Seizure Models Raxatrigine_Admin Administer this compound MES Maximal Electroshock (MES) Raxatrigine_Admin->MES scPTZ Subcutaneous PTZ (scPTZ) Raxatrigine_Admin->scPTZ SixHz 6 Hz Seizure Raxatrigine_Admin->SixHz Toxicity_Assessment Assess Neurotoxicity (e.g., Rotorod) Raxatrigine_Admin->Toxicity_Assessment Efficacy_Assessment Assess Anticonvulsant Efficacy (e.g., ED50) MES->Efficacy_Assessment scPTZ->Efficacy_Assessment SixHz->Efficacy_Assessment Protective_Index Calculate Protective Index (TD50 / ED50) Efficacy_Assessment->Protective_Index Toxicity_Assessment->Protective_Index

Caption: Logical flow of in vivo preclinical testing for an anticonvulsant.

Quantitative Data

Table 1: Representative Preclinical Efficacy of Lamotrigine in Rodent Seizure Models

ModelSpeciesRoute of AdministrationED50 (mg/kg)
Maximal Electroshock (MES)Mousei.p.2.2
Maximal Electroshock (MES)Ratp.o.4.9
Subcutaneous PTZ (scPTZ)Mousei.p.4.7
6 Hz (32 mA)Mousei.p.11.2

Note: These are representative values and can vary based on specific experimental conditions. Data is illustrative for lamotrigine and not this compound.

Pharmacokinetics and Toxicology

A comprehensive preclinical evaluation also includes detailed pharmacokinetic and toxicology studies.

Pharmacokinetics: Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are determined. For an orally administered drug intended for chronic use in epilepsy, desirable characteristics include good oral bioavailability and a half-life that supports a convenient dosing schedule (e.g., once or twice daily).[10][11] this compound has been shown to have rapid absorption, high oral bioavailability, and a half-life of 12 hours in humans, which would be suitable for twice-daily dosing.[12]

Toxicology: Safety pharmacology studies are conducted to identify potential adverse effects on major organ systems, including the central nervous system (CNS), cardiovascular system, and respiratory system.[13] For CNS-active drugs, neurotoxicity is a key consideration. This is often assessed using tests such as the rotorod test, which evaluates motor coordination. A therapeutic or protective index (PI) is often calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A larger PI indicates a wider margin of safety.

Conclusion

This compound's mechanism as a state- and use-dependent sodium channel blocker provides a strong rationale for its investigation as a potential treatment for epilepsy. While specific preclinical data in epilepsy models are not widely published, the established protocols for evaluating anticonvulsant compounds offer a clear roadmap for its continued investigation. Further studies would be needed to fully characterize its efficacy and safety profile in various seizure models to support its potential clinical development for epilepsy. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in the preclinical evaluation of novel sodium channel blockers for epilepsy.

References

Raxatrigine's Impact on Neuronal Hyperexcitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronal hyperexcitability, a fundamental pathological process, underpins a variety of neurological disorders, most notably neuropathic pain and epilepsy. This state of heightened neuronal activity is often driven by the dysfunction of voltage-gated sodium channels (Navs), which are critical for the initiation and propagation of action potentials. Raxatrigine (also known as Vixotrigine, BIIB074, CNV1014802, and GSK1014802) has emerged as a significant investigational compound designed to modulate this hyperexcitability.[1][2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of its functional context. Initially developed as a central Nav1.3 blocker, its characterization has evolved, and it is now understood to be a broad-spectrum, state-dependent voltage-gated sodium channel blocker.[1][2][4] This state-dependent activity allows it to preferentially target hyperactive neurons, a desirable characteristic for treating conditions like trigeminal neuralgia and other neuropathic pain states.[5][6][7][8]

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

This compound exerts its therapeutic effect by modulating the activity of voltage-gated sodium channels. Unlike non-selective blockers, this compound demonstrates a state-dependent and use-dependent mechanism of action.[2][3] This means its inhibitory potency is significantly enhanced under conditions where neurons are depolarized or firing at high frequencies—hallmarks of neuronal hyperexcitability.[2][6]

The drug preferentially binds to and stabilizes the inactivated states of Nav channels, which are more prevalent during sustained depolarization or repetitive firing.[2] This preferential inhibition of channels in hyperactive neurons helps to normalize their firing patterns without significantly affecting normal neuronal activity, thereby reducing the potential for central nervous system side effects.[9] While initially explored for selectivity towards specific subtypes like Nav1.3 and later Nav1.7, recent comprehensive studies have characterized this compound (Vixotrigine) as a broad-spectrum Nav blocker, potently inhibiting a range of both peripheral and central Nav subtypes.[1][2][3][4]

Signaling Pathway Intervention

Neuronal hyperexcitability is driven by an excessive influx of sodium ions through Nav channels, leading to rapid, uncontrolled firing of action potentials. This compound intervenes directly in this process.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron in Hyperexcitable State Action Potential Arrival Action Potential Arrival Nav Channels Open Nav Channels Open Action Potential Arrival->Nav Channels Open Na+ Influx Na+ Influx Nav Channels Open->Na+ Influx Depolarization Depolarization Na+ Influx->Depolarization Neurotransmitter Release Neurotransmitter Release Depolarization->Neurotransmitter Release Sustained Depolarization Sustained Depolarization Neurotransmitter Release->Sustained Depolarization Binds to postsynaptic receptors High Frequency Firing High Frequency Firing Sustained Depolarization->High Frequency Firing Nav Channels (Inactivated State) Nav Channels (Inactivated State) High Frequency Firing->Nav Channels (Inactivated State) Increases proportion of inactivated channels Pathological Signal Propagation Pathological Signal Propagation Nav Channels (Inactivated State)->Pathological Signal Propagation Blockade of Na+ Current This compound This compound This compound->Nav Channels (Inactivated State) Binds and Stabilizes

Caption: this compound's intervention in the neuronal hyperexcitability pathway.

Quantitative Data Presentation

The potency and selectivity profile of this compound has been characterized across multiple Nav channel subtypes using electrophysiological assays. The data below summarizes its inhibitory concentration (IC50) under different channel states, highlighting its state-dependent nature.

Table 1: this compound (Vixotrigine) IC50 Values for Human Nav Subtypes
Nav SubtypeTonic Block IC50 (µM) at -90 mV (Resting State)Voltage-Dependent IC50 (µM) at -60/-70 mV (Depolarized State)Use-Dependent IC50 (µM) (High Frequency Firing)
Nav1.1 >3012.34.41
Nav1.2 >3010.15.12
Nav1.3 >3010.63.51
Nav1.4 >3025.14.88
Nav1.5 >30>304.25
Nav1.6 >3010.74.02
Nav1.7 >306.51.76
Nav1.8 >3017.13.84

Data synthesized from Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker (2021).[2][3] The data clearly illustrates that this compound's potency is significantly increased (lower IC50 values) when channels are in a depolarized state or subjected to high-frequency stimulation, which is characteristic of neuropathic pain conditions.[2]

Table 2: Summary of Key Preclinical Efficacy Studies
Animal ModelConditionDosage (this compound)Key FindingReference
Mouse ModelScorpion Toxin (OD1)-Induced Pain3 and 30 mg/kg (i.p.)Significant reduction in spontaneous pain behaviors.[6]Deuis et al. (2016)[6]
Rat ModelPhencyclidine (PCP)-Induced Cognitive Dysfunction> Anticonvulsant DosesPrevention of deficit in reversal learning.[10]Large CH, et al. (2011)[10]
Rat ModelGeneralized SeizureNot specifiedEffective anticonvulsant activity.[4]Large CH, et al. (2009)[4][11]
Mouse ModelsInflammatory and Neuropathic PainNot specifiedSubstantial analgesic effects without impaired motor function.[9]Preclinical data summary[9]

Detailed Experimental Protocols

The characterization of this compound's effects relies on specific and rigorous experimental methodologies, both in vitro and in vivo.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The primary method for determining the potency and state-dependency of sodium channel blockers is the whole-cell patch-clamp technique.[12][13] This allows for the direct measurement of ionic currents across the membrane of a single cell expressing specific Nav channel subtypes.

Objective: To measure the IC50 of this compound on a specific Nav subtype under conditions mimicking resting, depolarized, and rapidly firing states.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express a specific human Nav channel subtype (e.g., hNav1.7).[12]

  • Electrode Preparation: Borosilicate glass micropipettes are pulled to a fine tip (resistance of 2-5 MΩ) and filled with an intracellular solution.

  • Whole-Cell Configuration: A micropipette is precisely guided to a single cell, and gentle suction is applied to form a high-resistance "giga-seal." A further pulse of suction ruptures the cell membrane, establishing the whole-cell configuration, which allows control of the cell's membrane potential and measurement of its ion currents.

  • Voltage Protocols:

    • Tonic Block (Resting State): The cell is held at a hyperpolarized potential (e.g., -90 mV) where most channels are in a closed, resting state. Short depolarizing pulses are applied to elicit a sodium current. This compound is perfused at increasing concentrations to determine the IC50 for blocking this tonic current.

    • Voltage-Dependent Block (Depolarized State): The holding potential is shifted to a more depolarized level (e.g., -60 mV) to increase the proportion of channels in the inactivated state. The IC50 is re-measured to assess the drug's preference for this state.[2]

    • Use-Dependent Block (High-Frequency Firing): The cell is stimulated with a train of depolarizing pulses (e.g., at 10 Hz) to simulate high-frequency neuronal firing. The block of the sodium current is measured on the first pulse versus later pulses in the train. A greater block on later pulses indicates use-dependency.[2]

  • Data Analysis: Concentration-response curves are generated to calculate the IC50 values for each condition.

G cluster_workflow Patch-Clamp Workflow for Use-Dependent Block Assessment A Prepare HEK-293 cells expressing target Nav subtype B Establish whole-cell patch-clamp configuration A->B C Set holding potential (e.g., -90 mV) B->C D Apply high-frequency train of depolarizing pulses (e.g., 10 Hz) C->D F Perfuse cells with increasing [this compound] C->F Baseline recording E Measure Na+ current amplitude for 1st and Nth pulse D->E G Repeat pulse train stimulation at each concentration F->G H Calculate % block for 1st and Nth pulse G->H I Plot concentration-response curves and determine IC50 H->I

Caption: Workflow for assessing use-dependent block via whole-cell patch-clamp.
In Vivo Preclinical Models: Neuropathic Pain

To assess the analgesic efficacy of this compound in vivo, researchers utilize animal models that replicate the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[14][15][16][17]

Objective: To determine if this compound can reverse pain-like behaviors in a rodent model of nerve injury.

Common Model: Chronic Constriction Injury (CCI) The CCI model is a widely used method that mimics peripheral nerve damage.[18]

Methodology:

  • Surgical Procedure: In an anesthetized rat or mouse, the common sciatic nerve is exposed. Several loose ligatures are tied around the nerve, causing a partial, chronic constriction that leads to inflammation and nerve damage.[18]

  • Behavioral Testing (Baseline): Before and after surgery, the animal's sensitivity to mechanical and thermal stimuli is measured.

    • Mechanical Allodynia: Von Frey filaments of increasing stiffness are applied to the paw. The force at which the animal withdraws its paw is recorded. A lower withdrawal threshold in the injured paw indicates allodynia.[15]

    • Thermal Hyperalgesia: A radiant heat source is applied to the paw (e.g., Hargreaves test). The time taken for the animal to withdraw its paw is measured. A shorter withdrawal latency indicates hyperalgesia.[18]

  • Drug Administration: Once pain behaviors are established (typically 7-14 days post-surgery), animals are treated with this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.[6]

  • Post-Dosing Behavioral Testing: Behavioral tests are repeated at various time points after drug administration to assess the reversal of allodynia and hyperalgesia.

  • Data Analysis: The withdrawal thresholds/latencies for the drug-treated group are compared to the vehicle-treated group to determine analgesic efficacy.

G cluster_workflow Preclinical Neuropathic Pain Model Workflow A Select Rodent Subjects B Baseline Behavioral Testing (Von Frey, Hargreaves) A->B C Induce Neuropathy (e.g., Chronic Constriction Injury) B->C D Allow for Pain Behavior Development (7-14 days) C->D E Confirm Allodynia/Hyperalgesia D->E F Randomize into Groups (Vehicle vs. This compound) E->F G Administer Treatment F->G H Post-Dosing Behavioral Testing at multiple time points G->H I Analyze Data: Compare withdrawal thresholds H->I

Caption: Experimental workflow for an in vivo neuropathic pain study.

Conclusion

This compound represents a rationally designed modulator of neuronal hyperexcitability. Its characterization as a broad-spectrum, state-dependent sodium channel blocker underscores a therapeutic strategy that targets the pathological activity of neurons while potentially sparing normal function.[2][3] The quantitative data from in vitro electrophysiology confirms its enhanced potency under conditions of depolarization and high-frequency firing, which are central to the pathophysiology of neuropathic pain.[2] Preclinical studies in relevant animal models have demonstrated its analgesic potential.[6][9] The detailed protocols outlined in this guide provide the methodological foundation for the continued investigation and development of this compound and other state-dependent channel modulators for the treatment of challenging neurological disorders.

References

An In-Depth Technical Guide to the Pharmacodynamics of Vixotrigine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vixotrigine (formerly known as BIIB074) is an investigational, orally administered small molecule that acts as a broad-spectrum blocker of voltage-gated sodium channels (Navs).[1] It is currently under development for the treatment of neuropathic pain conditions, including trigeminal neuralgia and small fiber neuropathy.[2] Unlike traditional non-selective sodium channel blockers such as carbamazepine, Vixotrigine exhibits a distinct pharmacodynamic profile characterized by voltage- and use-dependent inhibition.[3][4] This property allows it to preferentially target channels in a hyperactive state, which is characteristic of neuropathic pain, potentially leading to an improved therapeutic window and better tolerability.[5][6] This technical guide provides a comprehensive overview of the pharmacodynamics of Vixotrigine, detailing its mechanism of action, quantitative data on its interaction with various sodium channel subtypes, and the experimental protocols used for its characterization.

Mechanism of Action

Vixotrigine's primary mechanism of action is the blockade of voltage-gated sodium channels.[1] Its inhibitory effects are state-dependent, meaning it has a higher affinity for the inactivated state of the channel compared to the resting state.[2][5] This is a crucial feature, as neurons involved in high-frequency firing, which is common in pain pathways, have a higher proportion of sodium channels in the inactivated state.[6] By stabilizing the inactivated state, Vixotrigine effectively reduces the number of channels available to open in response to depolarization, thereby dampening neuronal excitability.[6]

The potency of Vixotrigine is significantly enhanced in a voltage- and use-dependent manner.[1][7] This means that its blocking effect becomes more pronounced as the membrane potential becomes more depolarized and as the frequency of channel activation increases.[1] This use-dependent characteristic is thought to confer selectivity for rapidly firing neurons, such as those involved in pathological pain signaling, over those with normal, lower-frequency activity.[5] Preclinical studies have demonstrated that Vixotrigine rapidly inhibits Navs and prolongs the recovery from the fast-inactivated state.[1][7]

Quantitative Pharmacodynamic Data

The inhibitory potency of Vixotrigine has been systematically characterized across a range of human Nav channel subtypes using electrophysiological techniques. The following tables summarize the half-maximal inhibitory concentrations (IC50) under different experimental conditions, highlighting the voltage- and use-dependent nature of the block.

Nav SubtypeTonic Block IC50 (μM) at -90 mVTonic Block IC50 (μM) at -60/-70 mVUse-Dependent IC50 (μM) at 10 HzFold Shift (Use-Dependent vs. Tonic at -60/-70 mV)
Nav1.1 >10028.05.125.5
Nav1.2 >10025.04.895.1
Nav1.3 45.018.03.215.6
Nav1.4 35.012.02.544.7
Nav1.5 38.020.04.224.7
Nav1.6 >10022.03.885.7
Nav1.7 28.06.111.763.5
Nav1.8 Not Determined15.04.553.3

Data compiled from Hinckley et al., 2021.[1]

Experimental Protocols

The pharmacodynamic properties of Vixotrigine were primarily elucidated using whole-cell patch-clamp electrophysiology on recombinant cell lines expressing specific human Nav channel subtypes.

Cell Lines and Reagents
  • Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing individual human Nav channel subtypes (Nav1.1-Nav1.8).

  • Intracellular Solution (in mM): 100 K-gluconate, 40 KCl, 3.2 MgCl2, 3 EGTA, and 5 HEPES, with the pH adjusted to 7.3.

  • Extracellular Solution (in mM): Composition not specified in the provided search results, but would typically be a buffered saline solution containing physiological concentrations of ions such as Na+, K+, Ca2+, and Cl-.

  • Test Compound: Vixotrigine dissolved in an appropriate solvent (e.g., DMSO) and diluted to final concentrations in the extracellular solution.

Electrophysiology Recordings

Automated planar array electrophysiology platforms, such as the IonWorksHT system, were utilized for high-throughput screening and characterization.[6]

  • Cell Preparation: Cells expressing the target Nav channel subtype are cultured and prepared for recording.

  • Giga-seal Formation: A glass micropipette filled with intracellular solution is brought into contact with the cell membrane to form a high-resistance (giga-ohm) seal.

  • Whole-Cell Configuration: Suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell.

  • Voltage Clamp: The cell membrane potential is clamped at a specific holding potential (e.g., -90 mV or -60 mV) using a patch-clamp amplifier.

  • Data Acquisition: Sodium currents are elicited by applying specific voltage-clamp protocols, and the resulting currents are recorded and analyzed.

Voltage-Clamp Protocols
  • Tonic Block Assessment:

    • Hold the cell at a hyperpolarized potential (e.g., -90 mV) where most channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.

    • Perfuse the cell with increasing concentrations of Vixotrigine and repeat the depolarizing pulse to measure the concentration-dependent inhibition of the peak current.

    • Repeat the protocol at a more depolarized holding potential (e.g., -60 mV) to assess voltage-dependent block.[1]

  • Use-Dependent Block Assessment:

    • Hold the cell at a depolarized potential (e.g., -60 mV).

    • Apply a train of depolarizing pulses (e.g., 25 pulses at a frequency of 10 Hz).

    • Measure the peak current of the first and last pulse in the train.

    • The use-dependent block is calculated as the reduction in the peak current of the last pulse relative to the first pulse in the presence of Vixotrigine, compared to control conditions.[1]

Visualizations

Signaling Pathway and Mechanism of Action

Vixotrigine_Mechanism cluster_channel_states Voltage-Gated Sodium Channel States cluster_outcome Pharmacodynamic Outcome Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization ReducedExcitability Reduced Neuronal Excitability Inactivated->ReducedExcitability Increased proportion of inactivated channels Vixotrigine Vixotrigine Vixotrigine->Inactivated Preferential Binding & Stabilization

Caption: State-dependent mechanism of Vixotrigine on Nav channels.

Experimental Workflow for Use-Dependent Block

Use_Dependent_Workflow start Start: Whole-cell patch clamp configuration hold Hold cell at depolarized potential (e.g., -60 mV) start->hold pulse_train Apply train of depolarizing pulses (e.g., 25 pulses at 10 Hz) hold->pulse_train measure_currents Measure peak Na+ current for 1st and 25th pulse pulse_train->measure_currents apply_vixotrigine Apply Vixotrigine measure_currents->apply_vixotrigine repeat_protocol Repeat pulse train protocol apply_vixotrigine->repeat_protocol measure_inhibited_currents Measure inhibited peak Na+ current for 1st and 25th pulse repeat_protocol->measure_inhibited_currents calculate Calculate % inhibition and use-dependent IC50 measure_inhibited_currents->calculate

Caption: Workflow for assessing use-dependent block of Nav channels.

Conclusion

Vixotrigine is a broad-spectrum voltage-gated sodium channel blocker with a distinct pharmacodynamic profile characterized by potent voltage- and use-dependent inhibition.[1][7] This state-dependent mechanism allows for preferential targeting of hyperactive neurons, which is a key rationale for its development in neuropathic pain conditions.[5] The quantitative data and experimental protocols outlined in this guide provide a detailed understanding of its interaction with Nav channels, which is essential for researchers and clinicians involved in the development and evaluation of novel analgesics.

References

An In-depth Technical Guide to the Non-Selective Profile of Vixotrigine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the pharmacological characteristics of Vixotrigine (formerly known as BIIB074), focusing on its non-selective profile as a voltage-gated sodium channel (Nav) blocker. Vixotrigine has been investigated for the treatment of various neuropathic pain conditions, including small fiber neuropathy and trigeminal neuralgia.[1][2][3] Its mechanism of action involves the state-dependent and use-dependent blockade of multiple sodium channel subtypes, distinguishing it from more selective agents.[1][4][5]

Core Pharmacological Profile: A Broad-Spectrum Sodium Channel Blocker

Vixotrigine is characterized as a broad-spectrum, state-dependent Nav blocker.[1][4] Its potency is enhanced in a voltage- and use-dependent manner, indicating preferential binding to the inactivated state of sodium channels.[1][5] This property is believed to confer selectivity for nerve signaling at high frequencies, which is associated with pain, over normal low-frequency nerve signaling.[5]

Compared to other non-selective sodium channel blockers like carbamazepine (B1668303), vixotrigine demonstrates higher potency and more profound state-dependent inhibition.[1][4] While both drugs exhibit a broad spectrum of action, vixotrigine's mechanism is distinct from Nav1.7- and Nav1.8-specific blockers.[1][4]

Quantitative Analysis of Vixotrigine's Interaction with Nav Subtypes

The non-selective profile of Vixotrigine is evident from its activity across a range of peripheral and central nervous system Nav subtypes. The following table summarizes the use-dependent IC50 values for Vixotrigine against various human Nav channels.

Nav SubtypeUse-Dependent IC50 (µM)
Nav1.11.76
Nav1.25.12
Nav1.3Not specified
Nav1.4Not specified
Nav1.5Not specified
Nav1.6Not specified
Nav1.7Not specified
Nav1.8Not specified
Data sourced from a systematic electrophysiological study.[1]

A comparison with carbamazepine reveals Vixotrigine's greater potency in use-dependent block. For instance, the use-dependent IC50 values for carbamazepine against Nav1.3, Nav1.4, Nav1.5, and Nav1.7 were reported to be 86.74 µM, 45.76 µM, 22.92 µM, and 46.72 µM, respectively.[6]

Experimental Protocols

The characterization of Vixotrigine's pharmacological profile has been established through various key experiments.

1. Electrophysiological Recordings in Recombinant Systems:

  • Objective: To determine the potency and selectivity of Vixotrigine on different human Nav channel subtypes.

  • Methodology:

    • Stable cell lines expressing individual human Nav subtypes (e.g., HEK293 cells) are used.

    • Whole-cell patch-clamp electrophysiology is employed to record sodium currents.

    • For use-dependent block assessment, a series of depolarizing voltage steps (e.g., 25 steps at 10 Hz) are applied from a holding potential of -60 mV.[2]

    • The peak amplitude of the sodium current during the first and subsequent pulses is measured to calculate the degree of block.

    • Concentration-response curves are generated to determine IC50 values.[1]

  • Visualization of Workflow:

    experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_culture HEK293 cells expressing specific hNav subtypes transfection Stable Transfection cell_culture->transfection patch_clamp Whole-cell Patch Clamp transfection->patch_clamp voltage_protocol Apply Voltage Protocol (e.g., 10 Hz pulse train) patch_clamp->voltage_protocol current_recording Record Sodium Currents voltage_protocol->current_recording measure_peak Measure Peak Currents current_recording->measure_peak calculate_block Calculate % Block measure_peak->calculate_block dose_response Generate Concentration- Response Curves calculate_block->dose_response ic50 Determine IC50 Values dose_response->ic50

    Figure 1: Workflow for Electrophysiological Characterization of Vixotrigine.

2. In Vivo Models of Neuropathic Pain:

  • Objective: To assess the analgesic efficacy of Vixotrigine in a preclinical model of neuropathic pain.

  • Methodology:

    • The chronic constriction injury (CCI) model is utilized in rodents.

    • This model involves surgical ligation of the sciatic nerve to induce neuropathic pain-like behaviors.

    • Vixotrigine is administered orally at different doses (e.g., 0.5 or 5 mg/kg, BID).[7]

    • Mechanical allodynia (pain response to a normally non-painful stimulus) is measured using von Frey filaments at baseline and at various time points after drug administration.

    • The reversal of mechanical allodynia is used as a measure of analgesic efficacy.[7]

  • Signaling Pathway Visualization:

    signaling_pathway cluster_pathophysiology Neuropathic Pain Pathophysiology cluster_intervention Pharmacological Intervention nerve_injury Nerve Injury (e.g., CCI) increased_firing Increased High-Frequency Neuronal Firing nerve_injury->increased_firing pain_sensation Pain Sensation (Allodynia/Hyperalgesia) increased_firing->pain_sensation vixotrigine Vixotrigine Administration nav_block Blockade of Voltage-Gated Sodium Channels vixotrigine->nav_block nav_block->increased_firing Inhibits

    Figure 2: Vixotrigine's Mechanism of Action in Neuropathic Pain.

Clinical Trial Insights

Clinical studies have provided a mixed but informative picture of Vixotrigine's efficacy and safety. In a Phase 2 study (CONVEY) for small fiber neuropathy, the 200 mg twice-daily dose met its primary endpoint of reducing the mean average daily pain score at week 12.[8][9] However, a higher dose of 350 mg twice-daily did not meet this primary endpoint, although it did show a statistically significant improvement in the Patient Global Impression of Change (PGIC).[8] The drug was generally well-tolerated, with common adverse events including dizziness, headache, vertigo, and nausea.[8]

Conclusion

Vixotrigine presents a non-selective pharmacological profile, acting as a potent, use-dependent blocker of a broad spectrum of voltage-gated sodium channels. This mechanism of action, which favors the inhibition of rapidly firing neurons, provides a rationale for its investigation in neuropathic pain conditions. While preclinical models have demonstrated its analgesic potential, clinical trial results have been variable, highlighting the complexities of translating preclinical findings to clinical efficacy. Further research is warranted to fully elucidate the therapeutic potential and optimal clinical application of Vixotrigine's non-selective sodium channel blockade.

References

Methodological & Application

Raxatrigine: Application Notes and Electrophysiology Protocols for Characterizing a State-Dependent Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raxatrigine (also known as Vixotrigine, CNV1014802, and GSK-1014802) is a voltage-gated sodium channel (Nav) inhibitor that has been investigated for the treatment of neuropathic pain conditions such as trigeminal neuralgia and lumbosacral radiculopathy.[1][2] Initially explored for its potential selectivity towards specific Nav subtypes like Nav1.3 and later Nav1.7, recent comprehensive characterization has revealed this compound to be a broad-spectrum Nav blocker.[2][3] Its mechanism of action is distinguished by a profound state-dependent and use-dependent inhibition of sodium channels, preferentially targeting channels in inactivated states that are more prevalent during high-frequency neuronal firing characteristic of pathological pain states.[3][4]

These application notes provide a detailed overview of the electrophysiological characterization of this compound, including protocols for whole-cell patch-clamp recordings in both recombinant expression systems and native neurons.

Mechanism of Action: State-Dependent Blockade

This compound exhibits a potent state-dependent blockade of voltage-gated sodium channels. This means its binding affinity for the channel is significantly higher when the channel is in the open or inactivated state compared to the resting state.[3] During normal physiological activity, most sodium channels are in a resting state. However, in conditions of hyperexcitability, such as in neuropathic pain, neurons undergo prolonged depolarizations and high-frequency firing. This increases the proportion of sodium channels in the open and inactivated states, making them more susceptible to blockade by this compound. This state-dependent action allows for targeted inhibition of hyperactive neurons while sparing normally functioning ones, potentially leading to a better therapeutic window.[4] Functional analysis has indicated that this compound promotes the inactivated state of the Nav1.7 channel and delays its recovery from inactivation, thereby inhibiting channel activity.

Figure 1. State-dependent binding of this compound to voltage-gated sodium channels.

Quantitative Data

The inhibitory potency of this compound has been systematically characterized across various human Nav channel subtypes using patch-clamp electrophysiology. The data below summarizes its half-maximal inhibitory concentrations (IC50) under different conditions, highlighting its broad-spectrum nature and enhanced potency in a use-dependent manner.

Channel SubtypeResting State IC50 (µM)Use-Dependent IC50 (µM) at 10 Hz
Nav1.1 6.111.76
Nav1.2 10.73.55
Nav1.3 10.12.56
Nav1.4 13.04.39
Nav1.5 20.35.12
Nav1.6 10.22.56
Nav1.7 6.111.76
Nav1.8 >3011.2
Data compiled from Hinckley et al., 2021.[3]

Experimental Protocols

The following are detailed protocols for characterizing the effects of this compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology. These protocols are adaptable for use with recombinant cell lines (e.g., HEK293 cells stably expressing a specific Nav subtype) or primary neurons (e.g., dorsal root ganglion neurons).

Protocol 1: Characterization in Recombinant HEK293 Cells

This protocol is designed for HEK293 cells stably expressing a human Nav channel subtype of interest.

1. Cell Culture and Preparation:

  • Culture HEK293 cells expressing the desired Nav channel alpha subunit in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • One to two days before recording, plate the cells onto glass coverslips at a low density to allow for the isolation of individual cells for patching.[2]

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[5]

  • Internal (Pipette) Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES, 2 MgCl₂. Adjust pH to 7.2 with CsOH.[5][6]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) on an isolated cell and then rupture the membrane to achieve the whole-cell configuration.[7]

  • Compensate for series resistance (>80%) to minimize voltage errors.

  • Hold the cell at a membrane potential of -120 mV.

4. Voltage-Clamp Protocols:

  • Resting State Inhibition:

    • From a holding potential of -90 mV, apply a 20 ms (B15284909) depolarizing step to 0 mV to elicit a peak sodium current.[3]

    • Apply this pulse at a low frequency (e.g., 0.1 Hz) to ensure the channel returns to the resting state between pulses.

    • Perfuse with increasing concentrations of this compound and measure the reduction in peak current to determine the resting state IC50.

  • Use-Dependent Inhibition:

    • From a holding potential of -60 mV (or -70 mV for Nav1.5), apply a train of 25 depolarizing pulses to +10 mV for 20 ms at a frequency of 10 Hz.[3]

    • Measure the peak current of the first and last pulse in the train.

    • Calculate the use-dependent block as the percentage reduction in the 25th pulse current relative to the first pulse current in the presence of the compound.

    • Generate concentration-response curves to determine the use-dependent IC50.

  • Steady-State Inactivation:

    • From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to 0 mV, followed by a test pulse to -10 mV to measure the available channels.[8]

    • Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the voltage of half-maximal inactivation (V1/2).

    • Repeat in the presence of this compound to assess for shifts in the inactivation curve.

Experimental_Workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 or DRG Neurons) Plating Plate cells on coverslips Cell_Culture->Plating Giga_Seal Establish Giga-ohm Seal Plating->Giga_Seal Solutions Prepare Internal & External Solutions Raxatrigine_Prep Prepare this compound Dilutions Solutions->Raxatrigine_Prep Apply_Protocol Apply Voltage-Clamp Protocols Raxatrigine_Prep->Apply_Protocol Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Whole_Cell->Apply_Protocol Data_Acquisition Acquire Current Data Apply_Protocol->Data_Acquisition Measure_Current Measure Peak Currents Data_Acquisition->Measure_Current CR_Curve Generate Concentration- Response Curves Measure_Current->CR_Curve Gating_Analysis Analyze Gating Parameters (e.g., V1/2 of Inactivation) Measure_Current->Gating_Analysis IC50_Calc Calculate IC50 Values CR_Curve->IC50_Calc

Figure 2. General workflow for patch-clamp electrophysiology experiments.

Protocol 2: Characterization in Primary Dorsal Root Ganglion (DRG) Neurons

This protocol allows for the study of this compound on a native mixture of sodium channels present in sensory neurons.

1. Neuron Isolation and Culture:

  • Isolate dorsal root ganglia from rodents in accordance with approved animal care and use protocols.

  • Digest the ganglia in an enzyme solution (e.g., collagenase and trypsin) to dissociate the neurons.[9]

  • Plate the dissociated neurons on poly-L-lysine coated coverslips and culture in a suitable neuronal medium for 1-8 hours before recording.[9]

2. Solutions:

  • Use the same external and internal solutions as described in Protocol 1. The composition is suitable for isolating sodium currents in DRG neurons.

3. Electrophysiological Recording:

  • Follow the same procedure for establishing a whole-cell recording as described in Protocol 1.

  • DRG neurons come in different sizes (small, medium, large) which express different combinations of Nav channels. Target neurons based on the experimental question. Small-diameter neurons are typically nociceptors and are rich in Nav1.7, Nav1.8, and Nav1.9.[9]

4. Voltage-Clamp Protocols:

  • Apply the same voltage-clamp protocols for resting state inhibition, use-dependent inhibition, and steady-state inactivation as detailed in Protocol 1 to characterize the effect of this compound on the total sodium current in these native neurons.

Conclusion

This compound is a potent, broad-spectrum inhibitor of voltage-gated sodium channels, demonstrating significant state- and use-dependency. The provided protocols offer a robust framework for researchers to investigate the effects of this compound and other novel compounds on specific sodium channel subtypes and in native neuronal preparations. This detailed electrophysiological characterization is crucial for understanding the compound's mechanism of action and for the development of next-generation therapies for channelopathies.

References

Application Notes and Protocols: Cell-Based Assays for Testing Raxatrigine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raxatrigine (also known as Vixotrigine, GSK-1014802, or CNV1014802) is a state-dependent, broad-spectrum voltage-gated sodium channel (Nav) blocker.[1][2][3][4][5][6] Initially investigated for its selectivity towards specific Nav subtypes like Nav1.3 and Nav1.7, recent evidence characterizes it as a non-selective inhibitor that preferentially binds to the inactivated state of the channel.[3][4][5] This state-dependent mechanism allows this compound to selectively target rapidly firing neurons, a hallmark of pathological conditions such as neuropathic pain and epilepsy, while having less effect on normally functioning neurons.[5][6]

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[7][8] Dysregulation of these channels is implicated in a variety of "channelopathies." Consequently, Nav channels are significant therapeutic targets.[9] The nine subtypes (Nav1.1–Nav1.9) exhibit distinct expression patterns and biophysical properties, contributing to their diverse physiological roles.[8]

Evaluating the efficacy of a state-dependent Nav channel blocker like this compound requires specialized cell-based assays that can probe the different conformational states of the channel. This document provides detailed protocols for two primary methodologies: whole-cell patch-clamp electrophysiology and fluorescence-based high-throughput screening assays. These protocols are designed to enable researchers to accurately characterize the potency, selectivity, and state-dependency of this compound and similar compounds.

Signaling Pathway of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins that cycle through three main conformational states: resting (closed), open, and inactivated. This gating process is fundamental to their role in generating action potentials.

Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Resting->Inactivated Slow Inactivation (Prolonged Depolarization) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization

Voltage-Gated Sodium Channel State Transitions.

Data Presentation: this compound Efficacy

The following tables summarize the inhibitory potency (IC50) of this compound against various human voltage-gated sodium channel subtypes as determined by electrophysiological assays. These values highlight the compound's broad-spectrum activity and its enhanced potency under conditions that favor the inactivated state (use-dependent protocols).

Table 1: this compound (Vixotrigine) IC50 Values for Tonic and Use-Dependent Block

Nav SubtypeTonic Block IC50 (µM) (Holding at -90 mV)Use-Dependent Block IC50 (µM) (10 Hz stimulation from -60/-70 mV)
hNav1.1 5.122.65
hNav1.2 Not Determined2.76
hNav1.3 4.601.95
hNav1.4 10.04.25
hNav1.5 13.05.12
hNav1.6 6.582.53
hNav1.7 6.111.76
hNav1.8 5.253.51

Data compiled from studies on recombinant human Nav channels expressed in HEK293 or CHO cells.[2][3][4]

Table 2: this compound (CNV1014802) pIC50 Values from a Separate Study

Nav SubtypepIC50 (± SEM)Calculated IC50 (µM)
hNav1.1 4.70 (± 0.2)20.0
hNav1.2 4.99 (± 0.2)10.2
hNav1.3 4.82 (± 0.3)15.1
hNav1.4 5.09 (± 0.2)8.1
hNav1.5 < 4.5> 31.6
hNav1.6 4.84 (± 0.1)14.5
hNav1.7 4.58 (± 0.2)26.3
hNav1.8 5.25 (± 0.1)5.6

Data from Deuis et al., as cited in Hesselink, 2017.[3] Note the differences in reported potencies, which may arise from different experimental protocols and conditions.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides high-fidelity recordings of ion channel activity, allowing for detailed characterization of a compound's effects on channel gating and kinetics.[10]

cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis CellCulture Culture HEK293/CHO cells stably expressing Nav subtype Harvest Harvest and plate cells on glass coverslips CellCulture->Harvest Patch Form GΩ seal and achieve whole-cell configuration Harvest->Patch RecordBaseline Record baseline currents using voltage protocols Patch->RecordBaseline ApplyDrug Perfuse this compound at desired concentrations RecordBaseline->ApplyDrug RecordDrug Record currents in the presence of the compound ApplyDrug->RecordDrug Measure Measure peak current amplitude and kinetics RecordDrug->Measure DoseResponse Construct dose-response curves and calculate IC50 Measure->DoseResponse

Whole-Cell Patch-Clamp Workflow.
  • Cell Line: HEK293 or CHO cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7).

  • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

  • This compound Stock Solution: 10 mM in DMSO.

  • Cell Preparation: Culture cells expressing the target Nav channel under standard conditions. Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution. Pull glass micropipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the micropipette.

    • Apply gentle positive pressure to keep the tip clean.

    • Upon contacting the cell, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.

    • Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.[10]

  • Voltage-Clamp Protocols: Clamp the cell at a holding potential of -120 mV. Allow the current to stabilize before applying voltage protocols.

    • Tonic Block (Resting State Inhibition):

      • From a holding potential of -120 mV (where most channels are in the resting state), apply a 20 ms (B15284909) depolarizing step to 0 mV every 30 seconds.

      • Record baseline currents, then perfuse with increasing concentrations of this compound, allowing for equilibration at each concentration.

    • Use-Dependent Block (Inactivated State Inhibition):

      • From a holding potential of -70 mV or -60 mV (to induce some steady-state inactivation), apply a train of 25 depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz.[4]

      • Measure the peak current of the first and last pulse in the train. The reduction in the last pulse's amplitude relative to the first indicates use-dependent block.

      • Perform this protocol at various this compound concentrations.

    • Steady-State Inactivation:

      • From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to 0 mV, followed immediately by a 20 ms test pulse to 0 mV.

      • Plot the normalized peak current during the test pulse against the pre-pulse potential to determine the voltage-dependence of inactivation.

      • Repeat in the presence of this compound to observe any shifts in the inactivation curve.

  • Data Analysis:

    • Measure the peak inward sodium current for each voltage step.

    • Calculate the percentage of inhibition at each this compound concentration relative to the baseline current.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value for tonic and use-dependent block.

Fluorescence-Based Sodium Influx Assay

This high-throughput method is suitable for screening large compound libraries. It uses a sodium-sensitive fluorescent indicator to measure the influx of sodium into cells upon channel activation.[11][12]

cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed Nav-expressing cells in 96/384-well plates Incubate Incubate overnight Seed->Incubate LoadDye Load cells with sodium indicator dye Incubate->LoadDye AddCompound Add this compound (Inhibitor Plate) LoadDye->AddCompound AddActivator Add Channel Activator (e.g., Veratridine) AddCompound->AddActivator Read Measure fluorescence kinetics on a plate reader AddActivator->Read AnalyzeKinetics Calculate fluorescence change (e.g., Area Under Curve) Read->AnalyzeKinetics DoseResponse Plot % inhibition vs. concentration and calculate IC50 AnalyzeKinetics->DoseResponse

Fluorescence-Based Assay Workflow.
  • Cell Line: HEK293 cells stably expressing the human Nav channel subtype of interest.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescent Sodium Indicator: Brilliant Sodium Assay Kit or similar (e.g., Asante NaTRIUM Green-2).[11][12]

  • Assay Buffer (HBSS): Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4.

  • Channel Activator: Veratridine (B1662332) stock solution (e.g., 10 mM in DMSO). Veratridine is used to cause persistent activation of sodium channels.[11][13]

  • This compound Stock Solution: 10 mM in DMSO, serially diluted to create a concentration plate.

  • Cell Seeding: Seed Nav-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 15,000 cells/well for a 384-well plate). Incubate overnight.[11]

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's protocol (e.g., Brilliant Sodium Assay kit).[11]

    • Remove the cell culture medium from the plate and add the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C.[11]

  • Compound Addition:

    • Prepare a plate with serial dilutions of this compound in assay buffer at a concentration 3-4x the final desired concentration.

    • Using a kinetic plate reader (e.g., FLIPR, FlexStation), add the this compound solutions to the cell plate.

    • Incubate for a pre-determined time (e.g., 15 minutes) to allow the compound to bind to the channels.[11]

  • Channel Activation and Signal Reading:

    • Prepare the veratridine solution in assay buffer at a concentration that elicits a robust response (e.g., final concentration of 100 µM).[11]

    • Place both the cell plate and the activator plate into the kinetic plate reader.

    • Initiate the reading, establishing a stable baseline fluorescence for ~20 seconds.

    • The instrument will then automatically add the veratridine solution to the wells.

    • Continue recording the fluorescence signal for 3-5 minutes to capture the full kinetic response of sodium influx.[12]

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of sodium ions.

    • For each well, quantify the response (e.g., peak fluorescence, or area under the curve).

    • Calculate the percent inhibition for each this compound concentration relative to vehicle control (0% inhibition) and a full blocker control (e.g., high concentration of Tetrodotoxin (B1210768) for TTX-sensitive channels, 100% inhibition).

    • Plot the percent inhibition against the this compound concentration and fit the data to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide robust methods for characterizing the efficacy of this compound and other state-dependent sodium channel blockers. Whole-cell patch-clamp electrophysiology offers a detailed, mechanistic understanding of the drug-channel interaction, essential for lead optimization and understanding the specifics of state-dependent block. The fluorescence-based sodium influx assay provides a higher-throughput alternative, ideal for initial screening and structure-activity relationship studies. The choice of assay will depend on the specific research question and the stage of the drug discovery process. By employing these cell-based assays, researchers can effectively quantify the potency and mechanism of action of novel Nav channel modulators.

References

Preparing Raxatrigine Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raxatrigine (also known as Vixotrigine, GSK-1014802, or CNV1014802) is a state- and use-dependent voltage-gated sodium channel (VGSC) blocker.[1] While initially investigated for selectivity towards specific Nav subtypes, it is now more broadly characterized as a non-selective VGSC inhibitor.[2] Its mechanism of action makes it a valuable tool for in vitro studies of neuropathic pain, epilepsy, and other neurological disorders involving aberrant neuronal excitability. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro experiments. This document provides detailed protocols and application notes for the preparation of this compound solutions for use in cell-based assays.

Data Presentation

This compound Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₁₈H₁₉FN₂O₂[3]
Molecular Weight314.36 g/mol [3]
CAS Number934240-30-9[3]
Solubility of this compound
SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (≥ 318.12 mM)[3]
WaterInsoluble[1]
EthanolNot specified
PBS (pH 7.2)Very low (requires co-solvents)
Recommended Storage Conditions for this compound Solutions
Solution TypeStorage TemperatureShelf LifeSource
Solid Powder-20°C to -80°C> 2 years[1]
DMSO Stock Solution (concentrated)-20°CUp to 1 month[3][4]
DMSO Stock Solution (concentrated)-80°CUp to 6 months[3][4]
Aqueous Working Solutions2-8°C (prepared fresh)Use on the same day[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.44 mg of this compound (Molecular Weight = 314.36 g/mol ).

  • Dissolving in DMSO: Add the weighed this compound powder to a sterile amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]

Protocol 2: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays

This protocol provides a general method for diluting the DMSO stock solution into an aqueous cell culture medium or physiological buffer for in vitro experiments. The final DMSO concentration should be kept to a minimum, ideally ≤ 0.1%, to avoid solvent-induced cellular toxicity or off-target effects.

Materials:

  • 100 mM this compound in DMSO (from Protocol 1)

  • Sterile cell culture medium or physiological buffer (e.g., HBSS, PBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilutions: To minimize precipitation of the lipophilic compound in the aqueous medium, perform serial dilutions. For example, to prepare a final working solution of 10 µM this compound with a final DMSO concentration of 0.1%:

    • Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 99 µL of DMSO to get a 1 mM solution.

    • Prepare a second intermediate dilution by adding 10 µL of the 1 mM solution to 90 µL of cell culture medium to get a 100 µM solution.

  • Final Working Solution: Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium to obtain the final 1 µM working solution. The final DMSO concentration will be 0.1%.

  • Vehicle Control: It is crucial to prepare a vehicle control solution containing the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium without this compound. This will allow for the assessment of any effects of the solvent on the experimental system.

  • Immediate Use: Use the freshly prepared working solutions immediately to avoid precipitation and ensure accurate dosing.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot serial_dilute Perform Serial Dilutions in Medium thaw->serial_dilute final_dilution Prepare Final Working Solution (≤ 0.1% DMSO) serial_dilute->final_dilution use_immediately Use Immediately in In Vitro Assay final_dilution->use_immediately prepare_vehicle Prepare Medium with Matching DMSO Concentration prepare_vehicle->use_immediately signaling_pathway cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Sodium_Influx Na+ Influx Nav->Sodium_Influx Allows This compound This compound This compound->Nav Blocks Action_Potential Action Potential Propagation Neuronal_Excitability Neuronal Hyperexcitability Action_Potential->Neuronal_Excitability Sodium_Influx->Action_Potential Leads to

References

Application Notes and Protocols for Raxatrigine Administration in Animal Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Raxatrigine (also known as Vixotrigine, CNV1014802, GSK-1014802, and BIIB074), a non-selective, use-dependent voltage-gated sodium channel (Nav) blocker, in various animal models of pain. The included protocols are intended to serve as a guide for researchers investigating the analgesic properties of this compound and similar compounds.

Mechanism of Action: Use-Dependent Sodium Channel Blockade

This compound exerts its analgesic effects by inhibiting the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons.[1][2][3][4] Its mechanism is characterized by state- and use-dependency, meaning it preferentially binds to and stabilizes the inactivated state of voltage-gated sodium channels.[1][4][5] In pathological pain states, neurons often fire at high frequencies, leading to an accumulation of Nav channels in the inactivated state. This compound's higher affinity for this state allows for selective targeting of hyperactive neurons involved in pain signaling, while having less effect on neurons firing at normal, low frequencies.[5][6][7] This broad-spectrum blockade of multiple Nav subtypes (including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, Nav1.7, and Nav1.8) contributes to its efficacy in different pain modalities.[4]

Raxatrigine_Mechanism_of_Action cluster_channel_states Voltage-Gated Sodium Channel States cluster_pain_state High-Frequency Firing (Pain State) Resting Resting (Closed) Open Open (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated (Closed) Open->Inactivated Inactivation Inactivated->Resting Repolarization hf_firing Rapid Depolarization (Noxious Stimulus) channel_cycling Rapid Cycling (Open <-> Inactivated) hf_firing->channel_cycling inactivated_accumulation Accumulation of Inactivated Channels channel_cycling->inactivated_accumulation This compound This compound inactivated_accumulation->this compound Preferential Binding Block Stabilized Inactivated State (Non-conducting) This compound->Block Blocks Channel Outcome Inhibition of Action Potential Propagation (Analgesia) Block->Outcome

Caption: Mechanism of use-dependent Nav channel blockade by this compound.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in key preclinical models of inflammatory and neuropathic pain.

Table 1: Efficacy of this compound in an Inflammatory Pain Model

ModelSpeciesRoute of AdministrationDosing RegimenPrimary Outcome MeasureEfficacy ResultsReference
Complete Freund's Adjuvant (CFA)RatOral (p.o.)Single dose (0.1-5 mg/kg)Reversal of hypersensitivity (Weight Bearing)ED₅₀: 0.91 mg/kg [1][2]

Table 2: Efficacy of this compound in a Neuropathic Pain Model

ModelSpeciesRoute of AdministrationDosing RegimenPrimary Outcome MeasureEfficacy ResultsReference
Chronic Constriction Injury (CCI)RatOral (p.o.)0.5 and 5 mg/kg, BID for 8 daysReversal of Mechanical AllodyniaSignificant reversal at both doses after 6 and 8 days of dosing.[1]

Table 3: Efficacy of this compound in a Toxin-Induced Pain Model

ModelSpeciesRoute of AdministrationDosing RegimenPrimary Outcome MeasureEfficacy ResultsReference
Scorpion Toxin OD1MouseIntraperitoneal (i.p.)3 and 30 mg/kgReduction of spontaneous pain behaviors (licking/flinching)Both doses reduced pain behaviors . 30 mg/kg had comparable effects to a selective Nav1.7 inhibitor.
Scorpion Toxin OD1MouseIntraplantar (i.pl.)1 mMReduction of spontaneous pain behaviors (licking/flinching)No significant effect .

Experimental Protocols

The following are detailed protocols for the administration and evaluation of this compound in established animal models of pain.

Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes the surgical induction of neuropathic pain via CCI and subsequent assessment of mechanical allodynia following oral administration of this compound.

CCI_Experimental_Workflow cluster_surgery Induction Phase cluster_development Pain Development (21 days) cluster_treatment Treatment & Assessment Phase (Day 22 onwards) A Anesthetize Rat B Expose Sciatic Nerve A->B C Place 4 Loose Ligatures B->C D Suture Muscle and Skin C->D E Post-operative Recovery D->E F Development of Mechanical Allodynia E->F G Baseline Von Frey Test F->G H Oral Dosing (BID): - Vehicle - this compound (0.5 or 5 mg/kg) - Gabapentin (30 mg/kg) G->H I Von Frey Testing (0.5h post-dose on Days 1, 6, 8) H->I J Data Analysis: Compare Paw Withdrawal Thresholds I->J

Caption: Experimental workflow for the CCI model and this compound evaluation.

1. Materials:

  • This compound (Vixotrigine)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)

  • Gabapentin (positive control)

  • Isoflurane or other suitable anesthetic

  • 4-0 chromic gut or silk sutures

  • Standard surgical instruments

  • Electronic Von Frey apparatus

2. Surgical Procedure (CCI):

  • Anesthetize adult male Sprague-Dawley rats using isoflurane.

  • Make a small incision at the mid-thigh level of one hind limb, and separate the biceps femoris muscle by blunt dissection to expose the common sciatic nerve.

  • Proximal to the nerve's trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.

  • Place four loose ligatures (4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them.

  • The ligatures should be tied until a brief twitch in the innervated muscle is observed. The goal is to constrict the nerve minimally without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow animals to recover fully. Pain behaviors typically develop over the next 7-21 days.

3. Drug Administration and Behavioral Testing:

  • On day 22 post-surgery, begin the dosing regimen.

  • Administer this compound (0.5 mg/kg or 5 mg/kg), vehicle, or Gabapentin (30 mg/kg) via oral gavage twice daily (BID).[1]

  • Assess mechanical allodynia using an electronic Von Frey apparatus on days 1, 6, and 8 of dosing.[1]

  • Testing should be conducted 0.5 hours after the morning dose.[1]

  • Place the rat on a wire mesh platform and allow it to acclimate.

  • Apply the filament of the Von Frey device to the plantar surface of the ipsilateral (injured) hind paw with gradually increasing force.

  • The paw withdrawal threshold (PWT) is the force in grams at which the rat briskly withdraws its paw.

  • Record the PWT for each animal. A significant increase in PWT in the this compound-treated groups compared to the vehicle group indicates an analgesic effect.

Protocol 2: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

This protocol details the induction of persistent inflammatory pain using CFA and the evaluation of a single oral dose of this compound.

1. Materials:

  • This compound (Vixotrigine)

  • Vehicle for oral gavage

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Incapacitance tester (for weight-bearing assessment) or electronic Von Frey apparatus

2. Induction of Inflammation:

  • Briefly restrain an adult male Sprague-Dawley rat.

  • Inject 100-150 µL of CFA into the plantar surface of one hind paw.

  • Return the animal to its home cage. Inflammation, characterized by edema, erythema, and hypersensitivity, will develop over the next 24 hours and persist for several weeks.

3. Drug Administration and Behavioral Testing:

  • 24 hours after CFA injection, assess baseline hypersensitivity. This can be done by measuring the difference in weight-bearing between the inflamed and non-inflamed paw using an incapacitance tester or by measuring the paw withdrawal threshold with a Von Frey apparatus.

  • Administer a single oral dose of this compound (e.g., in a dose-range of 0.1-5 mg/kg) or vehicle.[2]

  • At a predetermined time post-dose (e.g., 1 hour), re-assess weight-bearing or mechanical allodynia.[1]

  • An increase in weight-bearing on the inflamed paw or an increased paw withdrawal threshold in the this compound group compared to the vehicle group indicates analgesia.

  • The dose that produces 50% of the maximum possible effect is calculated as the ED₅₀.[1]

Protocol 3: Scorpion Toxin (OD1)-Induced Acute Pain in Mice

This model is used to assess rapid, Nav1.7-mediated spontaneous pain and is suitable for profiling Nav channel blockers.

1. Materials:

  • This compound (CNV1014802)

  • Vehicle for intraperitoneal (i.p.) injection (e.g., saline)

  • Scorpion toxin OD1

  • Observation chambers with a clear floor

2. Drug Administration and Pain Induction:

  • Administer this compound (3 mg/kg or 30 mg/kg) or vehicle via i.p. injection to adult male C57BL/6 mice.

  • After a suitable pre-treatment time (e.g., 15-30 minutes), briefly restrain the mouse and inject 20 µL of OD1 toxin (e.g., 10 µM) into the plantar surface of one hind paw.

3. Behavioral Assessment:

  • Immediately after the OD1 injection, place the mouse into an observation chamber.

  • Record the cumulative time the animal spends licking or flinching the injected paw over a defined period (e.g., 30 minutes).

  • A significant reduction in the time spent on pain-related behaviors in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

References

Application Note: Characterizing the State-Dependent and Broad-Spectrum Effects of Raxatrigine on Voltage-Gated Sodium Channels Using Transfected CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for utilizing Chinese Hamster Ovary (CHO) cells transiently transfected with voltage-gated sodium (NaV) channel α-subunits to characterize the pharmacological effects of Raxatrigine (also known as Vixotrigine). This compound is a sodium channel blocker that has been investigated for the treatment of neuropathic pain.[1][2] While initially explored for its selectivity towards specific NaV subtypes like NaV1.7, it is now understood to be a broad-spectrum inhibitor with complex mechanisms of action.[1][2][3] This application note details the use of whole-cell patch-clamp electrophysiology to quantify this compound's potency and its voltage- and use-dependent properties, providing a robust framework for preclinical drug evaluation.

Introduction

Voltage-gated sodium (NaV) channels are critical for the initiation and propagation of action potentials in excitable cells.[4] Specific subtypes, such as NaV1.7, are preferentially expressed in peripheral sensory neurons and have been genetically validated as key mediators of pain signaling.[5][6][7] Consequently, NaV channels are a major target for the development of novel analgesics.

This compound (formerly CNV1014802/GSK1014802) is a NaV channel blocker developed for pain conditions like trigeminal neuralgia and lumbosacral radiculopathy.[1][8] Its development history has seen its characterization evolve from a selective NaV1.3 or NaV1.7 blocker to a non-selective, broad-spectrum inhibitor.[1][2] this compound exhibits potent state-dependent inhibition, preferentially binding to and stabilizing the open and inactivated states of the channel over the resting state.[1][9] This results in a voltage- and use-dependent block, making it more effective on rapidly firing neurons characteristic of pathological pain states.

Recombinant expression systems, such as transfected CHO cells, offer a powerful platform for dissecting the pharmacology of compounds like this compound.[10][11] By expressing a single NaV channel subtype in a cell line that lacks a significant background of endogenous sodium currents, researchers can obtain precise measurements of a drug's effect on a specific target without confounding variables.[12][13] This note provides the necessary protocols to culture, transfect, and perform electrophysiological recordings on CHO cells to thoroughly characterize the inhibitory profile of this compound on various NaV channel subtypes.

Expected Results & Data Presentation

The described protocols are designed to quantify the potency and mechanism of this compound. The primary endpoints are the half-maximal inhibitory concentration (IC50) under different channel states and the shift in the voltage-dependence of steady-state inactivation.

State-Dependent Inhibition

This compound's potency is expected to increase significantly when the channel is in a depolarized state (favoring inactivation) compared to a hyperpolarized, resting state. A nine-fold shift in IC50 for NaV1.7 has been reported between resting and inactivated states.[1] Data should be presented to compare these potencies.

Table 1: State-Dependent Potency (IC50) of this compound on NaV1.7

Channel State Holding Potential This compound IC50 (µM) Reference
Resting/Closed -90 mV to -120 mV 54 [1]

| Open/Inactivated | -60 mV | 6.3 |[1] |

Broad-Spectrum Profile

While NaV1.7 is a key target, this compound inhibits multiple subtypes. The experimental setup can be repeated for different transfected NaV channels to build a selectivity profile. Use-dependent IC50 values are often within a single log unit, demonstrating its broad activity.[3]

Table 2: Reported IC50 Values of this compound on Various NaV Subtypes

NaV Subtype Cell Line Assay Condition This compound IC50 (µM) Reference
NaV1.1 Not Specified Use-dependent (-60 mV) ~5 [3]
NaV1.2 HEK293 Electrophysiology 13 [14]
NaV1.3 Not Specified Use-dependent (-60 mV) ~3 [3]
NaV1.4 HEK293 Electrophysiology 10 [14]
NaV1.6 Not Specified Use-dependent (-60 mV) ~5 [3]

| NaV1.7 | Not Specified | Use-dependent (-60 mV) | ~2 |[3] |

Visualizations & Workflows

Experimental Workflow

The overall process from cell preparation to data analysis is outlined below. This workflow ensures a systematic characterization of the compound's effects.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_rec Phase 3: Recording Protocols cluster_analysis Phase 4: Data Analysis culture CHO Cell Culture transfect Transient Transfection (e.g., NaV1.7 cDNA) culture->transfect harvest Cell Harvesting (24-48h post-transfection) transfect->harvest patch Whole-Cell Patch-Clamp harvest->patch tonic Tonic Block (Low Frequency) patch->tonic use_dep Use-Dependent Block (High Frequency Train) patch->use_dep volt_dep Voltage-Dependent Block (Varying Holding Potentials) patch->volt_dep solutions Prepare Intra/Extra- cellular Solutions solutions->patch drug Prepare this compound Stock & Dilutions drug->patch ic50 IC50 Calculation (Concentration-Response Curves) tonic->ic50 use_dep->ic50 volt_dep->ic50 boltzmann Boltzmann Fit (Steady-State Inactivation Shift) volt_dep->boltzmann report Reporting & Visualization ic50->report boltzmann->report

Caption: Experimental workflow for characterizing this compound.

Mechanism of Action

This compound's state-dependent mechanism involves preferential binding to non-resting states of the NaV channel, which are more prevalent during the high-frequency firing seen in neuropathic pain.

Caption: this compound's state-dependent binding to NaV channels.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Transfection
  • Cell Culture:

    • Culture CHO-K1 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Transient Transfection:

    • Plate CHO-K1 cells onto glass coverslips in 35 mm dishes at a density that will result in 60-80% confluency on the day of transfection.

    • Prepare the transfection mixture. For each dish, use a commercially available lipid-based transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.

      • Typically, mix 1.5 µg of plasmid DNA encoding the desired human NaV channel α-subunit (e.g., pCMV-SCN9A for NaV1.7) and 0.5 µg of a reporter plasmid (e.g., pEGFP-N1 for visualization) with the transfection reagent in serum-free medium.

    • Add the DNA-lipid complex to the cells and incubate for 4-6 hours.

    • Replace the medium with complete culture medium.

    • Incubate for 24-48 hours before electrophysiological recording to allow for channel expression. Successfully transfected cells will fluoresce green under UV light.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Solutions:

    • External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolality ~310 mOsm.

    • Internal Solution (mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Osmolality ~300 mOsm. (CsF is used to block potassium channels).

    • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. On the day of the experiment, perform serial dilutions in the external solution to achieve the final desired concentrations (e.g., 0.1, 1, 3, 10, 30, 100 µM). The final DMSO concentration should not exceed 0.3%.

  • Recording Procedure:

    • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with external solution.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

    • Identify a fluorescent cell and form a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration. Allow the cell to stabilize for 3-5 minutes.

    • Perform recordings using a patch-clamp amplifier and data acquisition software. Compensate for series resistance (>80%) to minimize voltage errors.

  • Voltage Protocols for this compound Characterization:

    • A. Tonic Block (Resting State):

      • Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.

      • Apply a 20 ms (B15284909) depolarizing step to 0 mV every 10 seconds (0.1 Hz) to elicit a peak sodium current.

      • After establishing a stable baseline, perfuse with increasing concentrations of this compound, allowing the block to reach steady-state at each concentration.

    • B. Use-Dependent Block (Frequency-Dependent):

      • Hold the cell at -100 mV.

      • Apply a train of 20 depolarizing pulses to 0 mV for 20 ms at a frequency of 10 Hz.

      • Measure the peak current of the first and last pulse. Use-dependent block is quantified as the percentage reduction in the last pulse relative to the first.

      • Repeat the protocol for each concentration of this compound.

    • C. Voltage-Dependent Block (Inactivated State):

      • To determine the IC50 at a more depolarized potential, set the holding potential to -70 mV or -60 mV, which will cause a significant fraction of channels to be in the steady-state inactivated state.[15]

      • Apply a 20 ms test pulse to 0 mV every 10 seconds and apply this compound as in the tonic block protocol. The resulting IC50 will reflect higher affinity for the inactivated state.

    • D. Steady-State Inactivation Shift:

      • From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -10 mV in 10 mV increments.

      • Immediately following each pre-pulse, apply a 20 ms test pulse to 0 mV to measure the fraction of available channels.

      • Perform this protocol in the absence (control) and presence of a fixed concentration of this compound (e.g., 10 µM).

Protocol 3: Data Analysis
  • Concentration-Response Curves:

    • For tonic and voltage-dependent block protocols, calculate the fractional block at each this compound concentration: Fractional Block = 1 - (IPeak,Drug / IPeak,Control).

    • Plot the fractional block against the logarithm of the this compound concentration.

    • Fit the data to the Hill equation to determine the IC50 and Hill slope (nH): Fractional Block = [Drug]^nH / (IC50^nH + [Drug]^nH).

  • Steady-State Inactivation Analysis:

    • Normalize the peak current from the test pulse to the maximum current obtained during the protocol.

    • Plot the normalized current against the pre-pulse potential.

    • Fit the data to a Boltzmann function to determine the half-inactivation voltage (V1/2) and a slope factor (k): I/Imax = 1 / (1 + exp((V - V1/2) / k)).

    • A leftward shift in the V1/2 in the presence of this compound indicates stabilization of the inactivated state.[9]

Conclusion

The use of transfected CHO cells provides a controlled and robust system for the detailed pharmacological investigation of NaV channel blockers. The protocols outlined here enable researchers to quantify the broad-spectrum activity of this compound and dissect its complex state-dependent mechanisms. By characterizing its effects on tonic, use-dependent, and voltage-dependent block, these methods generate critical data for understanding its therapeutic potential and mechanism of action in pain pathways.

References

Application Note: Quantitative Analysis of Raxatrigine and its Metabolites in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the simultaneous quantification of Raxatrigine and its putative metabolites in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. This protocol provides a comprehensive workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this compound.

Introduction

This compound (formerly known as Vixotrigine) is a voltage-gated sodium channel blocker that has been investigated for the treatment of neuropathic pain.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[2][3][4] This document provides a detailed protocol for the analysis of this compound and its hypothetical metabolites in human plasma.

While specific metabolites of this compound are not extensively documented in publicly available literature, common metabolic pathways for similar xenobiotics often involve oxidation (hydroxylation) and glucuronidation. Therefore, this application note will consider the analysis of this compound, a hydroxylated metabolite (M1), and a glucuronide conjugate (M2) as illustrative examples.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not expected to be present in the samples)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.[5][6][7]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

HPLC-MS/MS Conditions

The following are representative HPLC-MS/MS conditions. Optimization will be required for specific instrumentation.

Table 1: HPLC Parameters

ParameterValue
HPLC SystemA standard high-performance liquid chromatography system
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table 2

Table 2: HPLC Gradient

Time (min)% Mobile Phase B
0.010
0.510
3.090
4.090
4.110
5.010

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Temperature500°C
Curtain Gas30 psi
Collision Gas8 psi
Dwell Time100 ms

Table 4: MRM Transitions for this compound and Hypothetical Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
This compound315.2121.18035
M1 (Hydroxy)331.2121.18540
M2 (Glucuronide)491.2315.29025
Internal StandardUser DefinedUser DefinedUser DefinedUser Defined

Note: The m/z values for metabolites are hypothetical and would need to be confirmed through metabolite identification studies.

Data Presentation

Table 5: Quantitative Data Summary (Hypothetical)

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)Accuracy (%)Precision (%RSD)
This compound0.5500>0.99585-115<15
M1 (Hydroxy)0.5500>0.99585-115<15
M2 (Glucuronide)1.01000>0.99480-120<20

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (Triple Quadrupole) hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.

metabolic_pathway cluster_metabolism Hypothetical Metabolic Pathway of this compound This compound This compound m1 M1 (Hydroxylated this compound) This compound->m1 Phase I: Oxidation (CYP450) m2 M2 (this compound Glucuronide) This compound->m2 Phase II: Glucuronidation (UGTs)

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

This application note presents a hypothetical, yet representative, HPLC-MS/MS method for the quantification of this compound and its potential metabolites in human plasma. The described sample preparation and analytical procedures provide a solid foundation for researchers to develop and validate a robust bioanalytical method for their specific research needs. The provided workflows and diagrams offer a clear visual representation of the experimental process and potential metabolic transformations. It is important to note that the specific metabolites and optimal analytical conditions for this compound must be determined experimentally.

References

Application Notes and Protocols for Raxatrigine Stock Solution Preparation using DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raxatrigine (also known as Vixotrigine, GSK-1014802, and CNV1014802) is a state-dependent sodium channel blocker.[1][2] Initially investigated as a selective inhibitor of the Nav1.7 sodium channel, it is now considered a broad-spectrum inhibitor of voltage-gated sodium channels.[3][4] this compound has been the subject of clinical trials for various neuropathic pain conditions, including trigeminal neuralgia and lumbosacral radiculopathy.[3][5] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using DMSO.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Synonyms Vixotrigine, GSK-1014802, CNV1014802[1][3]
Molecular Formula C18H19FN2O2[1][6][7][8]
Molecular Weight 314.35 g/mol [1][8][9]
Appearance White to off-white solid[1]
CAS Number 934240-30-9[1][3][9]

Solubility and Storage

The solubility and recommended storage conditions for this compound in DMSO are crucial for maintaining the integrity of the compound.

ParameterDetailsReference
Solvent DMSO[1]
Solubility 100 mg/mL (318.12 mM)[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1][2]
Storage Notes Aliquot to avoid repeated freeze-thaw cycles. Use newly opened, anhydrous DMSO as it is hygroscopic.[1][10]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

  • Preparation: Work in a clean, designated area. Ensure all equipment is properly calibrated and sterile.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.44 mg of this compound (Molecular Weight = 314.35 g/mol ).

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO. For a 100 mM solution with 31.44 mg of this compound, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If dissolution is slow, brief sonication in an ultrasonic water bath may be used to facilitate the process.[1][2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[10]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

Diagrams

Experimental Workflow: this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve (Optional: Sonicate) B->C D Visually Inspect for Complete Dissolution C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

Caption: A flowchart outlining the key steps for preparing a this compound stock solution in DMSO.

Conceptual Signaling Pathway: Mechanism of Action of this compound

G Conceptual Pathway: this compound as a Sodium Channel Blocker cluster_0 Neuronal Membrane Na_channel Voltage-Gated Sodium Channel (e.g., Nav1.7) Action_Potential Inhibition of Abnormal Neuronal Firing Na_channel->Action_Potential Prevents Na+ influx This compound This compound This compound->Na_channel Blocks channel in a state-dependent manner Pain_Signal Reduction of Pain Signal Transmission Action_Potential->Pain_Signal

Caption: this compound's mechanism of action involves blocking voltage-gated sodium channels.

Safety Precautions

  • This compound: Handle this compound powder in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO: DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Avoid direct contact with skin and eyes. Always wear gloves when handling DMSO solutions.

Disclaimer: This document is intended for research use only. The protocols and information provided are based on currently available data and should be used as a guide. Researchers should always consult the relevant safety data sheets (SDS) for all chemicals used and adhere to their institution's safety guidelines.

References

Application Notes and Protocols for Raxatrigine in Trigeminal Neuralgia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigeminal neuralgia (TN) is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain. The underlying pathophysiology is linked to hyperexcitability of trigeminal ganglion neurons, often associated with the dysregulation of voltage-gated sodium channels (Navs). Raxatrigine (also known as Vixotrigine, CNV1014802, GSK-1014802, BIIB074) is a state- and use-dependent voltage-gated sodium channel blocker.[1][2] Initially explored as a selective Nav1.7 blocker, it is now understood to be a non-selective inhibitor of Nav channels.[2] This characteristic allows it to preferentially target neurons that are firing at high frequencies, a hallmark of neuropathic pain states like trigeminal neuralgia, while having less effect on normally firing neurons.[3]

These application notes provide a detailed summary of a proposed experimental protocol for evaluating the efficacy of this compound in a preclinical model of trigeminal neuralgia. The protocols are based on established methodologies for trigeminal neuralgia modeling and behavioral testing, combined with available preclinical data on this compound's pharmacology.

Data Presentation

While specific data for this compound in a trigeminal neuralgia animal model is not publicly available, preclinical studies in other inflammatory and neuropathic pain models have demonstrated its analgesic potential. The following tables summarize the available quantitative data from a study using the Freund's Complete Adjuvant (CFA)-induced inflammatory pain model in rats, which can serve as a reference for dose-selection in trigeminal neuralgia models.[4]

Table 1: In Vivo Efficacy of this compound in a Rat Model of Inflammatory Pain (CFA-induced hypersensitivity) [4]

ParameterValueUnitNotes
Route of AdministrationOral (po)-Single dose administration.
ED500.91mg/kgReversal of established hypersensitivity to pain, measured by weight bearing.
Effective Dose1mg/kgAssociated with a mean free plasma concentration of 7.8 ng/mL at 1 hour post-dose.
Comparative Efficacy1 mg/kg BID-Equipotent to celecoxib (B62257) in a CFA-induced knee joint model over a 5-day dosing period.

Table 2: Preclinical Central Nervous System (CNS) Safety Profile of this compound in Rats [4]

TestDose (mg/kg, oral)Outcome
Spontaneous Locomotor Activity60No significant reduction.
Spontaneous Locomotor Activity100Significant reduction in locomotor activity.
Spontaneous Locomotor Activity300Significant reduction in locomotor activity.

Experimental Protocols

The following protocols describe the induction of a trigeminal neuralgia model in rats and the subsequent behavioral assessment of this compound's analgesic effects.

Protocol 1: Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION) in Rats

This protocol is adapted from established methods to create a reliable model of trigeminal neuropathic pain.[5][6]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, small retractors)

  • Chromic gut sutures (4-0 or 5-0)

  • Stereotaxic frame (optional)

  • Warming pad

  • Post-operative analgesic (e.g., carprofen)

  • Antiseptic solution

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the rat using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).

    • Shave the area between the eye and the vibrissal pad on the surgical side.

    • Place the rat in a stereotaxic frame or on a surgical table with the head secured.

    • Maintain the animal's body temperature using a warming pad.

    • Apply an ophthalmic ointment to the eyes to prevent drying.

    • Sterilize the surgical area with an antiseptic solution.

  • Surgical Procedure:

    • Make a small skin incision (~1 cm) in the infraorbital region, rostral to the zygomatic arch.

    • Carefully dissect through the underlying connective tissue and muscle layers to expose the infraorbital nerve, which is a branch of the trigeminal nerve.

    • Isolate a 5-7 mm segment of the nerve distal to the infraorbital foramen.

    • Loosely tie two chromic gut ligatures around the exposed nerve with a 1-2 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not to arrest circulation.

    • Suture the muscle and skin layers.

  • Post-operative Care:

    • Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.).

    • Allow the animal to recover on a warming pad until it regains consciousness.

    • House the animals individually to prevent injury to the surgical site.

    • Monitor the animals daily for signs of distress or infection for the first week post-surgery.

  • Sham Control Group:

    • Perform the same surgical procedure, including nerve exposure, but do not place the ligatures.

Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments

This protocol details the procedure for measuring the mechanical withdrawal threshold in the orofacial region.[4][7]

Materials:

  • Von Frey filaments with a range of calibrated bending forces (e.g., 0.4g to 15g)

  • Testing chambers with a wire mesh floor

  • Video recording equipment (optional, for offline analysis)

Procedure:

  • Habituation:

    • For 2-3 days prior to testing, habituate the rats to the testing environment by placing them in the testing chambers for at least 15-20 minutes each day.

  • Testing:

    • Place the rat in the testing chamber and allow it to acclimate for 5-10 minutes.

    • Apply the von Frey filaments to the center of the vibrissal pad on the ipsilateral (injured) side.

    • Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend, holding for 3-5 seconds.

    • A positive response is defined as a brisk head withdrawal, shaking, or pawing at the face.

    • Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

    • Continue this pattern for at least 4-6 stimuli after the first response change.

  • Data Analysis:

    • Calculate the 50% withdrawal threshold using the formula described by Dixon or a commercially available software package.

    • A significant decrease in the withdrawal threshold on the ipsilateral side compared to the contralateral side and the sham-operated group indicates the development of mechanical allodynia.

Protocol 3: Evaluation of this compound Efficacy

Drug Preparation:

Experimental Design:

  • Baseline Testing:

    • One week after CCI-ION surgery, establish a baseline mechanical withdrawal threshold for all animals.

  • Drug Administration and Testing:

    • Randomly assign animals to treatment groups (e.g., vehicle, this compound 0.3, 1, 3, 10 mg/kg).

    • Administer the assigned treatment orally.

    • Measure the mechanical withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.

  • Data Analysis:

    • Compare the post-treatment withdrawal thresholds to the baseline values for each group.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to determine the dose-dependent efficacy of this compound.

Mandatory Visualizations

Signaling Pathway of Neuronal Hyperexcitability in Trigeminal Neuralgia and this compound's Mechanism of Action

G cluster_0 Presynaptic Terminal (Trigeminal Ganglion) cluster_1 Postsynaptic Terminal (Trigeminal Nucleus) cluster_2 Pharmacological Intervention NerveInjury Nerve Injury / Compression Upregulation Upregulation & Redistribution of Nav Channels NerveInjury->Upregulation Hyperexcitability Neuronal Hyperexcitability (High-Frequency Firing) Upregulation->Hyperexcitability ActionPotential Ectopic Action Potential Generation Hyperexcitability->ActionPotential NeurotransmitterRelease Increased Neurotransmitter Release (e.g., Glutamate) ActionPotential->NeurotransmitterRelease PainSignal Pain Signal Transmission to Brain NeurotransmitterRelease->PainSignal Activates Postsynaptic Receptors This compound This compound (Non-selective, Use-dependent Nav Channel Blocker) Block Blocks Nav Channels (Preferentially in Inactivated State) This compound->Block Block->Hyperexcitability Inhibits G start Start tn_model Induce Trigeminal Neuralgia Model (CCI of Infraorbital Nerve in Rats) start->tn_model baseline Baseline Behavioral Testing (Von Frey Test for Mechanical Allodynia) tn_model->baseline randomization Randomize Animals into Treatment Groups baseline->randomization vehicle Vehicle Administration (Control Group) randomization->vehicle Group 1 This compound This compound Administration (Multiple Dose Groups) randomization->this compound Group 2-n post_treatment Post-Treatment Behavioral Testing (Time-Course Assessment) vehicle->post_treatment This compound->post_treatment data_analysis Data Analysis (Determine ED50 and Efficacy) post_treatment->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Raxatrigine Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with raxatrigine. The information is designed to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound's solubility is dependent on its form (free base or salt) and the solvent system used. The hydrochloride (HCl) salt of this compound is reported to have excellent aqueous solubility at 16.3 mg/mL in water.[1] It has been classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[1] However, practical laboratory applications may present challenges depending on the specific buffer, pH, and desired concentration.

Q2: I am observing precipitation when preparing my this compound solution. What are the common causes?

A2: Precipitation can occur for several reasons:

  • Incorrect Salt Form: You may be using the free base of this compound, which has lower aqueous solubility than the hydrochloride salt.

  • pH of the Solution: The solubility of this compound can be pH-dependent. Changes in the pH of your buffer system could cause the compound to precipitate.

  • Solvent Choice: While the HCl salt is water-soluble, high concentrations or specific buffer components may reduce its solubility. For non-aqueous or mixed-solvent systems, the choice of co-solvents is critical.

  • Temperature: Solubility can be temperature-dependent. A decrease in temperature after dissolution may lead to precipitation.

  • Concentration Exceeding Solubility Limit: The desired concentration of your solution may exceed the solubility of this compound in the chosen solvent system.

Q3: Can I heat or sonicate my this compound solution to aid dissolution?

A3: Yes, if precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[2][3] However, it is crucial to ensure that the compound is stable under these conditions and to cool the solution to the experimental temperature to check for any subsequent precipitation.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound Hydrochloride in Aqueous Buffers

This guide provides a systematic approach to troubleshooting solubility issues with this compound HCl in aqueous solutions.

G cluster_0 start Start: this compound HCl precipitation in aqueous buffer confirm_form 1. Confirm you are using the HCl salt form. start->confirm_form check_ph 2. Check the pH of your buffer. This compound has a pKa of 7.6. confirm_form->check_ph Form confirmed end_fail Contact Technical Support for further assistance. confirm_form->end_fail Using free base adjust_ph 3. Adjust pH to be slightly acidic if possible for your experiment. check_ph->adjust_ph solubility_test 4. Perform a solubility test at a lower concentration. adjust_ph->solubility_test pH adjusted use_cosolvent 5. If issues persist, consider using a co-solvent system. solubility_test->use_cosolvent Precipitation still occurs end_success Success: this compound dissolved solubility_test->end_success Dissolves at lower concentration use_cosolvent->end_success

Figure 1. Troubleshooting workflow for this compound HCl solubility in aqueous buffers.
Issue: Preparing High-Concentration Stock Solutions

For experiments requiring concentrations that are difficult to achieve in purely aqueous solutions, the use of co-solvents is recommended.

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvents and solvent systems.

Table 1: Solubility of this compound Hydrochloride in Common Solvents

SolventSolubility
Water16.3 mg/mL[1]
DMSO33 mg/mL[4]
DMF16 mg/mL[4]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[4]

Table 2: Formulations for In Vivo and In Vitro Stock Solutions

ProtocolSolvent SystemAchievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2][3]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2][3]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using Co-solvents (for In Vivo Use)

This protocol is suitable for preparing a stock solution for animal studies.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound hydrochloride.

  • Prepare a stock solution in DMSO. For example, to make a final solution of 2.5 mg/mL, you could start with a 25 mg/mL stock in DMSO.

  • In a separate tube, add the required volume of PEG300.

  • To the PEG300, add the DMSO stock solution (10% of the final volume) and mix thoroughly.

  • Add Tween-80 (5% of the final volume) and mix until the solution is clear.

  • Add saline (45% of the final volume) to reach the final desired volume and concentration.

  • Vortex the solution until it is homogeneous. If precipitation occurs, gentle warming or sonication may be applied.[2][3]

G cluster_0 start Start step1 Dissolve this compound HCl in DMSO (10% final vol) start->step1 step2 Add DMSO stock to PEG300 (40% final vol) step1->step2 step3 Add Tween-80 (5% final vol) step2->step3 step4 Add Saline (45% final vol) step3->step4 end Final Solution (≥ 2.5 mg/mL) step4->end

Figure 2. Experimental workflow for preparing a co-solvent-based this compound solution.
Protocol 2: Preparation of this compound Stock Solution using Cyclodextrin

This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance aqueous solubility.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • 20% SBE-β-CD in Saline

Procedure:

  • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).

  • In a separate tube, add the required volume of 20% SBE-β-CD in saline (90% of the final volume).

  • Add the DMSO stock solution (10% of the final volume) to the SBE-β-CD solution.

  • Mix thoroughly until a clear solution is obtained.

This compound Signaling Pathway Context

This compound is a voltage-gated sodium channel (Nav) blocker.[5][6][7] Its mechanism of action involves the inhibition of these channels, which are crucial for the initiation and propagation of action potentials in neurons. Specifically, it has been investigated for its effects on Nav1.7, a channel implicated in pain signaling.[7] By blocking these channels, this compound can reduce neuronal hyperexcitability associated with neuropathic pain.

G cluster_0 pain_stimulus Pain Stimulus nav17_activation Nav1.7 Channel Activation pain_stimulus->nav17_activation action_potential Action Potential Propagation nav17_activation->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal This compound This compound This compound->inhibition

Figure 3. Simplified diagram of this compound's inhibitory action on the Nav1.7 pain signaling pathway.

References

Technical Support Center: Optimizing Raxatrigine Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Raxatrigine in cell-based assays. The information is designed to help optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as Vixotrigine, GSK-1014802, and CNV1014802) is a state- and use-dependent voltage-gated sodium channel (NaV) blocker.[1][2][3] Its mechanism involves preferentially binding to the inactivated state of the channel, which helps to dampen neuronal hyperexcitability without significantly affecting normal neuronal function.[4] While initially explored for its selectivity for specific NaV subtypes, it is now considered a more broad-spectrum or non-selective NaV inhibitor.[2][5]

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: The choice of cell line depends on the specific research question.

  • For studying specific NaV subtypes: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing a specific human NaV channel subtype (e.g., hNaV1.7) are commonly used.[2]

  • For studying effects on neuronal cells: The human neuroblastoma cell line SH-SY5Y is a relevant model as it endogenously expresses multiple sodium channel subtypes and exhibits neuronal characteristics.

  • For assessing general cytotoxicity: A variety of cell lines can be used, including the cell line used for the primary assay (e.g., HEK293) to determine the therapeutic window.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: Based on its reported IC50 values against various NaV channels, a starting concentration range of 0.1 µM to 100 µM is recommended for initial experiments. This range encompasses the concentrations at which this compound has been shown to inhibit different NaV subtypes.[2] A dose-response curve should be generated to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare and store this compound for in vitro experiments?

A4: this compound is typically supplied as a solid. For in vitro assays, a stock solution is usually prepared in dimethyl sulfoxide (B87167) (DMSO).[1]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] A stock solution at -80°C can be stable for up to 6 months.[1]

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Problem 1: High variability or inconsistent results in cell viability assays (e.g., MTT, MTS).
  • Possible Cause 1: this compound precipitation.

    • Troubleshooting: Visually inspect the wells after adding this compound for any signs of precipitation. Lower the final concentration of this compound or the percentage of DMSO in the final working solution. Ensure thorough mixing when preparing dilutions. The stability of this compound in your specific cell culture medium over the incubation period should be considered.[6]

  • Possible Cause 2: Interference with the assay chemistry.

    • Troubleshooting: Some compounds can directly react with the tetrazolium salts (like MTT) or affect cellular metabolic activity in a way that does not reflect true cytotoxicity.[6][7][8] To rule this out, perform a cell-free control by adding this compound to the assay medium without cells and measure the absorbance. If a significant signal is detected, this compound may be interfering with the assay. Consider using an alternative viability assay that relies on a different principle, such as a lactate (B86563) dehydrogenase (LDH) release assay or a live/dead cell stain.

  • Possible Cause 3: Suboptimal cell seeding density.

    • Troubleshooting: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Overly confluent or sparse cultures can lead to inconsistent results.

Problem 2: Difficulty obtaining a stable Giga-ohm (GΩ) seal in patch-clamp experiments.
  • Possible Cause 1: Poor cell health.

    • Troubleshooting: Use cells from a fresh passage and ensure they are healthy and not overly confluent. Maintain optimal cell culture conditions.

  • Possible Cause 2: Issues with the pipette or solutions.

    • Troubleshooting: Use freshly pulled, fire-polished pipettes with a resistance of 2-5 MΩ.[3] Ensure all solutions (internal, external, and drug-containing) are filtered and free of particulates.

  • Possible Cause 3: Mechanical instability.

    • Troubleshooting: Ensure the patch-clamp setup is on an anti-vibration table and that the perfusion system is not causing excessive movement.

Problem 3: No observable effect of this compound in an electrophysiology assay.
  • Possible Cause 1: Incorrect voltage protocol.

    • Troubleshooting: this compound is a use-dependent blocker, meaning it binds more effectively to channels that are frequently opened and inactivated.[3][4][9] A voltage protocol with a train of depolarizing pulses (e.g., 10 Hz) is necessary to observe this effect.[9] A simple single pulse protocol may not be sufficient.

  • Possible Cause 2: Drug washout or instability.

    • Troubleshooting: Ensure a stable concentration of this compound is reaching the cell. Check the perfusion system for leaks or bubbles. Prepare fresh drug solutions for each experiment.

  • Possible Cause 3: Low expression of the target channel.

    • Troubleshooting: Confirm the expression of the target NaV channel in your cell line using techniques like qPCR or Western blotting.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound on various voltage-gated sodium channel subtypes.

Table 1: IC50 Values of this compound for Human NaV Channel Subtypes in HEK293 Cells

NaV SubtypeIC50 (µM)Assay Condition
hNaV1.120Electrophysiology
hNaV1.213Electrophysiology[1]
hNaV1.315Electrophysiology
hNaV1.410Electrophysiology[1]
hNaV1.566Electrophysiology
hNaV1.614Electrophysiology
hNaV1.726Electrophysiology
hNaV1.85.6Electrophysiology

Data compiled from a study characterizing this compound's profile in humanized NaV channels expressed in HEK293 cells.[2]

Table 2: State-Dependent Inhibition of hNaV1.7 by this compound

Channel StateIC50 (µM)
Closed/Resting State54
Open/Inactivated State6.3

This demonstrates the nine-fold preference of this compound for the open/inactivated state of the NaV1.7 channel.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for your specific cell line is recommended.

Materials:

  • HEK293 cells (or other cell line of choice)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the CC50 (cytotoxic concentration 50%).

Protocol 2: Electrophysiological Analysis of this compound's Use-Dependent Block of NaV Channels

This protocol outlines a whole-cell patch-clamp experiment to assess the use-dependent inhibition of NaV channels by this compound.

Materials:

  • HEK293 cells stably expressing the NaV channel of interest

  • Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

  • Borosilicate glass capillaries

  • Internal (pipette) solution (e.g., CsF-based to block K+ channels)

  • External (bath) solution (e.g., Tyrode's solution)

  • This compound

  • Perfusion system

Methodology:

  • Cell Preparation: Plate cells on glass coverslips at a low density suitable for patch-clamping.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a GΩ seal on a single, healthy-looking cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Compensate for pipette and whole-cell capacitance.

  • Voltage Protocol for Use-Dependent Block:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state.

    • Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms (B15284909) each) at a frequency of 10 Hz.[9]

    • Record the peak inward sodium current for each pulse.

  • Compound Application:

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cell with the external solution containing the desired concentration of this compound until a steady-state block is achieved.

    • Repeat the voltage protocol.

  • Data Analysis:

    • Measure the peak current amplitude for the first and last pulse in the train, both before and after drug application.

    • Calculate the percentage of block for the first pulse (tonic block) and the last pulse (use-dependent block).

    • Plot the concentration-response curve for the use-dependent block to determine the IC50.

Visualizations

Experimental_Workflow_for_Raxatrigine_Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_viability Viability Assay cluster_ephys Electrophysiology cluster_analysis Data Analysis prep_stock Prepare this compound Stock (DMSO) treat Treat Cells with This compound Dilutions prep_stock->treat prep_cells Culture & Plate Cells prep_cells->treat patch Whole-Cell Patch prep_cells->patch Separate Experiment incubate Incubate (e.g., 24-72h) treat->incubate record Record Currents treat->record Drug Application mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read_viability Read Absorbance solubilize->read_viability calc_viability Calculate % Viability Determine CC50 read_viability->calc_viability protocol Apply Voltage Protocol patch->protocol protocol->record calc_block Calculate % Block Determine IC50 record->calc_block Sodium_Channel_Gating_and_Raxatrigine_Block Resting Resting Open Open Resting->Open Depolarization Open->Resting Repolarization (fast) Inactivated Inactivated Open->Inactivated Fast Inactivation Blocked This compound Blocked Open->Blocked Binding Inactivated->Resting Repolarization (slow) Inactivated->Blocked High Affinity Binding Blocked->Inactivated Dissociation (slow) Troubleshooting_Logic_Tree cluster_viability Viability Assay Issues cluster_ephys Electrophysiology Issues Start Inconsistent Results with this compound Viability High Variability in Viability Assay? Start->Viability Ephys No Effect in E-phys Assay? Start->Ephys Precipitation Check for Precipitation Viability->Precipitation Yes Interference Test for Assay Interference Precipitation->Interference No Density Optimize Seeding Density Interference->Density No Protocol Use-Dependent Protocol? Ephys->Protocol Yes Washout Check Drug Application Protocol->Washout Yes Expression Confirm Channel Expression Washout->Expression Yes

References

Vixotrigine Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of Vixotrigine in experimental settings. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vixotrigine?

A1: Vixotrigine is a broad-spectrum, state-dependent voltage-gated sodium channel (Nav) blocker.[1] It preferentially binds to the inactivated state of Nav channels, making it more active in rapidly firing neurons, which are often implicated in pathological pain states.[2]

Q2: What are the known off-target effects of Vixotrigine?

A2: The most significant known off-target interaction of Vixotrigine is the inhibition of Monoamine Oxidase B (MAO-B).[2] A screening against a panel of 130 receptors, ion channels, transporters, and enzymes identified MAO-B as the primary off-target.[2] Vixotrigine has no measurable inhibitory effect on MAO-A.[2] The full results of the broad screening panel are not publicly available.

Q3: What are the potential downstream consequences of MAO-B inhibition in my experiments?

A3: MAO-B is a key enzyme in the metabolism of dopamine (B1211576) in the brain. Its inhibition can lead to an increase in synaptic dopamine levels. In experimental models, this could manifest as unexpected behavioral changes in animals or alterations in signaling pathways downstream of dopamine receptors. Additionally, some research suggests MAO-B is involved in the synthesis of GABA in astrocytes, so its inhibition could potentially affect GABAergic neurotransmission.

Q4: I am observing unexpected changes in cell viability in my cultures treated with Vixotrigine. Could this be an off-target effect?

A4: While Vixotrigine has been generally well-tolerated in clinical trials, unexpected cytotoxicity in vitro could be concentration-dependent or cell-type specific.[3][4] It is important to perform a dose-response curve to determine the cytotoxic threshold in your specific cell line. The observed toxicity could be due to off-target effects, excessive on-target effects (i.e., complete shutdown of neuronal activity in cultured neurons), or non-specific compound toxicity at high concentrations.

Troubleshooting Guides

Problem 1: I am observing a cellular phenotype that doesn't seem to be related to sodium channel blockade.

  • Possible Cause: This could be due to the off-target inhibition of MAO-B by Vixotrigine.

  • Troubleshooting Steps:

    • Confirm MAO-B Inhibition: Perform an in vitro MAO-B inhibition assay to confirm that Vixotrigine is active against MAO-B at the concentrations used in your experiment. A detailed protocol is provided below.

    • Use a Selective MAO-B Inhibitor: Treat your cells or animal model with a well-characterized, selective MAO-B inhibitor (e.g., selegiline) that does not block sodium channels. If you observe the same phenotype, it is likely due to MAO-B inhibition.

    • Rescue Experiment: If your experimental system allows, try to rescue the phenotype by adding dopamine or a dopamine receptor agonist to see if the effect is mediated by increased dopamine levels.

Problem 2: My in vivo experiment is showing unexpected behavioral effects (e.g., hyperactivity, stereotypy).

  • Possible Cause: These effects could be a result of increased dopamine levels due to MAO-B inhibition by Vixotrigine.

  • Troubleshooting Steps:

    • Dose Reduction: Determine if the behavioral effects are dose-dependent by testing a lower concentration of Vixotrigine.

    • Pharmacokinetic Analysis: If possible, measure the brain concentration of Vixotrigine to ensure it is within the expected therapeutic range for Nav channel blockade and not at a level that would cause excessive MAO-B inhibition.

    • Control with a Different Nav Blocker: Use a structurally different Nav channel blocker with no known MAO-B inhibitory activity. If the behavioral effects are absent with the control compound, it points towards an off-target effect of Vixotrigine.

Quantitative Data

Table 1: Vixotrigine Potency (IC50) on Voltage-Gated Sodium Channel Subtypes

Nav SubtypeUse-Dependent IC50 (µM)
Nav1.15.12[1]
Nav1.23.84[1]
Nav1.32.56[1]
Nav1.44.86[1]
Nav1.54.98[1]
Nav1.64.32[1]
Nav1.71.76[1]
Nav1.83.45[1]

Table 2: Vixotrigine Off-Target Interaction Profile

TargetActivitypIC50Notes
MAO-BInhibition8.4[2]No measurable activity against MAO-A.
Other (129 targets)Not specifiedNot availableResults from a broad screening panel have not been fully disclosed.

Experimental Protocols

Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is a general guideline and may need to be optimized for your specific laboratory conditions and reagents.

  • Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-B-catalyzed oxidation of a substrate. H₂O₂ is then detected using a fluorescent probe.

  • Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B substrate (e.g., benzylamine)

    • Fluorescent probe (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • Vixotrigine and a positive control inhibitor (e.g., selegiline)

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of Vixotrigine and the positive control in assay buffer.

    • In the 96-well plate, add the diluted compounds. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • Add the MAO-B enzyme to all wells except the "no enzyme" controls.

    • Pre-incubate the plate to allow the inhibitors to bind to the enzyme.

    • Prepare a reaction mix containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.

    • Initiate the reaction by adding the reaction mix to all wells.

    • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the chosen probe.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each Vixotrigine concentration and calculate the IC₅₀ value.

Visualizations

Vixotrigine_On_Target_Pathway Vixotrigine Vixotrigine Nav_Channel Voltage-Gated Sodium Channel (Nav) Vixotrigine->Nav_Channel Blocks Sodium_Influx Na+ Influx Nav_Channel->Sodium_Influx Allows Action_Potential Action Potential Propagation Sodium_Influx->Action_Potential Neuronal_Excitation Neuronal Excitation Action_Potential->Neuronal_Excitation Pain_Signal Pain Signal Transmission Neuronal_Excitation->Pain_Signal

Caption: On-target signaling pathway of Vixotrigine.

Vixotrigine_Off_Target_Pathway Vixotrigine Vixotrigine MAO_B Monoamine Oxidase B (MAO-B) Vixotrigine->MAO_B Inhibits Dopamine_Metabolism Dopamine Metabolism MAO_B->Dopamine_Metabolism Catalyzes Dopamine_Levels Increased Dopamine Levels Dopamine_Metabolism->Dopamine_Levels Leads to Dopaminergic_Signaling Altered Dopaminergic Signaling Dopamine_Levels->Dopaminergic_Signaling

Caption: Off-target signaling pathway of Vixotrigine.

Troubleshooting_Workflow Start Unexpected Experimental Result with Vixotrigine Hypothesis Hypothesize: On-Target vs. Off-Target Effect Start->Hypothesis On_Target_Test Test On-Target Hypothesis Hypothesis->On_Target_Test Off_Target_Test Test Off-Target (MAO-B) Hypothesis Hypothesis->Off_Target_Test Dose_Response Perform Dose-Response Curve On_Target_Test->Dose_Response Yes Different_Nav_Blocker Use Structurally Different Nav Blocker On_Target_Test->Different_Nav_Blocker No MAO_B_Assay Perform In Vitro MAO-B Assay Off_Target_Test->MAO_B_Assay Yes Selective_MAO_B_Inhibitor Use Selective MAO-B Inhibitor Off_Target_Test->Selective_MAO_B_Inhibitor No On_Target_Conclusion Conclude On-Target Effect Dose_Response->On_Target_Conclusion Different_Nav_Blocker->On_Target_Conclusion Off_Target_Conclusion Conclude Off-Target Effect MAO_B_Assay->Off_Target_Conclusion Selective_MAO_B_Inhibitor->Off_Target_Conclusion

Caption: Experimental workflow for troubleshooting Vixotrigine effects.

References

Raxatrigine Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of Raxatrigine (also known as Vixotrigine). The information is compiled to assist researchers in maintaining the integrity of the compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound powder?

A1: Solid this compound powder should be stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the powder at -20°C. Following these recommendations should ensure stability for over two years.

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions prepared in dimethyl sulfoxide (B87167) (DMSO), the following storage conditions are advised:

  • Store at -20°C for up to 1 month.

  • For longer-term storage, up to 6 months, it is recommended to store the solution at -80°C.

To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the recommended practice for preparing this compound working solutions for in vivo experiments?

A3: For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use to ensure maximum potency and reliability of the experimental results.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies for this compound are not publicly available, general best practices for handling chemical compounds suggest protecting them from light. The solid powder should be stored in the dark. When in solution, using amber vials or covering the container with aluminum foil is a recommended precautionary measure to prevent potential photodegradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in experimental results Degradation of this compound due to improper storage.Ensure that both the solid compound and stock solutions are stored at the recommended temperatures. Prepare fresh working solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Precipitation of this compound in aqueous solutions This compound has low solubility in water.This compound is soluble in DMSO. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.
Discoloration of the compound or solution Potential degradation of the compound.Discard the discolored material and use a fresh, properly stored sample. Review storage procedures to ensure they align with the recommended guidelines.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Solid Powder (Short-term) 0 - 4°CDays to Weeks
Solid Powder (Long-term) -20°CMonths to Years (>2 years)
Solution in DMSO -20°CUp to 1 month
Solution in DMSO -80°CUp to 6 months

Experimental Protocols & Visualizations

Detailed experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method for this compound are not available in the public literature. Similarly, the specific degradation pathways of this compound have not been publicly elucidated. Therefore, the creation of detailed experimental protocols and a degradation pathway diagram is not possible at this time.

For researchers needing to develop such methods, a general workflow is suggested below.

G cluster_0 Method Development Workflow A Obtain this compound Reference Standard B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Develop HPLC Method (Column, Mobile Phase, Detector Selection) B->C D Analyze Stressed Samples to Separate Degradation Products from Parent Drug C->D E Validate HPLC Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) D->E F Characterize Degradation Products (e.g., using LC-MS) D->F

Caption: General workflow for developing a stability-indicating method.

Addressing variability in Raxatrigine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to address potential variability in experimental results involving Raxatrigine (also known as Vixotrigine).

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action of this compound?

A1: this compound is a potent, state-dependent blocker of voltage-gated sodium channels (Navs).[1] Its inhibitory action is more pronounced on channels in the open and inactivated states compared to the resting state. This state-dependent binding is a critical factor to consider in experimental design. Initially, this compound was reported to be a selective inhibitor of Nav1.3 and later Nav1.7 subtypes.[2][3] However, more recent and systematic studies have characterized it as a broad-spectrum or non-selective Nav channel blocker, with activity across multiple central and peripheral subtypes.[2][4]

Q2: My measured IC50 value for this compound differs from published data. What could be the reason?

A2: Variability in IC50 values for this compound is a known issue and can be attributed to several factors:

  • State-Dependent Inhibition: The potency of this compound is highly dependent on the state of the sodium channels. Different electrophysiological protocols (e.g., holding potential, stimulus frequency) will result in different proportions of channels in the resting, open, and inactivated states, leading to significant shifts in measured IC50 values.[4]

  • Cellular Context: The expression levels of sodium channel subtypes and the presence of interacting proteins can vary between different cell lines or native tissues, influencing the apparent potency of the drug.

  • Experimental Conditions: Factors such as temperature, pH, and the composition of intracellular and extracellular recording solutions can affect both channel gating and drug binding kinetics.

  • Compound Solubility: this compound has limited aqueous solubility. Issues with compound precipitation or aggregation can lead to an overestimation of the IC50 value.

Q3: I am observing unexpected biological effects in my experiments that don't seem to be related to sodium channel blockade. What could be the cause?

A3: While this compound's primary targets are voltage-gated sodium channels, it has been reported to have at least one significant off-target activity: inhibition of Monoamine Oxidase B (MAO-B). If your experimental system expresses MAO-B, this could lead to confounding results. It is also possible that at higher concentrations, this compound may interact with other, as yet unidentified, off-targets.

Troubleshooting Guides

Issue 1: Inconsistent Results in Electrophysiology Experiments

Question: My patch-clamp recordings of this compound's effect on sodium currents are highly variable between experiments. What should I check?

Answer:

Potential Cause Troubleshooting Steps
Compound Solubility and Stability Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Sonicate or vortex gently to ensure complete dissolution. Visually inspect for any precipitation before use. Prepare working dilutions in your recording solution immediately before application.
Inconsistent Voltage Protocol Strictly adhere to a consistent voltage protocol for all experiments. For studying state-dependent block, ensure precise control over holding potentials and the frequency and duration of depolarizing pulses.
"Rundown" of Sodium Current Monitor the stability of the sodium current over time before drug application. If rundown is observed, ensure the quality of your giga-seal, use fresh intracellular solution containing ATP and GTP, and allow for a stable baseline before starting your experiment.
Inaccurate Concentration at the Cell Ensure rapid and complete perfusion of the recording chamber with the this compound-containing solution. Check your perfusion system for any leaks or blockages.
Temperature Fluctuations Maintain a constant and physiological temperature throughout your experiments, as sodium channel gating and drug binding can be temperature-sensitive.
Issue 2: Unexpected Off-Target Effects

Question: I'm observing effects on neurotransmitter levels or cell signaling pathways that are not typically associated with sodium channel blockade. How can I investigate this?

Answer:

Potential Cause Troubleshooting Steps
MAO-B Inhibition If your experimental system (e.g., neuronal cultures, brain tissue) expresses MAO-B, consider that this compound may be inhibiting its activity. You can test this directly using a MAO-B activity assay (see detailed protocol below).
Other Off-Target Interactions At higher concentrations, this compound may have other off-target effects. To investigate this, you can: 1. Perform a broad off-target screening panel against a range of receptors and enzymes. 2. Use a structurally unrelated sodium channel blocker as a negative control to see if the unexpected effect is specific to this compound. 3. Conduct a dose-response analysis to determine if the unexpected effect occurs at concentrations significantly different from those required for sodium channel blockade.
hERG Channel Inhibition Many sodium channel blockers have some activity on the hERG potassium channel, which can lead to cardiac liability. If you are working with cardiac cells or in an in vivo model, it is advisable to test for hERG channel inhibition, especially if you observe changes in action potential duration or QT interval.

Data Presentation

Table 1: Potency of this compound (Vixotrigine) against Voltage-Gated Sodium Channel Subtypes

Nav SubtypeDeuis et al. (pIC50 ± SEM)Hinckley et al. (Use-Dependent IC50 in µM)
Nav1.1 4.70 ± 0.2~2.5
Nav1.2 4.99 ± 0.2~2.0
Nav1.3 4.82 ± 0.3~3.0
Nav1.4 5.09 ± 0.2~5.0
Nav1.5 4.18 ± 0.2~5.1
Nav1.6 4.84 ± 0.1~4.5
Nav1.7 4.58 ± 0.21.76
Nav1.8 5.25 ± 0.1~3.5

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Data from different studies are presented to highlight the potential for variability based on experimental conditions.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

Objective: To measure the tonic and use-dependent block of voltage-gated sodium channels by this compound.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the desired human Nav subtype.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull glass micropipettes to a resistance of 2-5 MΩ.

    • Fill pipettes with an appropriate internal solution (e.g., containing CsF to block potassium currents) and the bath with an external solution (e.g., Tyrode's solution).

  • Recording Procedure:

    • Obtain a giga-ohm seal (>1 GΩ) and establish a whole-cell configuration.

    • Compensate for pipette and whole-cell capacitance.

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

  • Tonic Block Protocol:

    • Apply a brief depolarizing step (e.g., to -10 mV for 20 ms) to elicit a peak inward sodium current.

    • Establish a stable baseline current.

    • Perfuse the cell with this compound at various concentrations and record the reduction in peak current.

  • Use-Dependent Block Protocol:

    • Hold the cell at a more depolarized potential (e.g., -90 mV or -70 mV) to mimic a physiological resting potential.

    • Apply a train of depolarizing pulses (e.g., 20 ms (B15284909) pulses to -10 mV at 10 Hz for 10 seconds).

    • Measure the peak current of the first and last pulse in the train.

    • Perfuse with this compound and repeat the pulse train.

  • Data Analysis:

    • Calculate the percentage of block for both tonic and use-dependent protocols at each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: Fluorometric Monoamine Oxidase B (MAO-B) Inhibitor Screening Assay

Objective: To determine the inhibitory activity of this compound on MAO-B.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute a commercial MAO-B enzyme and substrate (e.g., a luminogenic or fluorogenic substrate) in the provided assay buffer.

    • Prepare a positive control inhibitor (e.g., Selegiline).

  • Assay Procedure (96-well plate format):

    • Add MAO-B assay buffer to all wells.

    • Add the this compound stock solution in a serial dilution to the test wells.

    • Add the positive control inhibitor to its designated wells.

    • Add DMSO vehicle to the control wells.

    • Add the MAO-B enzyme to all wells except the blank.

    • Incubate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the MAO-B substrate to all wells.

  • Data Acquisition:

    • Measure the fluorescence or luminescence signal at appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Mandatory Visualization

G cluster_0 Voltage-Gated Sodium Channel States cluster_1 This compound Interaction Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Open->Resting Repolarization Inactive Inactive (Non-conducting) Open->Inactive Sustained Depolarization Inactive->Resting Repolarization This compound This compound This compound->Resting Low Affinity (Tonic Block) This compound->Open High Affinity (Use-Dependent Block) This compound->Inactive Highest Affinity (State-Dependent Block)

Caption: this compound's state-dependent mechanism of action on Nav channels.

G cluster_0 Troubleshooting Workflow: Inconsistent Electrophysiology Data Start Inconsistent Ephys Results Check_Solubility Check Compound Solubility & Stability? Start->Check_Solubility Check_Protocol Verify Voltage Protocol Consistency? Check_Solubility->Check_Protocol [ No ] Action_Solubility Prepare Fresh Solutions Use Sonication Check_Solubility->Action_Solubility [ Yes ] Check_Rundown Assess Current Rundown? Check_Protocol->Check_Rundown [ No ] Action_Protocol Standardize Holding Potential & Pulses Check_Protocol->Action_Protocol [ Yes ] Check_Perfusion Evaluate Perfusion System? Check_Rundown->Check_Perfusion [ No ] Action_Rundown Improve Seal Quality Use Fresh Internal Solution Check_Rundown->Action_Rundown [ Yes ] Solution Consistent Results Check_Perfusion->Solution [ No ] Action_Perfusion Check for Leaks Ensure Rapid Exchange Check_Perfusion->Action_Perfusion [ Yes ] Action_Solubility->Check_Protocol Action_Protocol->Check_Rundown Action_Rundown->Check_Perfusion Action_Perfusion->Solution

Caption: A logical workflow for troubleshooting inconsistent electrophysiology data.

G cluster_0 Experimental Workflow: Investigating Off-Target Effects Start Unexpected Biological Effect Is_MAOB_Expressed Is MAO-B Expressed in the System? Start->Is_MAOB_Expressed Perform_MAOB_Assay Perform MAO-B Inhibition Assay Is_MAOB_Expressed->Perform_MAOB_Assay [ Yes ] Other_Off_Target Consider Other Off-Targets Is_MAOB_Expressed->Other_Off_Target [ No ] MAOB_Effect MAO-B Mediated Effect Perform_MAOB_Assay->MAOB_Effect Screening_Panel Broad Off-Target Screening Panel Other_Off_Target->Screening_Panel Negative_Control Use Structurally Unrelated Nav Blocker Other_Off_Target->Negative_Control Dose_Response Conduct Dose-Response Analysis Other_Off_Target->Dose_Response Conclusion Identify Potential Off-Target Screening_Panel->Conclusion Negative_Control->Conclusion Dose_Response->Conclusion

Caption: A workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Raxatrigine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Raxatrigine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main physicochemical properties?

This compound (also known as Vixotrigine or GSK1014802) is a voltage-gated sodium channel blocker.[1][2][3] Its chemical formula is C18H19FN2O2 and it has a molar mass of 314.360 g·mol−1.[1] this compound is a poorly water-soluble compound, which can lead to challenges in achieving adequate oral bioavailability. This characteristic places it in the Biopharmaceutics Classification System (BCS) as likely Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Q2: Why is the oral bioavailability of this compound a concern in in vivo studies?

Poor aqueous solubility is a primary factor limiting the oral bioavailability of many new chemical entities.[4][5] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. The low solubility of this compound can lead to a slow dissolution rate, resulting in incomplete absorption and variable exposure in in vivo studies.

Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?

Several strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micron or nanometer range (micronization, nanosuspensions) can enhance the dissolution rate.[6]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can improve its dissolution and solubility.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.[2][7][8] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[7]

  • pH Modification: For drugs with pH-dependent solubility, the addition of pH-modifying excipients (e.g., buffering agents) to the formulation can create a more favorable microenvironment for dissolution in the stomach.

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo studies with this compound.

Problem Potential Cause Recommended Solution
High variability in plasma concentrations between subjects. Poor and erratic absorption due to low solubility and dissolution rate.1. Optimize Formulation: Explore enabling formulations such as nanosuspensions, amorphous solid dispersions, or lipid-based systems (e.g., SEDDS) to improve dissolution and absorption consistency. 2. Control Food Effects: Standardize the feeding schedule of the animals, as food can significantly impact the bioavailability of poorly soluble drugs.
Low oral bioavailability (%F) observed. Incomplete dissolution in the GI tract. Potential for first-pass metabolism.1. Enhance Dissolution Rate: Employ particle size reduction (nanosuspension) or formulate as a solid dispersion to increase the dissolution velocity. 2. Improve Solubilization: Utilize lipid-based formulations to maintain the drug in a solubilized state for absorption. 3. Investigate Permeability: If dissolution enhancement does not sufficiently improve bioavailability, consider investigating permeability characteristics and the potential for efflux transporter involvement.
Precipitation of the drug in the dosing vehicle or upon administration. The drug concentration exceeds its solubility in the vehicle or upon dilution with aqueous GI fluids.1. Vehicle Optimization: Use a co-solvent system or a lipid-based formulation where the drug has higher solubility and remains stable upon dilution. 2. Use of Precipitation Inhibitors: Incorporate polymers (e.g., HPMC, PVP) in the formulation that can act as precipitation inhibitors, maintaining a supersaturated state of the drug in the GI tract.
Chemical instability of this compound in the formulation. Incompatible excipients, particularly with pH modifiers, or sensitivity to heat and moisture during manufacturing.1. Excipient Compatibility Studies: Conduct thorough compatibility studies with all proposed excipients under stressed conditions (e.g., elevated temperature and humidity).[9][10][11] 2. Process Optimization: If using techniques like wet granulation, consider the potential for degradation. A switch to a dry granulation process can mitigate issues related to heat and moisture.[12]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for this compound from in vivo studies and provide an illustrative comparison of different formulation strategies for poorly soluble drugs.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Oral Bioavailability (%F)43%[13]
Blood Clearance (mL/min/kg)39[13]
Brain:Blood Ratio6.8[13]

Table 2: Illustrative Comparison of Bioavailability Enhancement Strategies for a Model Poorly Soluble Drug

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Unformulated Drug (Suspension)25041500100
Nanosuspension75024500300
Solid Dispersion9001.55400360
Lipid-Based Formulation (SEDDS)120017200480

Note: The data in Table 2 is illustrative and based on general findings for BCS Class II drugs.[14][15][16] The actual performance of each formulation strategy is highly dependent on the specific drug properties and the excipients used.

Experimental Protocols

1. Preparation of a this compound Nanosuspension by Wet Milling

  • Preparation of Milling Slurry:

    • Disperse 5% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 1% w/v hydroxypropyl methylcellulose, HPMC) and a surfactant (e.g., 0.2% w/v sodium dodecyl sulfate, SDS).

  • Milling:

    • Add the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.

    • Mill at a high speed for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled to prevent drug degradation.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the solid state of the nanoparticles using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm crystallinity.

  • In Vivo Administration:

    • Administer the nanosuspension orally to the test animals at the desired dose.

2. Preparation of a this compound Solid Dispersion by Hot-Melt Extrusion

  • Preparation of Physical Mixture:

    • Mix this compound with a suitable polymer carrier (e.g., Soluplus®, Kollidon® VA64) at a predetermined drug-to-polymer ratio (e.g., 1:4).

  • Hot-Melt Extrusion (HME):

    • Feed the physical mixture into a hot-melt extruder.

    • Process at a temperature above the glass transition temperature of the polymer but below the degradation temperature of this compound.

    • The extrudate is then cooled and milled to a fine powder.

  • Characterization:

    • Confirm the amorphous state of the drug in the dispersion using DSC and XRPD.

    • Perform in vitro dissolution testing to assess the release profile.

  • In Vivo Administration:

    • The powdered solid dispersion can be filled into capsules or suspended in a suitable vehicle for oral administration.

3. Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Component Selection:

    • Select an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P) based on the solubility of this compound in these excipients.

  • Formulation:

    • Dissolve this compound in the oil phase.

    • Add the surfactant and co-surfactant and mix thoroughly until a clear, homogenous solution is formed.

  • Characterization:

    • Assess the self-emulsification performance by adding the SEDDS formulation to an aqueous medium under gentle agitation and observing the formation of a nanoemulsion.

    • Measure the droplet size and PDI of the resulting emulsion.

  • In Vivo Administration:

    • The liquid SEDDS formulation can be filled into soft gelatin capsules for oral administration.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Study Nanosuspension Nanosuspension Particle_Size Particle_Size Nanosuspension->Particle_Size Solid_Dispersion Solid_Dispersion Solid_State Solid_State Solid_Dispersion->Solid_State Lipid-Based_System Lipid-Based_System Dissolution_Testing Dissolution_Testing Lipid-Based_System->Dissolution_Testing Oral_Administration Oral_Administration Particle_Size->Oral_Administration Solid_State->Oral_Administration Dissolution_Testing->Oral_Administration PK_Sampling PK_Sampling Oral_Administration->PK_Sampling Bioanalysis Bioanalysis PK_Sampling->Bioanalysis

Caption: Experimental workflow for developing and testing this compound formulations.

troubleshooting_logic Start Start Low_Bioavailability Low Bioavailability Observed? Start->Low_Bioavailability Check_Dissolution Is in vitro dissolution rapid and complete? Low_Bioavailability->Check_Dissolution Yes Re-evaluate Re-evaluate Formulation and Dose Low_Bioavailability->Re-evaluate No Enhance_Dissolution Enhance Dissolution: - Nanosuspension - Solid Dispersion - pH Modification Check_Dissolution->Enhance_Dissolution No Check_Permeability Is permeability a limiting factor? Check_Dissolution->Check_Permeability Yes Enhance_Dissolution->Re-evaluate Enhance_Permeability Enhance Permeability: - Permeation Enhancers - Lipid-Based Systems Check_Permeability->Enhance_Permeability Yes Check_Permeability->Re-evaluate No Enhance_Permeability->Re-evaluate

Caption: Troubleshooting logic for addressing low bioavailability of this compound.

References

Raxatrigine Toxicity in Neuronal Cell Cultures: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing raxatrigine-related toxicity in neuronal cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the validity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as vixotrigine) is an investigational, non-opioid drug that functions as a voltage-gated sodium channel (Nav) blocker.[1][2] It is considered a broad-spectrum, state-dependent Nav blocker, meaning its inhibitory action is more pronounced on neurons that are in a depolarized or frequently firing state.[3] While initially investigated for specific subtypes like Nav1.3 and Nav1.7, it is now more broadly characterized as a non-selective sodium channel inhibitor.[1][4] This mechanism makes it a candidate for treating conditions involving neuronal hyperexcitability, such as neuropathic pain.[5]

Q2: What are the expected effects of this compound in neuronal cell cultures?

A2: In neuronal cell cultures, this compound is expected to reduce the frequency and amplitude of action potentials in a dose-dependent manner. This is due to its blockade of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials.[6] At appropriate concentrations, this can be used to model the therapeutic effects of the drug in conditions of neuronal hyperactivity.

Q3: What are the signs of this compound-induced toxicity in neuronal cultures?

A3: this compound toxicity can manifest in several ways. Morphologically, you may observe neurite blebbing or retraction, rounding of the cell body, and detachment from the culture substrate. Functionally, high concentrations of this compound can lead to a complete cessation of neuronal firing, which can be measured using techniques like microelectrode arrays (MEAs). Ultimately, prolonged exposure to toxic concentrations will result in decreased cell viability and apoptosis or necrosis.[7]

Q4: What is a typical concentration range for this compound in in vitro experiments?

A4: The effective concentration of this compound can vary depending on the cell type and the experimental endpoint. Use-dependent IC50 values for this compound have been reported to be between 1.76 and 5.12 μM in recombinant systems.[3] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal cell culture model. Starting with a range from sub-micromolar to low micromolar concentrations is advisable.

Q5: What solvents should be used to dissolve this compound?

A5: this compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[8] It is crucial to keep the final concentration of the solvent in the culture medium as low as possible (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always run a vehicle control (medium with the same concentration of solvent) to differentiate between compound- and solvent-induced effects.

Troubleshooting Guide: Unexpected Neuronal Cell Death or Stress

If you are observing unexpected levels of cell death, morphological changes, or a complete lack of neuronal activity in your this compound-treated cultures, consult the following guide.

Problem Potential Cause Recommended Solution
High levels of acute cell death shortly after treatment. This compound concentration is too high. Perform a dose-response experiment to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). Start with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to identify the toxic threshold.
Solvent (e.g., DMSO) toxicity. Ensure the final solvent concentration in the culture medium is below toxic levels (typically <0.1%). Run a vehicle control with the highest concentration of solvent used in your experiment.
Incorrect stock solution concentration. Verify the calculations for your stock solution and serial dilutions. If possible, confirm the concentration of your stock solution using an analytical method.
Gradual increase in cell death over time. Prolonged exposure to a moderately toxic concentration. Conduct a time-course experiment to determine the onset of toxicity. It may be possible to achieve the desired pharmacological effect with a shorter incubation time.
Compound degradation. Prepare fresh working solutions of this compound for each experiment. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Changes in neuronal morphology (e.g., neurite retraction) without significant cell death. Sub-lethal toxicity or stress response. These morphological changes can be an early indicator of toxicity. Consider lowering the this compound concentration or reducing the exposure time. Assess neuronal function using methods like calcium imaging or MEA to determine if the observed changes correlate with altered activity.
Complete cessation of neuronal activity at non-toxic concentrations. Excessive sodium channel blockade. While this is the intended mechanism of action, a complete block of activity may not be desirable for all experimental models. Lower the concentration of this compound to a level that modulates, rather than ablates, neuronal firing.
Inconsistent results between experiments. Variability in cell culture health. Ensure your neuronal cultures are healthy and mature before starting the experiment. Standardize cell plating density, culture age, and medium change schedules.
Inconsistent compound preparation. Prepare a large batch of stock solution to be used across multiple experiments to reduce variability. Aliquot and store appropriately.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature.

Parameter Value System Reference
Use-Dependent IC50 1.76 - 5.12 µMRecombinant voltage-gated sodium channels[3]
Tolerated Single Dose in Humans Up to 825 mgHealthy Volunteers[9]
Tolerated Multiple Doses in Humans Up to 450 mg twice dailyHealthy Volunteers[9]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a method for quantifying the metabolic activity of neuronal cells, which is an indicator of cell viability.

Materials:

  • Neuronal cell culture in a 96-well plate

  • This compound stock solution

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Plate neurons at a desired density (e.g., 1 x 10^4 cells/well) in a 96-well plate and culture for the desired duration to allow for maturation.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Assessment of Neuronal Activity using Microelectrode Arrays (MEAs)

This protocol outlines a general procedure for evaluating the effect of this compound on the electrophysiological activity of neuronal networks.

Materials:

  • MEA plates with cultured neurons

  • MEA recording system and software

  • This compound stock solution

  • Culture medium

Procedure:

  • Baseline Recording: Place the MEA plate on the recording system and allow it to acclimatize. Record the baseline spontaneous neuronal activity for a sufficient period (e.g., 10-15 minutes).

  • Compound Addition: Prepare the desired concentration of this compound in pre-warmed culture medium. Carefully remove a portion of the medium from the MEA wells and replace it with the this compound-containing medium. Include vehicle controls.

  • Post-Treatment Recording: Immediately begin recording the neuronal activity after compound addition. Continue recording for the desired duration, which can range from minutes to hours.

  • Data Analysis: Analyze the recorded data using the MEA software. Key parameters to assess include mean firing rate, burst frequency, and network synchrony. Compare the post-treatment activity to the baseline recording for each electrode and across different treatment groups.

Visualizations

Signaling Pathway and Experimental Workflow

raxatrigine_mechanism cluster_cell Neuron cluster_toxicity Toxicity Pathway Na_channel Voltage-Gated Sodium Channel (Nav) Action_Potential Action Potential Propagation Na_channel->Action_Potential Na_influx Na+ Influx Na_channel->Na_influx Allows This compound This compound This compound->Na_channel Blocks Depolarization Membrane Depolarization Depolarization->Na_channel Opens Na_influx->Action_Potential Initiates High_Rax High Concentration This compound Excessive_Block Excessive Nav Channel Blockade High_Rax->Excessive_Block Ion_Imbalance Ionic Imbalance Excessive_Block->Ion_Imbalance Cell_Death Neuronal Cell Death Ion_Imbalance->Cell_Death

Caption: this compound's mechanism of action and potential toxicity pathway.

troubleshooting_workflow Start Start: Unexpected Cell Toxicity or Lack of Efficacy Check_Concentration Verify this compound Concentration and Purity Start->Check_Concentration Dose_Response Perform Dose-Response (Toxicity & Efficacy) Check_Concentration->Dose_Response Solvent_Control Evaluate Solvent Toxicity (Vehicle Control) Dose_Response->Solvent_Control Time_Course Optimize Exposure Duration Solvent_Control->Time_Course Assess_Culture Check Neuronal Culture Health Time_Course->Assess_Culture Solution Optimal Experimental Conditions Identified Assess_Culture->Solution

Caption: Troubleshooting workflow for this compound experiments.

References

Raxatrigine Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raxatrigine. The content is designed to address specific issues that may arise during the experimental process of establishing and optimizing dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a state-dependent and use-dependent voltage-gated sodium channel (Nav) blocker.[1][2] It preferentially binds to the inactivated state of the channel, which means its blocking effect is more pronounced in neurons that are rapidly firing, such as those involved in transmitting pain signals.[2][3] While initially investigated for its selectivity towards the Nav1.7 subtype, subsequent research has characterized it as a broad-spectrum Nav inhibitor, showing activity across multiple subtypes including Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.6, and Nav1.7.[4][5][6]

Q2: What is the proposed signaling pathway for this compound?

A2: this compound does not operate through a complex intracellular signaling cascade. Its mechanism is a direct physical blockade of the voltage-gated sodium channel pore. By inhibiting the influx of sodium ions, it dampens the propagation of action potentials, thereby reducing neuronal excitability.

G cluster_neuron Neuron AP Action Potential Propagation Nav_Open Nav Channel (Open State) AP->Nav_Open Triggers Nav_Inactive Nav Channel (Inactivated State) Nav_Open->Nav_Inactive Inactivates Na_Influx Na+ Influx Nav_Open->Na_Influx Block Channel Blocked Depolarization Depolarization Na_Influx->Depolarization Depolarization->AP Continues Propagation This compound This compound This compound->Nav_Inactive Preferentially Binds To Block->Na_Influx Prevents

Caption: this compound's mechanism of action on a voltage-gated sodium channel.

Q3: What are the typical effective concentrations for this compound in experimental models?

A3: The effective concentration of this compound varies significantly depending on the experimental model and the specific Nav channel subtype being investigated. The table below summarizes key quantitative data from preclinical and in vitro studies.

Experimental ModelParameterValue RangeReference
In vitro Electrophysiology (various Nav subtypes)IC501.76 - 5.12 µM (use-dependent)[7]
Rat model of hypersensitivityED50~1 mg/kg (oral)[3]
Healthy Human Volunteers (Tolerability)DosingUp to 825 mg (single dose)[3]
Healthy Human Volunteers (Tolerability)DosingUp to 450 mg BID (multiple doses)[3]

Experimental Protocol: Dose-Response Curve Generation using Patch-Clamp Electrophysiology

This section outlines a generalized protocol for determining the IC50 of this compound on a specific voltage-gated sodium channel subtype expressed in a cell line (e.g., HEK293 cells).

G A 1. Cell Preparation Culture cells expressing the target Nav channel. B 2. Solution Preparation Prepare external/internal solutions. Create serial dilutions of this compound. A->B C 3. Patch-Clamp Setup Pull glass pipettes (3-5 MΩ). Establish whole-cell configuration. B->C D 4. Baseline Recording Record baseline Nav currents using a voltage protocol. C->D E 5. Compound Application Perfuse cells with increasing concentrations of this compound. D->E F 6. Data Acquisition Record steady-state current inhibition at each concentration. E->F G 7. Data Analysis Normalize inhibited currents to the baseline current. F->G H 8. Curve Fitting Plot normalized response vs. log[concentration]. Fit with a four-parameter logistic equation. G->H I 9. Determine IC50 Calculate the IC50 value from the fitted curve. H->I

Caption: Workflow for generating a this compound dose-response curve.

Detailed Methodologies:

  • Cell Culture: Maintain HEK293 cells stably expressing the human Nav channel of interest (e.g., hNav1.7) under standard conditions (e.g., 37°C, 5% CO2).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

    • This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and perform serial dilutions to obtain the final desired concentrations. Ensure the final DMSO concentration in the external solution is consistent across all conditions and does not exceed 0.1%.

  • Electrophysiology:

    • Obtain whole-cell patch-clamp recordings from single cells.[8]

    • Hold the membrane potential at a level where a significant portion of channels are in the resting state (e.g., -120 mV).

    • To measure state-dependent block, use a voltage protocol that elicits currents from both resting and inactivated states. A common protocol involves a depolarizing test pulse (e.g., to 0 mV) from a holding potential of -120 mV (resting state) and from a depolarized potential of -50 mV (inactivated state).[7]

  • Data Analysis:

    • Measure the peak inward sodium current in the absence (control) and presence of each this compound concentration.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - I_drug / I_control) * 100.

    • Plot % Inhibition against the logarithm of the this compound concentration.

    • Fit the data using a four-parameter logistic equation (Hill equation) to determine the IC50 and Hill slope.[9]

Troubleshooting Guide

This guide addresses common problems encountered during dose-response experiments.

G cluster_start cluster_problems cluster_solutions Start Problem Observed P1 Flat or Low-Signal Curve Start->P1 P2 High Background Signal Start->P2 P3 High Variability Start->P3 S1a Check Compound Activity (Fresh Stock, Purity) P1->S1a Possible Cause S1b Verify Channel Expression (qPCR, Western Blot) P1->S1b Possible Cause S1c Optimize Voltage Protocol (Ensure channel activation) P1->S1c Possible Cause S2a Improve Seal Resistance (>1 GΩ) P2->S2a Possible Cause S2b Check for Solution Contamination P2->S2b Possible Cause S2c Run Vehicle-Only Control P2->S2c Possible Cause S3a Calibrate Pipettes P3->S3a Possible Cause S3b Ensure Stable Recording (Monitor Rs, Cm) P3->S3b Possible Cause S3c Increase Replicate Number (n) P3->S3c Possible Cause

Caption: A logical flowchart for troubleshooting common dose-response curve issues.

Q4: My dose-response curve is flat, showing little to no inhibition even at high concentrations. What could be wrong?

A4: A flat or unresponsive curve typically points to one of three issues: the compound, the biological target, or the assay conditions.[10]

  • Inactive Compound: Verify the integrity of your this compound stock. Has it been stored correctly (-20°C or -80°C)?[1] Consider preparing fresh dilutions from a new stock solution. Confirm the compound's identity and purity if possible.

  • Low Target Expression: Ensure that the cells you are testing have sufficient expression of the target Nav channel. This can be confirmed using methods like qPCR or Western blotting. Low channel density will result in small currents that are difficult to distinguish from noise.

  • Inappropriate Assay Conditions: For a state-dependent blocker like this compound, the voltage protocol is critical. If your protocol does not sufficiently open or inactivate the channels, the drug will have no state to bind to. Ensure your depolarizing pulse is adequate to elicit a robust current.

Q5: I'm observing high variability between replicate wells or cells. How can I improve the consistency of my data?

A5: High variability can obscure the true dose-response relationship and lead to an inaccurate IC50 value.[10][11]

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of error.[11] Ensure your pipettes are properly calibrated. For automated systems, verify liquid handler performance.

  • Unstable Recordings: In patch-clamp experiments, the quality of the recording can change over time. Monitor the series resistance (Rs) and membrane capacitance (Cm) throughout the experiment.[12] Discard any cells where these parameters change significantly (>20%). A poor gigaohm seal can lead to current leakage and high background noise.[13]

  • Cell Health and Passage Number: Use cells from a consistent, low passage number. Older cells or those in poor health may have altered channel expression and biophysical properties.

  • Incomplete Compound Washout: If you are testing multiple concentrations on the same cell, ensure there is a complete washout of the previous concentration before applying the next.

Q6: The bottom or top plateau of my curve is not well-defined. What should I do?

A6: A poorly defined plateau means your concentration range is likely insufficient.[9]

  • To define the bottom plateau (max inhibition): You may need to test higher concentrations of this compound. However, be mindful of solubility limits and potential off-target effects at very high concentrations.

  • To define the top plateau (no inhibition): Ensure you have several data points at low concentrations that show zero or minimal effect. This includes a true "zero compound" or vehicle-only control. If the data is normalized to a control, this plateau should be at 100% (or 0% inhibition).[9] Constraining the top and bottom of the curve in your fitting software can sometimes help, but only if you have a strong biological justification for doing so.[9]

References

Refining Raxatrigine delivery methods for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the administration of Raxatrigine in animal studies.

Formulation and Administration Protocols

A common challenge in preclinical studies is achieving a stable and consistent formulation for the test compound. The following section provides a detailed protocol for a standard this compound vehicle and outlines key pharmacokinetic parameters to assess.

Q1: What is a recommended vehicle for preparing this compound for oral administration in animal studies?

A standard and effective vehicle for this compound involves a co-solvent system to ensure solubility and stability. A widely referenced formulation uses a combination of DMSO, PEG300, Tween-80, and saline.[1] It is highly recommended to prepare the working solution freshly on the day of the experiment to prevent precipitation or degradation.[1]

Experimental Protocol: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Objective: To prepare a 1 mL working solution of this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the working solution, you would create a 25 mg/mL stock in DMSO.

  • Co-solvent Mixing: In a sterile 1.5 mL microcentrifuge tube, add 400 µL of PEG300.

  • Add this compound Stock: Add 100 µL of the this compound/DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear and homogenous.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again until fully mixed.

  • Final Dilution: Add 450 µL of sterile saline to the tube to bring the total volume to 1 mL. Vortex one final time.

  • Quality Check: Visually inspect the solution for any signs of precipitation or phase separation. If observed, gentle heating or sonication can be used to aid dissolution.[1] The final solution should be clear.

  • Administration: Use the freshly prepared solution for animal dosing on the same day.

Table 1: this compound Vehicle Composition

Component Volume (for 1 mL) Percentage Purpose
This compound/DMSO Stock 100 µL 10% Drug concentrate and primary solvent
PEG300 400 µL 40% Co-solvent
Tween-80 50 µL 5% Surfactant/Emulsifier

| Saline | 450 µL | 45% | Diluent |

Q2: I am planning a pharmacokinetic (PK) study. What key parameters should I be measuring for this compound?

While specific preclinical PK data for this compound is not extensively published, a well-designed study should aim to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The table below outlines the essential parameters to determine. These will be crucial for understanding the drug's behavior in your model and for correlating exposure with efficacy or toxicity.

Table 2: Key Pharmacokinetic Parameters for Evaluation

Parameter Symbol Description Importance
Maximum Plasma Concentration Cmax The highest concentration of the drug observed in plasma after administration. Indicates the peak exposure; important for assessing potential toxicity.
Time to Maximum Concentration Tmax The time at which Cmax is reached. Provides information on the rate of drug absorption.
Area Under the Curve AUC The total drug exposure over time. Represents the overall bioavailability of the drug.
Half-life t1/2 The time required for the drug concentration in the body to be reduced by half. Determines dosing frequency and time to reach steady-state.
Clearance CL The volume of plasma cleared of the drug per unit time. Indicates the efficiency of drug elimination from the body.
Volume of Distribution Vd The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Describes how extensively the drug distributes into body tissues.

| Oral Bioavailability | F% | The fraction of the orally administered dose that reaches systemic circulation unchanged. | A critical measure of the effectiveness of the oral delivery method. |

Troubleshooting Guide

Q3: My this compound solution shows precipitation after preparation or during administration. What should I do?

Answer: Precipitation is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Ensure Fresh Preparation: Always prepare the formulation fresh on the day of dosing.[1] Components can fall out of solution over time.

  • Check Solvent Ratios: Double-check the volumetric ratios of your vehicle components. Inaccurate measurements can disrupt the co-solvent system.

  • Order of Mixing: The order in which solvents are mixed is critical. Always add the drug/DMSO stock to the PEG300 first, followed by Tween-80, and finally the aqueous saline component. This sequential addition helps maintain solubility.

  • Use Sonication/Heat: If precipitation occurs during preparation, gentle warming or brief sonication can help redissolve the compound.[1] However, be cautious with heat to avoid degrading the drug.

  • Consider Formulation Adjustment: If precipitation persists, you may need to adjust the vehicle ratios. A slight increase in the percentage of DMSO or PEG300 could improve solubility, but be mindful of potential vehicle-induced toxicity at higher concentrations.

Q4: I'm observing signs of distress in my animals (e.g., rats, mice) during or after oral gavage. What could be the cause and how can I mitigate it?

Answer: Animal distress during oral gavage is a serious concern that can compromise animal welfare and experimental data integrity. The procedure itself can be stressful and may lead to complications.[2][3]

Potential Causes & Solutions:

  • Improper Technique: Incorrect gavage technique can cause perforation of the esophagus or accidental administration into the trachea.[2]

    • Solution: Ensure all personnel are thoroughly trained and proficient. Use appropriately sized, flexible gavage needles with a ball tip to minimize trauma. Restrain the animal firmly but gently to ensure proper alignment of the head and neck.

  • Stress from Restraint: The act of restraining an animal can induce a significant stress response, elevating heart rate, blood pressure, and corticosterone (B1669441) levels, which can confound results.[3][4]

    • Solution: Acclimate the animals to handling and restraint for several days before the study begins.[5] Handle animals calmly and efficiently to minimize the duration of restraint.

  • Vehicle Irritation: High concentrations of certain solvents, like DMSO, can cause irritation to the gastrointestinal tract.

    • Solution: Use the lowest effective concentration of solvents. The recommended formulation (10% DMSO) is generally well-tolerated. If irritation is suspected, consider alternative, less harsh solvent systems if possible.

  • Gavage-Related Reflux: The administration of fluid can sometimes lead to reflux, which may cause respiratory distress if aspirated.[1]

    • Solution: Adhere to appropriate volume limits for the species and weight of the animal. Administer the fluid slowly and steadily. Observe the animal for several minutes post-dosing for any signs of respiratory difficulty.

Q5: My experimental results are inconsistent, with high variability in plasma concentrations across my animal cohort. What are the potential sources of this variability?

Answer: High variability is a common challenge in preclinical PK studies and can obscure the true effect of a compound.[6]

Troubleshooting Inconsistent Results Workflow

G Start High Variability in Plasma Concentrations Formulation Check Formulation Homogeneity Start->Formulation Dosing Review Dosing Procedure Start->Dosing Sampling Evaluate Blood Sampling Technique Start->Sampling Analysis Verify Bioanalytical Method Start->Analysis Precipitation Precipitation? Incomplete Dissolution? Formulation->Precipitation Accuracy Accurate Volume? Gavage Errors? Dosing->Accuracy Timing Consistent Timing? Hemolysis? Sampling->Timing Validation Method Validated? Sample Stability? Analysis->Validation Remake Remake Solution Freshly Use Sonication Precipitation->Remake Yes Retrain Retrain Personnel Verify Syringe Calibration Accuracy->Retrain Yes Standardize_Sampling Standardize Sampling Site and Timing Timing->Standardize_Sampling Yes Revalidate Re-validate Assay Check Sample Storage Validation->Revalidate Yes

Caption: Workflow for troubleshooting inconsistent plasma concentration data.

Frequently Asked Questions (FAQs)

Q6: What is the mechanism of action of this compound?

Answer: this compound is a state-dependent blocker of voltage-gated sodium channels (VGSCs).[7][8] These channels are critical for initiating and propagating action potentials in excitable cells like neurons.[7] By blocking these channels, this compound reduces neuronal excitability. While it was initially investigated for selectivity towards specific subtypes like Nav1.3 and Nav1.7, it is now more broadly characterized as a non-selective sodium channel blocker.[9][10]

This compound's Effect on Neuronal Action Potential

G cluster_0 Neuron Membrane Depolarization Membrane Depolarization (Stimulus) VGSC_Open VGSC Activation (Na+ Influx) Depolarization->VGSC_Open AP_Upstroke Action Potential Upstroke VGSC_Open->AP_Upstroke Repolarization VGSC Inactivation & K+ Efflux AP_Upstroke->Repolarization This compound This compound This compound->VGSC_Open This compound->VGSC_Open Block Blocks Channel Prevents Na+ Influx

Caption: this compound blocks voltage-gated sodium channels (VGSCs).

References

Identifying and mitigating confounding variables in Raxatrigine research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating confounding variables during experiments involving Raxatrigine (also known as Vixotrigine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Vixotrigine, GSK-1014802, or CNV1014802) is a state-dependent sodium channel blocker.[1][2] Initially explored as a central NaV1.3 blocker, its characterization later shifted towards a peripheral NaV1.7 sodium channel inhibitor, and more recently, it has been described as a non-selective voltage-gated sodium channel blocker.[3][4] Its primary therapeutic target has been neuropathic pain, including conditions like trigeminal neuralgia and lumbosacral radiculopathy.[3][4]

Q2: What are confounding variables and why are they a concern in this compound research?

Q3: What are some potential confounding variables to consider in clinical trials of this compound for trigeminal neuralgia?

While specific confounding variables for this compound are not extensively documented in publicly available literature, based on research into trigeminal neuralgia and neuropathic pain, potential confounders include:

  • Baseline Pain Severity: Patients with higher baseline pain scores may show a more significant placebo response or a different treatment effect size.

  • Duration of Disease: The length of time a patient has had trigeminal neuralgia could influence their response to treatment.

  • Concomitant Medications: Use of other analgesics, anticonvulsants, or antidepressants can affect pain perception and interact with this compound.[6] Phase 3 trial designs for vixotrigine (this compound) required participants to titrate down and discontinue other trigeminal neuralgia medications.[7]

  • Co-morbidities: The presence of other conditions, such as depression, anxiety, or other neurological disorders, can impact pain reporting and treatment outcomes.[8]

  • Age and Sex: These demographic factors can influence drug metabolism and pain perception.

  • Genetic Factors: Variations in genes encoding sodium channels or drug-metabolizing enzymes could lead to inter-individual differences in response to this compound. For instance, patients of Asian ancestry are often tested for the HLA-B*15:02 allele before starting certain anticonvulsants used for trigeminal neuralgia due to the risk of severe skin reactions.[8]

  • Placebo Effect: This is a significant factor in pain studies and can be influenced by patient expectations and study design.

  • Lifestyle Factors: Diet, exercise, and smoking status can have an impact on overall health and pain perception.

Troubleshooting Guides

Issue 1: High variability in patient response to this compound in a clinical trial.

  • Possible Cause: Uncontrolled confounding variables among study participants.

  • Troubleshooting Steps:

    • Stratify the analysis: Analyze the data in subgroups based on potential confounders (e.g., baseline pain severity, age groups, concomitant medication use). This can help determine if the treatment effect is consistent across different strata.

    • Statistical Control: Use statistical methods like Analysis of Covariance (ANCOVA) or multivariable regression models to adjust for the effects of potential confounders.[5][9]

    • Propensity Score Matching: In observational studies, this method can be used to match participants in the treatment and control groups based on their likelihood of receiving the treatment, thereby balancing confounding variables.[10][11]

Issue 2: A suspected interaction between this compound and a concomitant medication.

  • Possible Cause: The concomitant medication may be influencing the metabolism or mechanism of action of this compound, or it may have its own analgesic effects.

  • Troubleshooting Steps:

    • Review Pharmacokinetic Data: If available, examine the pharmacokinetic profiles of patients taking the concomitant medication versus those who are not to look for differences in this compound plasma concentrations.

    • Subgroup Analysis: Compare the efficacy and safety of this compound in subgroups of patients based on their use of the specific concomitant medication.

    • Implement a Washout Period: In future studies, consider a washout period for prohibited medications before the start of the trial to minimize their influence.[7]

Experimental Protocols and Confounding Mitigation Strategies

Preclinical Study: Assessing this compound Efficacy in a Rodent Model of Neuropathic Pain

Objective: To determine the dose-dependent analgesic effect of this compound.

Methodology:

  • Animal Model: Induce neuropathic pain in Sprague-Dawley rats via chronic constriction injury (CCI) of the sciatic nerve.

  • Group Allocation: Randomly assign animals to one of the following groups (n=10 per group):

    • Vehicle control (e.g., saline)

    • This compound (low dose, e.g., 3 mg/kg)

    • This compound (medium dose, e.g., 10 mg/kg)

    • This compound (high dose, e.g., 30 mg/kg)

    • Positive control (e.g., gabapentin)

  • Drug Administration: Administer the assigned treatment orally once daily for 14 days.

  • Behavioral Testing: Assess mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test) at baseline and at specified time points post-treatment.

  • Data Analysis: Use a two-way ANOVA with repeated measures to analyze the data.

Table 1: Preclinical Study Design for this compound Efficacy

Group Treatment Dosage Administration Route Number of Animals
1Vehicle Control-Oral10
2This compound3 mg/kgOral10
3This compound10 mg/kgOral10
4This compound30 mg/kgOral10
5Positive Control100 mg/kgOral10

Mitigating Confounding Variables in Preclinical Studies:

  • Randomization: Randomly assign animals to treatment groups to ensure an even distribution of known and unknown confounders.[9][12]

  • Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment allocation to prevent observer bias.

  • Standardized Environment: House all animals under identical conditions (e.g., light-dark cycle, temperature, humidity) and provide ad libitum access to food and water to minimize environmental confounders.

  • Acclimatization: Acclimatize animals to the testing environment and procedures before baseline measurements to reduce stress-induced variability.

Clinical Trial: Phase II Study of this compound for Trigeminal Neuralgia

Objective: To evaluate the efficacy and safety of this compound in patients with trigeminal neuralgia.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Selection: Recruit patients with a confirmed diagnosis of trigeminal neuralgia and an average pain score of ≥4 on a 0-10 Numeric Rating Scale (NRS).

  • Randomization and Blinding: Randomly assign participants in a 1:1 ratio to receive either this compound (e.g., 150 mg three times daily) or a matching placebo for 12 weeks.[7] Both participants and investigators will be blinded to the treatment assignment.

  • Outcome Measures:

    • Primary Endpoint: Change from baseline in the average daily pain score on the NRS at week 12.

    • Secondary Endpoints: Responder rate (proportion of patients with ≥50% reduction in pain), changes in quality of life scores, and incidence of adverse events.

  • Statistical Analysis: An ANCOVA model will be used to compare the change in pain scores between the two groups, with baseline pain score as a covariate.

Table 2: Clinical Trial Design for this compound in Trigeminal Neuralgia

Parameter Description
Study Phase II
Design Randomized, double-blind, placebo-controlled
Population Patients with trigeminal neuralgia
Intervention This compound (e.g., 150 mg TID)
Comparator Placebo
Duration 12 weeks
Primary Endpoint Change from baseline in average daily pain score

Mitigating Confounding Variables in Clinical Trials:

  • Randomization: Randomly assigning patients to treatment and placebo groups helps to balance both known and unknown confounding variables.[9][12]

  • Blinding: A double-blind design minimizes bias in patient-reported outcomes and investigator assessments.

  • Restriction: Use of strict inclusion and exclusion criteria (e.g., age range, specific diagnosis of trigeminal neuralgia) can reduce variability in the study population.[5][9]

  • Matching: While less common in large trials, matching participants in the treatment and control groups based on key characteristics can be a useful strategy.[9][12]

  • Statistical Control: Collect data on potential confounders at baseline and use statistical techniques to adjust for their effects in the final analysis.[5][9]

Visualizations

cluster_0 This compound Research Workflow Preclinical Studies Preclinical Studies Phase I Trials Phase I Trials Preclinical Studies->Phase I Trials Safety & PK Phase II Trials Phase II Trials Phase I Trials->Phase II Trials Efficacy & Dosing Phase III Trials Phase III Trials Phase II Trials->Phase III Trials Confirm Efficacy Regulatory Review Regulatory Review Phase III Trials->Regulatory Review Submit Data Post-Market Surveillance Post-Market Surveillance Regulatory Review->Post-Market Surveillance Approval

Caption: Workflow of this compound drug development.

cluster_1 Mitigating Confounding Variables cluster_2 Potential Confounders in this compound Research node_design Study Design Stage Randomization Restriction Matching node_analysis Data Analysis Stage Stratification Statistical Control (Regression, ANCOVA) Propensity Score Matching node_confounders Patient-Related Age Sex Genetics Co-morbidities Disease-Related Baseline Pain Disease Duration External Concomitant Meds Placebo Effect node_confounders->node_design Address during design node_confounders->node_analysis Adjust during analysis

Caption: Strategies to address confounding variables.

Voltage-Gated Sodium Channels (e.g., NaV1.7) Voltage-Gated Sodium Channels (e.g., NaV1.7) Pain Signal Transmission Pain Signal Transmission Voltage-Gated Sodium Channels (e.g., NaV1.7)->Pain Signal Transmission enables This compound This compound This compound->Voltage-Gated Sodium Channels (e.g., NaV1.7) blocks Reduced Neuronal Excitability Reduced Neuronal Excitability Analgesia Analgesia Reduced Neuronal Excitability->Analgesia Pain Signal Transmission->Reduced Neuronal Excitability inhibition leads to

Caption: Simplified signaling pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of Raxatrigine and Carbamazepine for Trigeminal Neuralgia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trigeminal neuralgia (TN) is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain. For decades, the anticonvulsant carbamazepine (B1668303) has been the cornerstone of pharmacological management. However, its use can be limited by adverse effects and drug interactions. This has spurred the development of novel therapeutic agents, including raxatrigine (formerly known as vixotrigine or BIIB074), a voltage-gated sodium channel blocker. This guide provides a detailed, objective comparison of this compound and carbamazepine, focusing on their mechanisms of action, clinical efficacy, safety profiles, and pharmacokinetic properties, supported by available experimental data.

Executive Summary

Carbamazepine is the established first-line treatment for trigeminal neuralgia, demonstrating significant efficacy in pain reduction.[1][2] this compound, a newer investigational drug, has shown promise in early clinical trials but its development for trigeminal neuralgia was halted as its Phase 3 clinical trials were withdrawn.[3] This guide will present the available data for both compounds to facilitate a scientific comparison.

Mechanism of Action

Both this compound and carbamazepine exert their analgesic effects by modulating voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.

This compound (Vixotrigine): this compound is a use-dependent sodium channel blocker.[4][5] Its development history reflects an evolving understanding of its selectivity, having been variously described as a selective blocker of Nav1.3, then Nav1.7, and more recently as a non-selective voltage-gated sodium channel blocker.[6] Use-dependent blockade means the drug preferentially binds to sodium channels that are frequently opening and closing, a state characteristic of the hyperexcitable neurons implicated in the pathophysiology of trigeminal neuralgia.

Carbamazepine: Carbamazepine also functions as a use-dependent sodium channel blocker.[7] It stabilizes the inactivated state of voltage-gated sodium channels, making them less available to open and thereby reducing the repetitive firing of neurons.[7]

cluster_this compound This compound Mechanism cluster_Carbamazepine Carbamazepine Mechanism rax This compound nav_rax Voltage-Gated Sodium Channels (Use-Dependent Blockade) rax->nav_rax inhibit_rax Inhibition of Neuronal Hyperexcitability nav_rax->inhibit_rax pain_relief_rax Pain Relief in Trigeminal Neuralgia inhibit_rax->pain_relief_rax cbz Carbamazepine nav_cbz Voltage-Gated Sodium Channels (Stabilization of Inactivated State) cbz->nav_cbz inhibit_cbz Inhibition of Neuronal Hyperexcitability nav_cbz->inhibit_cbz pain_relief_cbz Pain Relief in Trigeminal Neuralgia inhibit_cbz->pain_relief_cbz

Figure 1. Simplified signaling pathway for this compound and Carbamazepine.

Clinical Efficacy

Direct head-to-head clinical trials comparing this compound and carbamazepine have not been published. Therefore, a comparison of their efficacy is based on data from their respective clinical trials against placebo.

This compound (Vixotrigine): The primary efficacy data for this compound in trigeminal neuralgia comes from a Phase 2a randomized withdrawal study (NCT01540630).[8] In the open-label phase, 31 out of 44 participants who completed this phase (70.5%) responded to treatment with 150 mg of this compound three times daily and were eligible to proceed to the double-blind phase.[8] In the double-blind phase, significantly fewer participants in the this compound group experienced treatment failure compared to the placebo group (33% vs. 64%).[8]

Carbamazepine: A meta-analysis of 15 studies demonstrated that carbamazepine significantly reduces pain intensity and frequency in patients with trigeminal neuralgia.[9] The overall complete or satisfactory response rate was 68%.[5]

Efficacy EndpointThis compound (Phase 2a)Carbamazepine (Meta-analysis)
Responder Rate 70.5% in open-label phase68% complete or satisfactory response
Treatment Failure (vs. Placebo) 33% (vs. 64% for placebo)Not directly comparable

Table 1. Comparative Clinical Efficacy of this compound and Carbamazepine in Trigeminal Neuralgia.

Safety and Tolerability

This compound (Vixotrigine): In the Phase 2a study, the most common adverse events were headache and dizziness.[8] During the double-blind phase, the incidence of adverse events was similar between the this compound and placebo groups.[8]

Carbamazepine: Carbamazepine is associated with a range of adverse effects. A meta-analysis reported that dizziness, somnolence, and ataxia were the most prevalent side effects.[5]

Adverse EventThis compound (Phase 2a)Carbamazepine (Meta-analysis)
Most Common Headache, DizzinessDizziness (30%), Somnolence (25%), Ataxia (19%)
Overall Adverse Event Rate Similar to placebo in double-blind phase61%

Table 2. Comparative Safety and Tolerability of this compound and Carbamazepine.

Pharmacokinetic Properties

Pharmacokinetic ParameterThis compound (Vixotrigine)Carbamazepine
Bioavailability Well-absorbed orally.[10]~80%
Time to Peak Plasma Concentration (Tmax) 1-2 hours[11]4-8 hours
Protein Binding Data not readily available70-80%
Metabolism Primarily via glucuronidation.[9]Hepatic (CYP3A4 substrate and inducer)
Elimination Half-life (t1/2) ~11 hours[10][11]12-17 hours (after auto-induction)

Table 3. Comparative Pharmacokinetic Properties of this compound and Carbamazepine.

A study investigating the pharmacokinetic interaction between vixotrigine and carbamazepine found that co-administration with carbamazepine reduced vixotrigine's area under the curve (AUC) and maximum concentration (Cmax) by 31.6% and 26.3%, respectively.[9]

Experimental Protocols

This compound: Phase 2a Randomized Withdrawal Study (NCT01540630)

This study employed a randomized, double-blind, placebo-controlled withdrawal design.

  • Phase 1 (Open-Label): Patients received this compound 150 mg three times daily for 21 days. Responders were defined as those with a ≥30% reduction in the number of paroxysms or pain severity, or a "much improved/very much improved" rating on the Patient Global Impression of Change scale.

  • Phase 2 (Double-Blind): Responders were randomized to continue this compound 150 mg three times daily or switch to placebo for 28 days.

  • Primary Outcome: The primary endpoint was the number of treatment failures in the double-blind phase. Treatment failure was defined by a 50% increase in paroxysm frequency or severity, a "much worse/very much worse" Patient Global Impression of Change rating, or discontinuation due to lack of efficacy or adverse events.[12]

screening Screening open_label Open-Label Phase (this compound 150mg TID, 21 days) screening->open_label response_assessment Response Assessment open_label->response_assessment randomization Randomization response_assessment->randomization Responders outcome Primary Outcome: Treatment Failure Rate response_assessment->outcome Non-responders double_blind_rax Double-Blind Phase (this compound 150mg TID, 28 days) randomization->double_blind_rax double_blind_placebo Double-Blind Phase (Placebo, 28 days) randomization->double_blind_placebo double_blind_rax->outcome double_blind_placebo->outcome

Figure 2. this compound Phase 2a Experimental Workflow.
Carbamazepine: Pivotal Clinical Trials

The pivotal trials for carbamazepine in trigeminal neuralgia were conducted in the 1960s.[13][14] These early studies were often double-blind, placebo-controlled crossover trials. For example, a key trial involved a crossover design where patients received carbamazepine or placebo for a set period, followed by a washout period and then a switch to the other treatment arm. The primary outcome was typically a clinical assessment of pain relief.

Conclusion

Carbamazepine remains the established first-line therapy for trigeminal neuralgia, with decades of clinical use supporting its efficacy. This compound emerged as a promising investigational agent with a distinct use-dependent sodium channel blocking mechanism. Data from its Phase 2a trial suggested potential efficacy and a favorable safety profile. However, the subsequent withdrawal of its Phase 3 clinical trials means that its future role in the management of trigeminal neuralgia is uncertain. This comparative guide, based on the available scientific and clinical data, provides a framework for understanding the relative profiles of these two sodium channel blockers for the treatment of trigeminal neuralgia. Further research and the potential publication of data from the discontinued (B1498344) trials would be necessary for a more definitive comparison.

References

A Comparative Analysis of Raxatrigine and Lamotrigine for the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and clinical evidence supporting Raxatrigine and Lamotrigine (B1674446) in neuropathic pain management.

This guide provides a detailed comparative study of this compound (also known as Vixotrigine) and Lamotrigine, two voltage-gated sodium channel blockers investigated for the treatment of neuropathic pain. While both compounds target similar pathways, their clinical development, efficacy, and safety profiles present distinct differences. This document synthesizes available preclinical and clinical data to offer a comprehensive overview for the scientific community.

Mechanism of Action: Targeting Neuronal Hyperexcitability

Neuropathic pain is often characterized by the hyperexcitability of sensory neurons, a process in which voltage-gated sodium channels (Nav) play a crucial role.[1] Both this compound and Lamotrigine exert their effects by modulating these channels, albeit with differing historical perspectives on selectivity.

This compound (Vixotrigine) is a state- and use-dependent voltage-gated sodium channel blocker.[2] Its development history has seen its characterization evolve from a selective Nav1.3 blocker to a selective Nav1.7 blocker, and more recently, it is considered a non-selective sodium channel blocker.[3] The initial focus on Nav1.7 was driven by genetic studies linking loss-of-function mutations in this channel to congenital insensitivity to pain.[4] Inhibition of Nav channels, particularly in a state-dependent manner (preferentially binding to open or inactivated channels), reduces the excessive firing of neurons that underlies neuropathic pain.

Lamotrigine is also a non-selective, use-dependent blocker of voltage-gated sodium channels.[5] Its mechanism of action in neuropathic pain is primarily attributed to the stabilization of presynaptic neuronal membranes, which in turn inhibits the release of the excitatory neurotransmitter glutamate.[5] While effective as an anti-epileptic, its utility in neuropathic pain is less established.

The following diagram illustrates the generalized signaling pathway affected by both drugs.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action Potential Action Potential Nav Channels Nav Channels Action Potential->Nav Channels Depolarization Vesicles Vesicles Nav Channels->Vesicles Ca2+ influx (indirect) Glutamate Glutamate Vesicles->Glutamate Release Glutamate Receptors Glutamate Receptors Glutamate->Glutamate Receptors Binding Signal Propagation Signal Propagation Glutamate Receptors->Signal Propagation Excitation This compound / Lamotrigine This compound / Lamotrigine This compound / Lamotrigine->Nav Channels Blockade

Figure 1: Simplified signaling pathway of neuronal excitation and the inhibitory action of this compound and Lamotrigine.

Comparative Efficacy: A Look at the Clinical Data

Direct head-to-head clinical trials comparing this compound and Lamotrigine in neuropathic pain are not available. Therefore, this comparison is based on an indirect analysis of their respective clinical trial data.

This compound (Vixotrigine) Clinical Trial Data

The most significant data for this compound in neuropathic pain comes from the Phase 2 CONVEY study in patients with small fiber neuropathy (SFN).

Table 1: Summary of this compound Phase 2 (CONVEY) Study in Small Fiber Neuropathy
Study Design Phase 2, multicenter, placebo-controlled, double-blind, enriched-enrollment, randomized withdrawal study.[6]
Patient Population 265 adults with idiopathic or diabetes-associated painful SFN.[7]
Intervention 4-week open-label period with vixotrigine 350 mg twice daily (BID), followed by randomization of 123 responders to vixotrigine 200 mg BID, 350 mg BID, or placebo for 12 weeks.[6]
Primary Endpoint Change from baseline in Average Daily Pain (ADP) score at week 12.[6]
Efficacy Results - 200 mg BID: Statistically significant reduction in ADP score vs. placebo (p=0.050).[2] - 350 mg BID: Did not meet the primary endpoint.[2]
Secondary Endpoints - 200 mg BID: Statistically significant improvement in mean worst daily pain score vs. placebo (p=0.046).[2] - 350 mg BID: Statistically significant increase in the proportion of patients reporting they were "very much improved" or "much improved" on the Patient Global Impression of Change (PGIC) questionnaire (p=0.058).
Adverse Events (Open-label) Common AEs (≥2.5%): dizziness, headache, vertigo, and nausea.[2]
Lamotrigine Clinical Trial Data

The clinical evidence for Lamotrigine in neuropathic pain is mixed and generally considered unconvincing by several comprehensive reviews.[8] Data from key studies are summarized below.

Table 2: Summary of Key Lamotrigine Clinical Trials in Neuropathic Pain
Indication Study
Painful Diabetic Neuropathy Eisenberg et al., 2001[9]
Painful Diabetic Neuropathy Vinik et al., 2007 (Two studies)[10]
Trigeminal Neuralgia Zakrzewska et al., 1997[11]
Trigeminal Neuralgia Shaikh et al., 2011[12]
Various Neuropathic Pain Silver et al., 2007[8]

Experimental Protocols

This compound: CONVEY Study Protocol

The following diagram outlines the workflow of the CONVEY clinical trial.

cluster_0 CONVEY Study Workflow Screening Screening OpenLabel Open-Label Period (4 weeks) Vixotrigine 350mg BID Screening->OpenLabel Randomization Randomization OpenLabel->Randomization Responders GroupA Vixotrigine 200mg BID (12 weeks) Randomization->GroupA GroupB Vixotrigine 350mg BID (12 weeks) Randomization->GroupB GroupC Placebo (12 weeks) Randomization->GroupC Endpoint Primary Endpoint: Change in ADP at Week 12 GroupA->Endpoint GroupB->Endpoint GroupC->Endpoint

Figure 2: Experimental workflow for the Phase 2 CONVEY study of this compound.
  • Study Design: A Phase 2, multicenter, placebo-controlled, double-blind, enriched-enrollment, randomized withdrawal study conducted at 68 sites in 13 countries.[6]

  • Participants: 265 adults with a diagnosis of painful SFN (idiopathic or associated with diabetes mellitus). A mixture of large and small fiber neuropathy was not exclusionary.[7]

  • Procedure:

    • Screening and Run-in: A 7-day run-in period followed screening.

    • Open-Label Period: All participants received vixotrigine 350 mg BID for 4 weeks.[6]

    • Randomization: Participants who demonstrated a ≥30% reduction in their average daily pain (ADP) score during the open-label period were randomized (1:1:1) to one of three treatment arms.[7]

    • Double-Blind Period: Patients received either vixotrigine 200 mg BID, vixotrigine 350 mg BID, or a matching placebo for 12 weeks.[6]

  • Outcome Measures:

    • Primary: Change from baseline in the Average Daily Pain (ADP) score at week 12 of the double-blind period.[6]

    • Secondary: Included the proportion of participants with a ≥30% reduction from baseline in ADP and the proportion of Patient Global Impression of Change (PGIC) responders at week 12.[7]

  • Statistical Analysis: Statistical significance for the primary endpoint was pre-defined at a 10% significance level without multiplicity adjustment.[13]

Lamotrigine: Painful Diabetic Neuropathy Study Protocol (Eisenberg et al., 2001)
  • Study Design: A randomized, double-blind, placebo-controlled study.[9]

  • Participants: 59 patients with painful diabetic neuropathy.[9]

  • Procedure:

    • Randomization: Patients were randomly assigned to receive either lamotrigine or a placebo.

    • Titration: The lamotrigine dose was titrated from 25 mg/day up to 400 mg/day over a 6-week period.[9]

  • Outcome Measures:

    • Primary: Self-recording of pain intensity twice daily using a 0 to 10 numerical pain scale (NPS).[9]

    • Secondary: Daily consumption of rescue analgesics, the McGill Pain Questionnaire (MPQ), the Beck Depression Inventory (BDI), the Pain Disability Index (PDI), and a global assessment of efficacy and tolerability.[9]

Comparative Relationship and Future Directions

The following diagram illustrates the logical relationship in the development and understanding of these two drugs for neuropathic pain.

cluster_0 Drug Development for Neuropathic Pain NavChannels Voltage-Gated Sodium Channels (Key Target) Lamotrigine Lamotrigine (Non-selective Nav Blocker) NavChannels->Lamotrigine This compound This compound (Initially targeted Nav subtypes, now considered non-selective) NavChannels->this compound MixedEfficacy Inconsistent/Weak Efficacy in Neuropathic Pain Lamotrigine->MixedEfficacy PromisingEfficacy Promising Efficacy in SFN (at 200mg BID) This compound->PromisingEfficacy FurtherTrials Further Phase 3 Trials Planned (Trigeminal Neuralgia) PromisingEfficacy->FurtherTrials

Figure 3: Comparative development and status of Lamotrigine and this compound in neuropathic pain.

Conclusion

In the comparative study of this compound and Lamotrigine for neuropathic pain, this compound appears to be a more promising candidate, particularly in specific patient populations such as those with small fiber neuropathy. The positive results from the CONVEY study, although dose-dependent and in a specific neuropathy subtype, provide a clearer path for its continued development. In contrast, the clinical evidence for Lamotrigine in neuropathic pain remains largely unconvincing, with multiple studies failing to demonstrate significant efficacy over placebo.

For drug development professionals, the journey of this compound from a subtype-selective to a non-selective sodium channel blocker highlights the complexities of targeting this channel family. The future Phase 3 trials of this compound in trigeminal neuralgia will be critical in establishing its definitive role in the management of neuropathic pain. For researchers, the differential efficacy of these two non-selective sodium channel blockers warrants further investigation into the subtle differences in their pharmacological profiles and how these translate to clinical outcomes in distinct neuropathic pain conditions.

References

Vixotrigine: A Broad-Spectrum Approach to Nav1.7 Inhibition for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

The voltage-gated sodium channel Nav1.7 has long been a focal point in the quest for novel, non-opioid analgesics.[1][2][3] Its critical role in human pain perception, underscored by genetic studies of individuals with loss-of-function mutations who are congenitally insensitive to pain, has made it a highly validated target.[2][3][4] While the initial strategy focused on developing highly selective Nav1.7 inhibitors, this approach has met with limited success in clinical trials.[1][5][6] An alternative strategy has emerged, focusing on broad-spectrum sodium channel blockers that exhibit state-dependent inhibition, preferentially targeting channels in the more active states characteristic of neuropathic pain. Vixotrigine (formerly BIIB074) is a prominent example of this class, demonstrating a unique efficacy profile through its voltage- and use-dependent mechanism of action.[7][8][9]

This guide provides a comparative analysis of vixotrigine's efficacy against other Nav1.7 inhibitors, supported by preclinical and clinical data.

Mechanism of Action: Broad-Spectrum, State-Dependent Inhibition

Nav1.7 channels are highly expressed in peripheral sensory neurons and act as threshold channels, amplifying small depolarizations to initiate action potentials that transmit pain signals.[2][4] Vixotrigine is characterized as a broad-spectrum, state-dependent Nav channel blocker.[7][8] This means it does not exclusively target Nav1.7 but inhibits a range of Nav subtypes.[7][8] Crucially, its inhibitory potency is significantly enhanced under conditions of high-frequency neuronal firing (use-dependence) and when the channels are in a depolarized state (voltage-dependence), which are hallmarks of pathological pain states.[7][9] This contrasts with selective inhibitors designed to target Nav1.7 specifically, and also with older, non-selective blockers like carbamazepine, against which vixotrigine shows higher potency and more profound state-dependent inhibition.[7][8]

cluster_Nociceptor Nociceptor Terminal cluster_PainPathway Pain Signaling Pathway Noxious Stimuli Noxious Stimuli Receptor Activation Receptor Activation Noxious Stimuli->Receptor Activation Nav1.7 Amplification Nav1.7 Amplification Receptor Activation->Nav1.7 Amplification Subthreshold Depolarization Action Potential Generation Action Potential Generation Nav1.7 Amplification->Action Potential Generation Amplifies Signal Signal Propagation Signal Propagation Action Potential Generation->Signal Propagation Spinal Cord Spinal Cord Signal Propagation->Spinal Cord Brain Brain Spinal Cord->Brain Pain Perception Pain Perception Brain->Pain Perception

Figure 1: Simplified Nav1.7 signaling pathway in pain perception.

Comparative In Vitro Efficacy

The potency of vixotrigine and other Nav channel blockers is quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The state-dependent nature of these inhibitors is revealed by comparing their IC50 values under resting (tonic) conditions versus conditions of repetitive stimulation (use-dependent).

CompoundNav SubtypeTonic IC50 (μM)Use-Dependent IC50 (μM)Fold Shift (Potency Increase)
Vixotrigine Nav1.1>305.12>5.9
Nav1.223.34.675.0
Nav1.3>304.88>6.1
Nav1.419.34.494.3
Nav1.516.24.293.8
Nav1.613.52.515.4
Nav1.76.111.763.5
Nav1.8>30--
Carbamazepine Nav1.3-86.74-
Nav1.4-45.76-
Nav1.5-22.92-
Nav1.7-46.72-
PF-05089771 Nav1.7-~0.011-
Nav1.1, 1.2, 1.3, 1.4, 1.6->30-
Nav1.5-1.6-

Data compiled from multiple sources.[7][8][10] Note: Direct comparison is challenging due to variations in experimental conditions across studies. Use-dependent IC50 for Vixotrigine was determined from the 25th pulse at 10 Hz from a holding potential of -60 mV.[7][11]

Preclinical and Clinical Efficacy

Vixotrigine has demonstrated efficacy in animal models of neuropathic pain and has progressed through several clinical trials, showing promise in specific neuropathic pain conditions. This contrasts with many highly selective Nav1.7 inhibitors, which, despite strong preclinical data, have largely failed to demonstrate significant analgesia in human trials.[5][6]

Preclinical Data

In the chronic constriction injury (CCI) model of neuropathic pain in rats, oral administration of vixotrigine (0.5 or 5 mg/kg, twice daily) significantly reversed mechanical allodynia after 6 and 8 days of dosing.[12]

Clinical Trial Performance

Vixotrigine has been evaluated in several Phase 2 and Phase 3 studies for conditions like trigeminal neuralgia (TN) and painful small fiber neuropathy (SFN).[12][13]

StudyConditionDosePrimary EndpointKey Results
Phase 2 Trigeminal Neuralgia (TN)--Showed efficacy in reducing pain associated with TN.[12][14]
CONVEY (Phase 2) Small Fiber Neuropathy (SFN)200 mg BIDChange from baseline to week 12 in mean average daily pain (ADP) score.Met primary endpoint; statistically significant reduction in ADP score vs. placebo (p=0.0501).[15]
350 mg BIDDid not meet the primary endpoint.[15]
Phase 3 (Planned) Trigeminal Neuralgia (TN)150 mg TIDProportion of responders at Week 12.Two studies planned to evaluate efficacy and safety.[13]

In contrast, the selective Nav1.7 inhibitor PF-05089771 failed to significantly improve pain scores in a clinical study for painful diabetic peripheral neuropathy, leading to the discontinuation of its development.[6][15]

Experimental Protocols

Automated Patch-Clamp Electrophysiology

This technique is crucial for determining the IC50 values and the state-dependent properties of Nav channel blockers.

  • Cell Lines: Human embryonic kidney (HEK) or Chinese hamster ovary (CHO) cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7) are used.[16][17]

  • Apparatus: High-throughput automated patch-clamp systems like the Qube or Port-a-Patch are employed.[16][17]

  • Solutions:

    • Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2.[18]

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4.[18]

  • Voltage Protocols:

    • Tonic Block: Cells are held at a hyperpolarized potential (e.g., -90 mV) where most channels are in a resting state. The compound is applied, and a test pulse (e.g., to 0 mV) is used to elicit a current.

    • Use-Dependent Block: Cells are held at a more depolarized potential (e.g., -60 mV) to mimic physiological resting potentials. A train of depolarizing pulses (e.g., 25 pulses at 10 Hz) is applied in the presence of the compound. The reduction in current amplitude from the first to the last pulse indicates use-dependent block.[7][11]

  • Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration to calculate the IC50 value.

Cell Culture Prepare cells expressing Nav1.7 channel Whole Cell Achieve whole-cell configuration Cell Culture->Whole Cell System Setup Prepare automated patch-clamp system System Setup->Whole Cell Baseline Record baseline current (Control solution) Whole Cell->Baseline Compound Apply Vixotrigine or comparator compound Baseline->Compound Voltage Protocol Apply voltage protocols (Tonic & Use-Dependent) Compound->Voltage Protocol Recording Record inhibited ion channel current Voltage Protocol->Recording Analysis Analyze data and calculate IC50 Recording->Analysis

Figure 2: Workflow for an automated patch-clamp assay.
Animal Model: Chronic Constriction Injury (CCI)

This is a widely used preclinical model to induce neuropathic pain that mimics symptoms like allodynia and hyperalgesia in humans.[19]

  • Subjects: Adult male Sprague-Dawley or Wistar rats are typically used.

  • Procedure: Under anesthesia, the common sciatic nerve is exposed. Proximal to the nerve's trifurcation, four loose ligatures are tied around it. The key is that the ligatures only minimally constrict the nerve, causing a chronic, mild compression.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of increasing force is measured before and at multiple time points after the surgery. A significant decrease in the withdrawal threshold in the operated limb compared to the contralateral limb indicates the development of neuropathic pain.

  • Drug Administration: Vixotrigine or a comparator drug is administered (e.g., orally), and behavioral testing is repeated to assess the reversal of allodynia.[12]

Discussion: Broad vs. Selective Inhibition

The clinical trial failures of several highly selective Nav1.7 inhibitors have prompted a re-evaluation of the optimal strategy for targeting this pathway.[1][5] Several factors may contribute to these discrepancies between preclinical and clinical results, including differences in pain models and treatment regimens.[5]

One hypothesis for the limited success of selective inhibitors is that in chronic pain states, other Nav subtypes may also play a significant role, and a broader spectrum of inhibition is required for robust analgesia. Furthermore, the observation that Nav1.7 loss-of-function analgesia involves an upregulation of endogenous opioid signaling suggests a more complex mechanism than simple channel blockade.[1][3]

Vixotrigine's broad-spectrum profile, combined with its state-dependent properties, offers a potential advantage. By preferentially inhibiting the hyperactive channels that drive neuropathic pain across multiple Nav subtypes, it may achieve greater efficacy while minimizing side effects associated with blocking channels in their normal resting state.[7][8][9] The clinical success of vixotrigine in the CONVEY study for small fiber neuropathy provides evidence supporting this approach.

cluster_Selective Selective Inhibition cluster_Broad Broad-Spectrum, State-Dependent Inhibition Pain Target Targeting Nav Channels for Analgesia Selective Inhibitor Selective Nav1.7 Inhibitor (e.g., PF-05089771) Pain Target->Selective Inhibitor Approach 1 Broad Inhibitor Vixotrigine Pain Target->Broad Inhibitor Approach 2 Selective MOA High affinity for Nav1.7; Lower affinity for other subtypes Selective Inhibitor->Selective MOA Selective Outcome Hypothesis: Targeted analgesia with fewer side effects. Clinical Reality: Often disappointing efficacy Selective MOA->Selective Outcome Broad MOA Inhibits multiple Nav subtypes. Preferentially binds to active and inactivated channel states. Broad Inhibitor->Broad MOA Broad Outcome Hypothesis: Greater efficacy in disease states with minimal effect on normal firing. Clinical Reality: Promising results in SFN Broad MOA->Broad Outcome

Figure 3: Logical comparison of Nav channel inhibition strategies.

Conclusion

Vixotrigine represents a distinct and promising approach in the development of analgesics targeting voltage-gated sodium channels. Its efficacy profile, characterized by broad-spectrum, voltage- and use-dependent inhibition, differentiates it from highly selective Nav1.7 inhibitors. While selective inhibitors have struggled to translate preclinical promise into clinical benefit, vixotrigine has demonstrated statistically significant pain reduction in a Phase 2 trial for painful small fiber neuropathy. This suggests that a broader, state-dependent mechanism of action may be a more effective strategy for treating complex neuropathic pain conditions. Further results from ongoing and planned clinical trials will be critical in fully defining the therapeutic potential of vixotrigine and informing the future direction of Nav channel drug discovery.

References

Validating the Analgesic Effects of Raxatrigine in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical analgesic efficacy of Raxatrigine (also known as Vixotrigine, BIIB074, and CNV1014802), a state-dependent voltage-gated sodium channel (VGSC) blocker, with other analgesics. The data presented is compiled from various preclinical studies to assist in the evaluation of its therapeutic potential.

Mechanism of Action: Targeting Neuronal Hyperexcitability

This compound functions as a broad-spectrum, use-dependent inhibitor of voltage-gated sodium channels.[1] Unlike non-specific blockers, its primary action is to preferentially bind to and stabilize the inactivated state of these channels. In chronic pain states, nociceptive neurons are often hyperexcitable, characterized by high-frequency firing of action potentials. This frequent channel opening and subsequent inactivation makes them more susceptible to blockade by use-dependent inhibitors like this compound. By targeting these overactive neurons, this compound can reduce aberrant pain signaling without significantly affecting normal sensory function. While initially investigated for its selectivity towards specific sodium channel subtypes like Nav1.3 and Nav1.7, more recent characterizations describe it as a less selective or non-selective VGSC blocker.[2][3][4]

cluster_Neuron Nociceptive Neuron cluster_Channel Voltage-Gated Sodium Channel Cycle cluster_this compound This compound Action Resting Resting State Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State Open->Inactive Inactivation AP Action Potential Propagation Open->AP Leads to Inactive->Resting Repolarization Stab Stabilizes Inactive State Inactive->Stab Rax This compound Rax->Inactive Preferentially Binds Stab->AP Inhibits Pain Pain Signal Transmission AP->Pain Stim Noxious Stimulus Stim->Resting Initiates

Figure 1. Mechanism of action of this compound on voltage-gated sodium channels.

Preclinical Efficacy in Neuropathic Pain Models

This compound has demonstrated significant efficacy in rodent models of neuropathic pain, which are designed to mimic chronic pain conditions arising from nerve injury.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral neuropathic pain. In this model, this compound was compared to gabapentin, a standard-of-care anticonvulsant used for neuropathic pain.

Table 1: Efficacy of this compound in the Rat Chronic Constriction Injury (CCI) Model

CompoundDose (Oral, BID)Treatment DurationOutcome MeasureEfficacy
This compound 0.5 mg/kg8 daysMechanical AllodyniaSignificant Reversal[5]
This compound 5 mg/kg8 daysMechanical AllodyniaSignificant Reversal[5]
Gabapentin 30 mg/kg8 daysMechanical AllodyniaSignificant Reversal (Positive Control)[5]

Preclinical Efficacy in Inflammatory Pain Models

This compound's analgesic effects have also been validated in models of inflammatory pain, which are relevant for conditions like arthritis.

Complete Freund's Adjuvant (CFA) Model

The CFA model involves inducing localized inflammation and pain hypersensitivity. This compound produced a dose-dependent reduction in pain behavior in this model.

Table 2: Efficacy of this compound in the Rat Complete Freund's Adjuvant (CFA) Model

CompoundDose (Oral, Single)Outcome MeasureEfficacy (ED50)
This compound 0.1 - 5 mg/kgHypersensitivity (Weight Bearing)0.91 mg/kg[6]

Comparison with a Selective NaV1.7 Inhibitor

To understand its activity relative to more targeted therapies, this compound was compared to PF-04856264, a highly selective inhibitor of the NaV1.7 sodium channel subtype, which is genetically validated as a key mediator of pain in humans.

Table 3: Comparison of this compound and a Selective NaV1.7 Inhibitor in a NaV1.7-Mediated Pain Model (Scorpion Toxin OD1-Induced)

CompoundDose (Intraperitoneal)Outcome MeasureEfficacy
This compound 3 mg/kgSpontaneous Pain BehaviorsSignificant Reduction[3][7]
This compound 30 mg/kgSpontaneous Pain BehaviorsComparable to PF-04856264[3][7]
PF-04856264 30 mg/kgSpontaneous Pain BehaviorsSignificant Reduction[3][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Chronic Constriction Injury (CCI) of the Sciatic Nerve
  • Animal Model: Adult male Sprague-Dawley rats are typically used.[5]

  • Surgical Procedure: Under anesthesia, the common sciatic nerve at the mid-thigh level is exposed. Proximal to the nerve's trifurcation, four loose ligatures are tied around it with chromic gut suture at approximately 1 mm intervals. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb, which constricts but does not arrest epineural blood flow.[8] The muscle and skin are then closed in layers.

  • Behavioral Assessment: Mechanical allodynia, a painful response to a normally non-painful stimulus, is assessed. This is often measured using von Frey filaments. The paw withdrawal threshold (in grams) in response to the application of calibrated filaments to the plantar surface of the hind paw is determined. Testing is typically conducted before surgery and at multiple time points post-surgery to assess the development of allodynia and the effect of the test compound.[5]

cluster_pre Pre-Surgery cluster_surg Surgical Procedure cluster_post Post-Surgery Baseline Baseline Behavioral Testing (e.g., von Frey) Anesthesia Anesthetize Animal Baseline->Anesthesia Proceed to Surgery Expose Expose Sciatic Nerve Anesthesia->Expose Ligate Place 4 Loose Ligatures Expose->Ligate Close Close Incision Ligate->Close Recover Recovery Period (e.g., 24 hours) Close->Recover Dosing Drug Administration (this compound or Control) Recover->Dosing After Allodynia Development Test Post-Dosing Behavioral Testing Dosing->Test Data Data Analysis Test->Data

Figure 2. Experimental workflow for the Chronic Constriction Injury (CCI) model.

Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain
  • Animal Model: Adult male rats are commonly used.[6]

  • Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into one hind paw of the rat. CFA is an emulsion containing heat-killed Mycobacterium tuberculosis which induces a robust and localized inflammatory response characterized by edema, erythema, and pain hypersensitivity.[9][10]

  • Behavioral Assessment: Pain hypersensitivity is evaluated by measuring changes in weight-bearing of the affected limb. This can be quantified using an incapacitance tester, which measures the weight distribution between the inflamed and non-inflamed paws. A reduction in weight-bearing on the ipsilateral (injected) paw is indicative of pain. The effect of the test compound is measured as a reversal of this weight-bearing deficit.[6]

Summary and Conclusion

The preclinical data available for this compound consistently demonstrates its analgesic efficacy across both neuropathic and inflammatory pain models. Its dose-dependent effects in the CCI and CFA models, and its comparable efficacy to a selective NaV1.7 inhibitor at a higher dose, suggest a robust therapeutic potential.[3][5][6][7] The use-dependent mechanism of action provides a rationale for its efficacy in pathological pain states characterized by neuronal hyperexcitability. These findings support the continued investigation of this compound as a novel, non-opioid analgesic for the treatment of chronic pain conditions.

References

Raxatrigine and Carbamazepine: A Guide to Pharmacokinetic Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic interactions between raxatrigine (also known as vixotrigine), a voltage-gated sodium channel blocker, and carbamazepine (B1668303), a commonly used anticonvulsant and mood stabilizer. The data and protocols presented are derived from clinical studies to support informed decisions in drug development and clinical research.

Quantitative Analysis of Pharmacokinetic Interactions

The co-administration of this compound and carbamazepine results in a notable pharmacokinetic interaction, primarily characterized by a reduction in this compound exposure. This is attributed to the known enzyme-inducing properties of carbamazepine. A summary of the key pharmacokinetic parameter changes is presented in the table below.

Pharmacokinetic ParameterAnalyteChange upon Co-administration with CarbamazepineReference
AUC (Area Under the Curve) This compound↓ 31.6%[1][2]
Cmax (Maximum Concentration) This compound↓ 26.3%[1][2]
AUC (Area Under the Curve) Carbamazepine<10% decrease[1][2]
Cmax (Maximum Concentration) Carbamazepine<10% decrease[1][2]

Table 1: Summary of Pharmacokinetic Changes upon Co-administration of this compound and Carbamazepine.

Mechanism of Interaction: Metabolic Pathways

The observed pharmacokinetic interaction is primarily driven by the induction of drug-metabolizing enzymes by carbamazepine. Carbamazepine is a potent inducer of cytochrome P450 (CYP) enzymes, particularly CYP3A4, and uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs).[1][2] this compound is principally metabolized by UGT enzymes.[1][2][3] Consequently, the induction of UGTs by carbamazepine leads to an accelerated metabolism of this compound, resulting in lower systemic exposure.

G Screening Screening Randomization Randomization Screening->Randomization Group_A Group A (Carbamazepine) Randomization->Group_A Group_B Group B (Placebo) Randomization->Group_B Dosing_CBZ Days 1-21: Carbamazepine Dosing Group_A->Dosing_CBZ Dosing_Placebo Days 1-21: Placebo Dosing Group_B->Dosing_Placebo Dosing_Rax Days 16-28: This compound Dosing (All Participants) Dosing_CBZ->Dosing_Rax Dosing_Placebo->Dosing_Rax PK_Sampling Pharmacokinetic Blood Sampling Dosing_Rax->PK_Sampling Analysis Bioanalysis & Pharmacokinetic Analysis PK_Sampling->Analysis

References

Vixotrigine in Focus: A Head-to-Head Comparison with Other Sodium Channel Blockers for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vixotrigine against other established sodium channel blockers in the context of neuropathic pain. This analysis is supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. In neuropathic pain states, hyperexcitability of sensory neurons, often driven by changes in the expression and function of Nav subtypes, leads to spontaneous and exaggerated pain signaling. Sodium channel blockers aim to dampen this neuronal hyperexcitability. Vixotrigine (formerly BIIB074) is a use-dependent and voltage-gated sodium channel blocker that has been investigated for various neuropathic pain conditions, including trigeminal neuralgia and small fiber neuropathy.[1][2][3][4][5][6] This guide compares Vixotrigine to other notable sodium channel blockers: carbamazepine, oxcarbazepine, and lamotrigine, which are also utilized in the management of neuropathic pain.[3][7]

Mechanism of Action: A Shared Target, A Different Approach

The primary mechanism of action for all these compounds is the blockade of voltage-gated sodium channels. However, the specifics of their interaction with the channels, particularly their state-dependent binding, differentiate their pharmacological profiles.

Signaling Pathway of Sodium Channel Blockers in Neuropathic Pain

NerveInjury Nerve Injury / Disease IncreasedNavExpression Increased Expression/Function of Nav Channels (e.g., Nav1.3, Nav1.7, Nav1.8) NerveInjury->IncreasedNavExpression leads to NeuronalHyperexcitability Neuronal Hyperexcitability (Spontaneous Firing) IncreasedNavExpression->NeuronalHyperexcitability causes PainSignal Pathological Pain Signaling NeuronalHyperexcitability->PainSignal generates Analgesia Analgesia SCB Sodium Channel Blockers (Vixotrigine, Carbamazepine, etc.) InactivatedState Preferential Binding to Inactivated State of Nav Channel SCB->InactivatedState exhibit ReducedSodiumInflux Reduced Sodium Influx InactivatedState->ReducedSodiumInflux results in ReducedSodiumInflux->NeuronalHyperexcitability inhibits ReducedSodiumInflux->Analgesia leading to CellCulture Cell Culture (e.g., HEK293 cells expressing specific Nav subtypes) CellDispensing Cell Dispensing into Patch-Clamp Chip CellCulture->CellDispensing SealFormation Gigaseal Formation CellDispensing->SealFormation WholeCell Whole-Cell Configuration SealFormation->WholeCell VoltageProtocol Application of Voltage-Clamp Protocols (Tonic and Use-Dependent) WholeCell->VoltageProtocol DrugApplication Compound Application (Vixotrigine, Carbamazepine, etc.) VoltageProtocol->DrugApplication DataAcquisition Data Acquisition (Sodium Current Measurement) DrugApplication->DataAcquisition DataAnalysis Data Analysis (IC50 Determination) DataAcquisition->DataAnalysis

References

A Comparative Analysis of Raxatrigine and Standard Therapies for Trigeminal Neuralgia

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical trial data of the novel sodium channel blocker, Raxatrigine, and its performance against established treatments for trigeminal neuralgia, offering researchers and drug development professionals a comprehensive guide to the current therapeutic landscape.

This guide provides a cross-study analysis of clinical trial data for this compound (also known as Vixotrigine) and compares its efficacy and safety profile with current standard-of-care medications for trigeminal neuralgia, including carbamazepine (B1668303), oxcarbazepine (B1677851), lamotrigine, and gabapentin.

Mechanism of Action: Targeting Neuronal Hyperexcitability

This compound is a state-dependent sodium channel blocker.[1] Its mechanism of action, like other drugs in this class, involves the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[2] In conditions like trigeminal neuralgia, which are characterized by neuronal hyperexcitability, blocking these channels can reduce the aberrant firing of neurons, thereby alleviating pain.[2]

cluster_Neuron Neuron Na_channel Voltage-Gated Sodium Channel (Nav) Action_Potential Action Potential Propagation Na_channel->Action_Potential Na+ influx This compound This compound This compound->Na_channel Blocks Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Leads to

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Comparative Efficacy of this compound and Alternatives

Clinical trials have evaluated the efficacy of this compound in reducing pain associated with trigeminal neuralgia. A key Phase IIa, double-blind, placebo-controlled, randomized withdrawal study (NCT01540630) provides significant insights into its potential.[3] The efficacy of comparator drugs has been established through numerous studies and meta-analyses.

DrugDosageKey Efficacy OutcomesStudy Type
This compound (Vixotrigine) 150 mg three times daily[4]Treatment failure rate of 33% vs 65% for placebo.[3]Phase IIa Randomized Withdrawal[3]
Carbamazepine 200-1200 mg/day[5]Initial response rate of 88.3%.[6]Randomized Controlled Trial[6]
Oxcarbazepine 300-1800 mg/day[5]Initial response rate of 90.9%.[6]Randomized Controlled Trial[6]
Lamotrigine Up to 400 mg/day[7]62% of patients experienced pain relief.[7]Crossover Trial[7]
Gabapentin 900-2400 mg/day[8]Effective in reducing pain, with a higher effective rate than carbamazepine in a meta-analysis.[9]Meta-Analysis of RCTs[9]

Safety and Tolerability Profile

The safety and tolerability of a drug are critical for long-term patient compliance. The following table summarizes the key adverse events reported in clinical trials for this compound and its comparators.

DrugCommon Adverse Events (>5% incidence)Serious Adverse Events
This compound (Vixotrigine) Dizziness, Headache[10]Not specified in available results.
Carbamazepine Drowsiness, dizziness, nausea, vomiting, ataxia[11]Aplastic anemia, agranulocytosis, Stevens-Johnson syndrome[11]
Oxcarbazepine Dizziness, somnolence, headache, nausea[12]Hyponatremia[12]
Lamotrigine Dizziness, headache, diplopia, ataxia, nausea, rash[13]Stevens-Johnson syndrome[13]
Gabapentin Dizziness, somnolence, peripheral edema[9]Generally well-tolerated with a low incidence of serious adverse events.[9]

Experimental Protocols: A Closer Look at Trial Design

The clinical development of this compound for trigeminal neuralgia has prominently featured the use of a randomized withdrawal trial design. This design is often employed in conditions where long-term placebo use is ethically challenging due to the severity of the condition.[1]

This compound: Phase IIa Randomized Withdrawal Trial (NCT01540630)[4]
  • Open-Label Phase: All eligible patients received this compound (150 mg three times daily) for 21 days.

  • Responder Identification: Patients who demonstrated a predefined level of pain reduction (responders) were identified.

  • Randomization: Responders were then randomized in a double-blind manner to either continue receiving this compound or switch to a placebo for 28 days.

  • Primary Endpoint: The primary outcome was the "time to treatment failure," defined by a significant increase in pain or the need for rescue medication.

cluster_TrialFlow Randomized Withdrawal Trial Workflow Start Patient Screening OpenLabel Open-Label Treatment (All receive this compound) Start->OpenLabel Responder Responder Assessment OpenLabel->Responder Randomize Randomization Responder->Randomize Responders NonResponder Non-Responders (Discontinue) Responder->NonResponder Non-Responders RaxatrigineArm Continue this compound Randomize->RaxatrigineArm PlaceboArm Switch to Placebo Randomize->PlaceboArm Endpoint Primary Endpoint: Time to Treatment Failure RaxatrigineArm->Endpoint PlaceboArm->Endpoint

Figure 2: Experimental workflow of a randomized withdrawal clinical trial.
Comparator Trials:

  • Carbamazepine vs. Oxcarbazepine (NCT06849219): A randomized controlled trial comparing the efficacy and safety of the two drugs. Patients are randomly assigned to receive either carbamazepine (starting at 100 mg twice daily, up to 1200 mg/day) or oxcarbazepine (starting at 150 mg twice daily, up to 1800 mg/day). The primary outcome is the change in pain scores.[6]

  • Lamotrigine vs. Carbamazepine (NCT00913107): A crossover trial where patients receive both drugs in a sequential, randomized order, separated by a washout period. This design allows for within-patient comparison of the two treatments.[7]

  • Gabapentin: Efficacy has been primarily established through meta-analyses of randomized controlled trials comparing it to placebo or other active comparators like carbamazepine.[9]

Conclusion

References

Raxatrigine's Potency in the Landscape of Established Anticonvulsants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of raxatrigine, a voltage-gated sodium channel (Nav) blocker, against established anticonvulsant medications. The following analysis is supported by experimental data to delineate its pharmacological profile.

This compound (formerly known as vixotrigine) is a state-dependent voltage-gated sodium channel blocker.[1][2] Its mechanism of action, shared by several established anticonvulsants, involves the inhibition of these channels, which play a critical role in the generation and propagation of action potentials. Dysregulation of sodium channel function is a key factor in the pathophysiology of epilepsy. This guide benchmarks this compound's potency against established anticonvulsants, including other sodium channel blockers like carbamazepine (B1668303), lamotrigine, and phenytoin, as well as topiramate (B1683207), which has multiple mechanisms including sodium channel modulation, and levetiracetam (B1674943), which acts on the synaptic vesicle protein 2A (SV2A).

Comparative Potency of Anticonvulsant Drugs

The following table summarizes the potency of this compound and established anticonvulsants. It is important to note that direct head-to-head comparative studies across all these drugs under identical experimental conditions are limited. The data presented here are compiled from various studies, and experimental conditions such as the specific sodium channel subtype, cell line, and electrophysiological parameters (e.g., holding potential) can significantly influence the measured potency.

DrugPrimary Mechanism of ActionTarget(s)Potency (IC50 / Ki)Cell Line / SystemHolding PotentialReference(s)
This compound Voltage-Gated Sodium Channel BlockerNav1.1-1.8Use-dependent IC50s: Nav1.1: 4.5 µM Nav1.2: 3.8 µM Nav1.3: 2.9 µM Nav1.4: 5.1 µM Nav1.5: 4.8 µM Nav1.6: 2.8 µM Nav1.7: 1.8 µM Nav1.8: 4.9 µMHEK293 cells-60 mV[2][3]
Carbamazepine Voltage-Gated Sodium Channel BlockerVoltage-Gated Sodium ChannelsUse-dependent IC50s: Nav1.3: 86.7 µM Nav1.4: 45.8 µM Nav1.5: 22.9 µM Nav1.7: 46.7 µM EC50 (persistent Na+ current): Nav1.3: 16 µMHEK293 cells-60 mV / Not specified[3][4]
Lamotrigine Voltage-Gated Sodium Channel BlockerVoltage-Gated Sodium ChannelsNav1.5: 142 µMHEK293 cellsNot specified[5]
Phenytoin Voltage-Gated Sodium Channel BlockerVoltage-Gated Sodium ChannelsNav1.5: Tonic block of 79.9% at a therapeutic concentrationMDA-MB-231 cells-80 mV[6]
Topiramate Multiple, including Na+ channel modulationVoltage-Gated Sodium Channels, GABA-A receptors, AMPA/kainate receptors48.9 µM (transient Na+ current) EC50 (persistent Na+ current): Nav1.3: 0.061 µMRat cerebellar granule cells / HEK293 cells-60 mV / Not specified[4][7]
Levetiracetam SV2A LigandSynaptic Vesicle Protein 2A (SV2A)Ki: ~1 µMHuman brain membranesNot applicable[8]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of a drug that is required for 50% of its maximal effect. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor. Lower values indicate higher potency or affinity. The data for this compound and carbamazepine from Hinckley et al. (2021) allow for a direct comparison of their potency across a range of Nav subtypes under the same experimental conditions.[2][3] The data for other drugs are from separate studies with differing methodologies, and thus, direct comparisons should be made with caution.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

cluster_this compound This compound & Sodium Channel Blockers cluster_Levetiracetam Levetiracetam Rax This compound Carbamazepine Lamotrigine Phenytoin Nav Voltage-Gated Sodium Channel Rax->Nav Inhibits Depol Reduced Neuronal Depolarization Nav->Depol AP Decreased Action Potential Firing Depol->AP Seizure Suppression of Seizure Activity AP->Seizure Lev Levetiracetam SV2A SV2A Lev->SV2A Binds to Vesicle Modulation of Synaptic Vesicle Exocytosis SV2A->Vesicle Neurotransmission Altered Neurotransmitter Release Vesicle->Neurotransmission Seizure_Lev Suppression of Seizure Activity Neurotransmission->Seizure_Lev

Caption: Mechanisms of action for different classes of anticonvulsants.

cluster_workflow Whole-Cell Patch-Clamp Workflow for IC50 Determination prep Cell Preparation (e.g., HEK293 expressing Nav subtype) patch Establish Whole-Cell Patch-Clamp Configuration prep->patch record Record Baseline Sodium Currents patch->record apply Apply Anticonvulsant (Varying Concentrations) record->apply record_drug Record Sodium Currents in Presence of Drug apply->record_drug analyze Data Analysis (Measure current inhibition) record_drug->analyze ic50 Calculate IC50 Value analyze->ic50

Caption: Experimental workflow for determining IC50 values.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition

This protocol outlines the general procedure for determining the potency (IC50) of a compound on a specific voltage-gated sodium channel subtype expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Transiently or stably transfect the cells with the cDNA encoding the human Nav channel alpha subunit of interest (e.g., Nav1.7). Co-transfection with beta subunits may be performed to better mimic native conditions.

  • Plate the transfected cells onto glass coverslips 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

  • Compound Stock Solutions: Prepare high-concentration stock solutions of the test compounds (e.g., this compound, carbamazepine) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -100 mV or -120 mV to ensure channels are in the resting state.

4. Data Acquisition and Analysis:

  • Record baseline sodium currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).

  • To assess use-dependent block, apply a train of depolarizing pulses (e.g., at 10 Hz).

  • Perfuse the cell with the external solution containing a known concentration of the test compound.

  • After a stable effect is reached, record the sodium currents again using the same voltage protocol.

  • Repeat this process for a range of compound concentrations.

  • Measure the peak inward current amplitude in the absence and presence of the drug.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

SV2A Radioligand Binding Assay for Levetiracetam Potency

This protocol describes a method to determine the binding affinity (Ki) of levetiracetam for its target, SV2A.

1. Membrane Preparation:

  • Homogenize human brain tissue or SV2A-expressing cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer.

  • Determine the protein concentration using a standard assay (e.g., Bradford assay).

2. Binding Assay:

  • In a multi-well plate, combine the membrane preparation, a radiolabeled ligand for SV2A (e.g., [³H]-ucb 30889), and varying concentrations of the unlabeled test compound (levetiracetam).

  • To determine non-specific binding, include a set of wells with an excess of an unlabeled SV2A ligand.

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Fit the data to a one-site competition binding model to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Comparative Analysis of Raxatrigine's Side Effect Profile in the Context of Trigeminal Neuralgia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raxatrigine (also known as Vixotrigine or BIIB074) is a non-selective, voltage- and use-dependent sodium channel blocker that was under development for the treatment of trigeminal neuralgia (TN). While its development was discontinued, a comprehensive analysis of its side effect profile in comparison to established therapies remains valuable for the ongoing development of novel analgesics. This guide provides an objective comparison of this compound's safety and tolerability with first- and second-line treatments for TN, including carbamazepine (B1668303), oxcarbazepine (B1677851), and lamotrigine (B1674446), supported by available clinical trial data and detailed experimental methodologies.

Mechanism of Action and Side Effect Implications

This compound, like carbamazepine, oxcarbazepine, and lamotrigine, exerts its therapeutic effect by blocking voltage-gated sodium channels (Navs). This action stabilizes hyperexcited neuronal membranes, thereby reducing the ectopic firing characteristic of neuropathic pain conditions such as trigeminal neuralgia. However, the lack of selectivity for specific Nav subtypes can lead to off-target effects and a range of side effects. Central nervous system (CNS) side effects are common due to the widespread expression of sodium channels in the brain.

cluster_0 Mechanism of Action cluster_1 Side Effect Pathway Voltage-Gated Sodium Channel Blockers Voltage-Gated Sodium Channel Blockers Stabilization of Neuronal Membranes Stabilization of Neuronal Membranes Voltage-Gated Sodium Channel Blockers->Stabilization of Neuronal Membranes Non-selective Blockade (CNS & PNS) Non-selective Blockade (CNS & PNS) Voltage-Gated Sodium Channel Blockers->Non-selective Blockade (CNS & PNS) Reduced Ectopic Firing Reduced Ectopic Firing Stabilization of Neuronal Membranes->Reduced Ectopic Firing Therapeutic Effect (Analgesia) Therapeutic Effect (Analgesia) Reduced Ectopic Firing->Therapeutic Effect (Analgesia) Off-Target Effects Off-Target Effects Non-selective Blockade (CNS & PNS)->Off-Target Effects Adverse Events Adverse Events Off-Target Effects->Adverse Events

Figure 1: General mechanism of action and side effect pathway for voltage-gated sodium channel blockers.

Comparative Side Effect Profile: Quantitative Data

The following tables summarize the incidence of common adverse events (AEs) for this compound and its comparators based on data from clinical trials. It is important to note that direct head-to-head trial data for this compound against all comparators is limited, and the discontinuation of its Phase 3 trials means the available data is primarily from Phase 2 studies.

Table 1: Incidence of Common Adverse Events in a Phase 2a Trial of this compound in Trigeminal Neuralgia

Adverse EventThis compound (150 mg TID)Placebo
HeadacheMost Common AE¹Similar incidence to this compound¹
DizzinessMost Common AE¹Similar incidence to this compound¹

¹ Specific percentages were not detailed in the available summary, but were reported as the most common AEs with similar incidence between the this compound and placebo groups.[1]

Table 2: Adverse Events in a Phase 2 Study of Vixotrigine in Painful Small Fibre Neuropathy [2]

Adverse Event (During 12-week double-blind period)Vixotrigine 200 mg BID (n=40)Vixotrigine 350 mg BID (n=41)Placebo (n=41)
Any Adverse Event47.5%43.9%61.0%
Mild Adverse Events25.0%24.4%-
Moderate Adverse Events17.5%19.5%-
Discontinuation due to AE5.0%0%7.3%

Table 3: Comparative Side Effect Profile of Carbamazepine, Oxcarbazepine, and Lamotrigine in Trigeminal Neuralgia

Adverse EventCarbamazepineOxcarbazepineLamotrigine
General Pharmacological Side Effects 57%[3][4]-67%[3][4]
Tiredness 31.3%[5][6]--
Sleepiness 18.2%[5][6]--
Memory Problems 22.7%[5][6]--
Difficulty Concentrating 11.6%[5][6]--
Unsteadiness 11.6%[5][6]--
Dizziness Common[7][8][9]Common[10][11][12]-
Nausea/Vomiting Common[7][8][9]Common[10][11][12]-
Haematological, Hepatic, and Renal Derangements 48%[3][4]-14%[3][4]
Rash Can be severe (SJS/TEN)[7][8][13][14]Can be severe (SJS/TEN)[15][16]Can be severe (SJS/TEN)[17]
Hyponatremia Can occur[7][10]Higher risk than carbamazepine[11][12][16]-

Note: Data is compiled from various studies and may not be from direct head-to-head comparisons in all cases. The severity and frequency of side effects can vary based on dosage and individual patient factors.

Experimental Protocols

A clear understanding of the methodologies used in clinical trials is crucial for interpreting the side effect data.

This compound (Vixotrigine) Phase 3 Study Design (Example)

The planned Phase 3 trials for Vixotrigine in trigeminal neuralgia utilized an enriched enrollment randomized withdrawal design.[1][18]

Screening Screening Period RunIn 7-Day Run-in Period Screening->RunIn DoseOptimization 4-6 Week Open-Label Dose Optimization (Vixotrigine 150 mg TID) RunIn->DoseOptimization Randomization Randomization (Responders Only) DoseOptimization->Randomization DoubleBlind_V 14-Week Double-Blind Period (Vixotrigine) Randomization->DoubleBlind_V DoubleBlind_P 14-Week Double-Blind Period (Placebo) Randomization->DoubleBlind_P Endpoint Primary Endpoint: Proportion of Responders at Week 12 DoubleBlind_V->Endpoint DoubleBlind_P->Endpoint

Figure 2: Workflow of the planned Phase 3 trials for Vixotrigine in trigeminal neuralgia.
  • Participants: Adults with a diagnosis of classical, purely paroxysmal trigeminal neuralgia for at least three months, experiencing three or more daily pain paroxysms.[18]

  • Design: A multi-stage trial including a screening period, a 7-day run-in period, a 4- to 6-week open-label dose-optimization period with Vixotrigine (150 mg TID), followed by a 14-week double-blind period.[1][18]

  • Randomization: Only patients who responded to Vixotrigine during the open-label phase (defined as a ≥30% reduction in mean pain score) were randomized in a 1:1 ratio to continue with their effective dose of Vixotrigine or switch to a placebo.[1]

  • Adverse Event Monitoring: The incidence of adverse events (AEs) and serious adverse events (SAEs) was recorded throughout the study. AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA). Vital signs, electrocardiogram (ECG) parameters, and laboratory safety tests were also monitored.[2]

Carbamazepine and Lamotrigine Comparative Study Protocol

A crossover comparison study evaluated the efficacy and side effects of lamotrigine versus carbamazepine in patients with trigeminal neuralgia.[3]

  • Participants: 21 patients with trigeminal neuralgia.[3]

  • Design: An interventional, crossover comparison with two 40-day treatment phases separated by a three-day washout period.[3]

  • Dosage: The final titrated dose was 400 mg for lamotrigine and 1,200 mg for carbamazepine.[3]

  • Side Effect Assessment: Side effects were recorded by marking profiles of encountered side effects, supplemented with baseline hematological, hepatic, and renal investigations.[3]

Discussion and Conclusion

The available data suggests that this compound was generally well-tolerated in Phase 2 clinical trials, with a side effect profile that appeared comparable to placebo in some instances.[1] The most frequently reported adverse events were headache and dizziness.[19] In a study on painful small fiber neuropathy, a higher percentage of participants on placebo reported adverse events compared to those on Vixotrigine during the double-blind phase.[2]

In comparison, the established first-line therapy, carbamazepine, is associated with a significant burden of side effects, including common CNS effects like dizziness, drowsiness, and ataxia, as well as the risk of serious dermatological reactions and hematological abnormalities.[7][8][9][14][20] Oxcarbazepine is often considered to have a better tolerability profile than carbamazepine, though it carries a higher risk of hyponatremia.[10][11][12][16] Second-line agents like lamotrigine also present a considerable side effect profile, although one study suggested it may have a lower incidence of hematological, hepatic, and renal derangements compared to carbamazepine.[3][4]

While the discontinuation of this compound's development for trigeminal neuralgia limits the available data for a definitive comparative analysis, the preliminary findings from its Phase 2 trials indicated a potentially favorable safety and tolerability profile. This highlights the ongoing need for novel therapeutic agents for trigeminal neuralgia that can match or exceed the efficacy of carbamazepine while offering a significantly improved side effect profile, a key hurdle that continues to challenge drug developers in this field. Future research should focus on developing more selective sodium channel blockers to minimize off-target effects and improve patient outcomes.

References

Validating Raxatrigine's Mechanism of Action: A Comparative Analysis Utilizing Insights from Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – December 10, 2025 – This guide provides a comprehensive comparison of Raxatrigine (formerly known as Vixotrigine), a state-dependent sodium channel blocker, with selective Nav1.7 inhibitors. By examining available preclinical data, including insights from Nav1.7 knockout models, we aim to elucidate the mechanistic underpinnings of this compound's analgesic effects for researchers, scientists, and drug development professionals.

This compound has a complex history, initially being developed as a selective Nav1.3 blocker, then repurposed as a selective Nav1.7 inhibitor, and is now understood to be a non-selective voltage-gated sodium channel blocker[1]. The voltage-gated sodium channel Nav1.7 has been a key target for novel analgesics, strongly validated by human genetic studies where loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in a congenital insensitivity to pain[2]. This has spurred the development of selective Nav1.7 inhibitors. This guide will compare the preclinical profile of the non-selective agent this compound with that of a selective Nav1.7 inhibitor, using data from wild-type and, where available, inferential data from Nav1.7 knockout models to dissect its mechanism of action.

Comparative Efficacy in a Nav1.7-Mediated Pain Model

While direct testing of this compound in a Nav1.7 knockout mouse model is not publicly available, a key study by Deuis et al. (2016) provides a head-to-head comparison of this compound (CNV1014802) and the selective Nav1.7 inhibitor PF-04856264 in a mouse model of Nav1.7-mediated pain. In this model, spontaneous pain is induced by the scorpion toxin OD1, a potent and selective activator of Nav1.7.

CompoundDose (mg/kg, i.p.)Reduction in Spontaneous Pain Behaviors
This compound (CNV1014802)3Significant
This compound (CNV1014802)30Significant
PF-0485626430Comparable to 30 mg/kg this compound

Data summarized from Deuis et al. (2016).

These findings suggest that while this compound is not selective for Nav1.7, its analgesic effect in this model is comparable to that of a highly selective Nav1.7 inhibitor at the same dose. This implies that inhibition of Nav1.7 likely contributes significantly to this compound's efficacy in this specific pain modality.

In Vitro Potency Across Voltage-Gated Sodium Channel Subtypes

The non-selective profile of this compound is evident from its half-maximal inhibitory concentrations (IC50) across a panel of human Nav subtypes.

Nav SubtypeThis compound (CNV1014802) pIC50 (IC50 in µM)
Nav1.14.70 (20.0)
Nav1.24.99 (10.2)
Nav1.34.82 (15.1)
Nav1.45.09 (8.1)
Nav1.54.18 (66.1)
Nav1.64.84 (14.5)
Nav1.74.58 (26.3)
Nav1.85.25 (5.6)

Data from Deuis et al. (2016). pIC50 = -log(IC50).

As the table demonstrates, this compound inhibits a broad range of sodium channel subtypes with varying potencies. Notably, its potency against Nav1.7 is lower than for several other subtypes, including Nav1.8, which is also a key channel in pain pathways. This broad-spectrum activity contrasts with selective inhibitors like PF-04856264, which exhibit significantly higher potency for Nav1.7 over other subtypes.

Insights from Nav1.7 Knockout Models

Global and conditional Nav1.7 knockout mice consistently exhibit a phenotype of profound insensitivity to a range of noxious stimuli, including thermal, mechanical, and inflammatory pain. This genetically validates Nav1.7 as a critical component of the pain signaling pathway.

While no studies have directly administered this compound to Nav1.7 knockout mice, recent research on the non-selective sodium channel blocker carbamazepine (B1668303) in a mouse model of osteoarthritis offers valuable insights. In this study, the removal of the Scn9a gene (encoding Nav1.7) in chondrocytes not only alleviated pain but also prevented cartilage degeneration. Furthermore, systemic administration of carbamazepine mimicked this protective effect in wild-type mice with osteoarthritis. This suggests that for certain pain states, the analgesic effect of a non-selective sodium channel blocker may be mediated, at least in part, through its action on Nav1.7. Given this compound's non-selective profile, it is plausible that a similar mechanism contributes to its analgesic properties.

The lack of a direct study of this compound in Nav1.7 knockout mice represents a critical knowledge gap. Such an experiment would definitively parse the contribution of Nav1.7 inhibition to the overall analgesic effect of this broad-spectrum agent.

Experimental Protocols

Nav1.7-Mediated Spontaneous Pain Model

1. Animals: Adult male C57BL/6J mice are used. 2. Induction of Pain: The scorpion venom peptide OD1 (a selective Nav1.7 activator) is injected into the intraplantar surface of the hind paw. 3. Drug Administration: this compound, PF-04856264, or vehicle is administered via intraperitoneal (i.p.) injection at specified doses. 4. Behavioral Assessment: Spontaneous pain behaviors (e.g., flinching, licking of the affected paw) are video-recorded and quantified for a defined period post-injection. 5. Data Analysis: The number of pain-related behaviors is compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

Whole-Cell Patch Clamp Electrophysiology

1. Cell Lines: HEK293 cells stably expressing individual human voltage-gated sodium channel subtypes (Nav1.1-1.8) are used. 2. Recording Conditions: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3. 3. Voltage Protocols for State-Dependence:

  • Resting-state block: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. A brief depolarizing pulse is applied to elicit a current.
  • Inactivated-state block: Cells are held at a depolarized potential (e.g., -60 mV) to induce inactivation of the channels before the test pulse.
  • Use-dependent block: A train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied to assess block under conditions of repeated channel activation. 4. Data Analysis: The peak current amplitude in the presence of different concentrations of the test compound is measured and compared to the control to determine the IC50 value for each channel subtype and state.

Visualizations

Signaling_Pathway cluster_0 Nociceptive Neuron cluster_1 Pharmacological Intervention Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Nav1_7 Nav1.7 Channel Noxious_Stimulus->Nav1_7 Activates Action_Potential Action Potential Generation Nav1_7->Action_Potential Initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Propagates This compound This compound (Non-selective Blocker) This compound->Nav1_7 Inhibits (and other Navs) Selective_Inhibitor Selective Nav1.7 Inhibitor Selective_Inhibitor->Nav1_7 Selectively Inhibits

Caption: Role of Nav1.7 in pain signaling and points of pharmacological intervention.

Experimental_Workflow cluster_0 In Vivo Model cluster_1 Genetic Model (Hypothetical for this compound) Animal_Model Wild-Type Mouse Induce_Pain Induce Nav1.7-mediated Pain (e.g., OD1 injection) Animal_Model->Induce_Pain Administer_Drug Administer this compound or Selective Inhibitor Induce_Pain->Administer_Drug Assess_Behavior Assess Pain Behavior Administer_Drug->Assess_Behavior KO_Mouse Nav1.7 Knockout Mouse Induce_Pain_KO Induce Pain KO_Mouse->Induce_Pain_KO Administer_Drug_KO Administer this compound Induce_Pain_KO->Administer_Drug_KO Assess_Behavior_KO Assess Pain Behavior Administer_Drug_KO->Assess_Behavior_KO

Caption: Workflow for comparing this compound in wild-type and knockout models.

Conclusion

The available evidence suggests that this compound is a non-selective, state-dependent sodium channel blocker with analgesic properties. While it is not selective for Nav1.7, its efficacy in a Nav1.7-mediated pain model is comparable to that of a selective Nav1.7 inhibitor, indicating that Nav1.7 is a relevant target for its analgesic action. The broad-spectrum activity of this compound, however, implies that its overall clinical effect is likely a composite of its actions on multiple sodium channel subtypes.

The definitive validation of the contribution of Nav1.7 to this compound's mechanism of action would require direct testing in Nav1.7 knockout models. The absence of such data highlights an important area for future research. Nevertheless, the comparative data presented in this guide provide a valuable framework for understanding the mechanistic profile of this compound in the context of ongoing efforts to develop novel and effective analgesics targeting voltage-gated sodium channels.

References

A Comparative Review of Raxatrigine and its Analogs in the Landscape of Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Raxatrigine (also known as Vixotrigine), a novel voltage-gated sodium channel (Nav) blocker, has garnered significant attention in the field of neuropathic pain therapeutics. Initially explored for bipolar disorder, its development trajectory has seen a refinement in its mechanistic understanding, from a selective Nav1.3 or Nav1.7 inhibitor to its current classification as a broad-spectrum, voltage- and use-dependent Nav blocker.[1][2][3] This guide provides a comparative review of this compound, benchmarking its performance against other notable sodium channel inhibitors, which can be considered its functional analogs in the therapeutic space. The review synthesizes preclinical and clinical data to offer a comprehensive overview for researchers and drug development professionals.

Mechanism of Action: A Broad-Spectrum Approach

This compound exerts its therapeutic effects by inhibiting the activity of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells, including neurons.[4] Unlike highly selective inhibitors, this compound demonstrates a broad spectrum of activity against multiple Nav subtypes.[5] This non-selective profile may contribute to its efficacy in complex pain states where multiple channel subtypes are implicated. The inhibition is state-dependent, meaning this compound preferentially binds to and stabilizes the inactivated state of the sodium channel, a characteristic that makes it more effective in blocking the high-frequency neuronal firing associated with pathological pain states while having less effect on normal neuronal activity.[5][6]

Comparative Efficacy at the Molecular Level

The potency of this compound across a range of human Nav subtypes has been quantified using electrophysiological techniques. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other key sodium channel blockers, providing a direct comparison of their in vitro efficacy and selectivity.

CompoundNav1.1 IC50 (µM)Nav1.2 IC50 (µM)Nav1.3 IC50 (µM)Nav1.4 IC50 (µM)Nav1.5 IC50 (µM)Nav1.6 IC50 (µM)Nav1.7 IC50 (µM)Nav1.8 IC50 (µM)Selectivity Profile
This compound (Vixotrigine) 2.93.24.84.9>103.65.11.8Broad-spectrum
Carbamazepine (B1668303)>100>10086.745.822.9>10046.7>100Broad-spectrum
PF-05089771>100>100>100>100>100>1000.02>100Nav1.7 selective
A-803467>10>10>10>10>10>10>100.008Nav1.8 selective

Data compiled from Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker.

Pharmacokinetic Profile

A population pharmacokinetic analysis of this compound, based on data from 12 clinical studies involving 465 subjects, revealed that its pharmacokinetic profile is well-described by a two-compartment model with transit absorption and first-order elimination.[7] The analysis identified age, weight, and co-administration of carbamazepine as covariates influencing clearance, while weight affected the central volume of distribution.[7] However, none of these factors were found to have a clinically significant impact on the overall exposure to the drug.[7] This predictable pharmacokinetic profile is advantageous for clinical development and patient management.

Clinical Development and Therapeutic Potential

This compound has been investigated in several clinical trials for various neuropathic pain conditions. In a Phase 2 study for small fiber neuropathy, this compound (200 mg twice daily) demonstrated a statistically significant improvement in the mean average daily pain score compared to placebo.[8][9] However, a higher dose (350 mg twice daily) did not show a significant effect on the primary endpoint.[2][8] The drug was generally well-tolerated, with the most common adverse events being dizziness, headache, vertigo, and nausea.[8] Phase 3 trials for trigeminal neuralgia were initiated but later discontinued.

Experimental Protocols

In Vitro Efficacy: Whole-Cell Patch-Clamp Electrophysiology

The inhibitory activity of this compound and its comparators on various Nav subtypes is determined using whole-cell patch-clamp electrophysiology on Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the specific human Nav channel subtype.

Methodology:

  • Cell Culture: Stably transfected cells are cultured in appropriate media and conditions to ensure optimal expression of the target ion channel.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

  • Recording: Cells are transferred to a recording chamber and perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by a brief suction pulse to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

  • Voltage Protocol: To assess use-dependent block, cells are held at a hyperpolarized potential (e.g., -120 mV) and then subjected to a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at a frequency of 10 Hz).

  • Data Acquisition and Analysis: Sodium currents are recorded and analyzed using specialized software. The peak current amplitude of each pulse is measured. The IC50 values are calculated by fitting the concentration-response data to a Hill equation.

In Vivo Efficacy: Neuropathic Pain Models

The analgesic efficacy of this compound and its analogs is evaluated in established rodent models of neuropathic pain.

Spinal Nerve Ligation (SNL) Model:

  • Surgery: Under anesthesia, the L5 spinal nerve of a rat or mouse is tightly ligated with a silk suture.

  • Post-Operative Care: Animals are allowed to recover for a period of 1-2 weeks to allow for the development of neuropathic pain behaviors.

  • Behavioral Testing: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration.

  • Drug Administration: this compound or a comparator compound is administered orally or via another relevant route.

  • Data Analysis: The change in paw withdrawal threshold is measured over time to determine the analgesic effect of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

G cluster_0 Neuronal Signaling cluster_1 This compound Intervention Action Potential Action Potential Nav Channel Opening Nav Channel Opening Action Potential->Nav Channel Opening Na+ Influx Na+ Influx Nav Channel Opening->Na+ Influx Nav Channel Blockade Nav Channel Blockade Nav Channel Opening->Nav Channel Blockade Depolarization Depolarization Na+ Influx->Depolarization Neurotransmitter Release Neurotransmitter Release Depolarization->Neurotransmitter Release Pain Signal Propagation Pain Signal Propagation Neurotransmitter Release->Pain Signal Propagation This compound This compound This compound->Nav Channel Blockade Inhibition of Neuronal Firing Inhibition of Neuronal Firing Nav Channel Blockade->Inhibition of Neuronal Firing Inhibition of Neuronal Firing->Pain Signal Propagation G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Stable Cell Line Stable Cell Line Patch-Clamp Patch-Clamp Stable Cell Line->Patch-Clamp IC50 Determination IC50 Determination Patch-Clamp->IC50 Determination Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile Neuropathic Pain Model Neuropathic Pain Model Selectivity Profile->Neuropathic Pain Model Behavioral Testing Behavioral Testing Neuropathic Pain Model->Behavioral Testing Efficacy Assessment Efficacy Assessment Behavioral Testing->Efficacy Assessment PK/PD Analysis PK/PD Analysis Efficacy Assessment->PK/PD Analysis

References

Vixotrigine in Carbamazepine-Resistant Trigeminal Neuralgia: A Comparative Analysis of Efficacy and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective treatments for carbamazepine-resistant trigeminal neuralgia (TN) remains a critical area of investigation. Vixotrigine, a novel voltage- and use-dependent sodium channel blocker, has been a subject of interest in this domain. This guide provides a comparative analysis of the efficacy of vixotrigine and other therapeutic alternatives, supported by available experimental data.

Trigeminal neuralgia is characterized by severe, paroxysmal facial pain. While carbamazepine (B1668303) is the first-line treatment, a significant portion of patients either do not respond, lose response over time, or cannot tolerate the side effects, necessitating alternative therapeutic strategies.[1]

Mechanism of Action: Targeting Neuronal Hyperexcitability

The underlying pathophysiology of trigeminal neuralgia is linked to the hyperexcitability of trigeminal nerve fibers, often due to vascular compression. This leads to ectopic action potential generation. Voltage-gated sodium channels (Navs) play a crucial role in the initiation and propagation of these action potentials.[2]

Vixotrigine, like carbamazepine and oxcarbazepine, exerts its effect by blocking these sodium channels.[3][4] Its mechanism is use-dependent, meaning it preferentially blocks channels that are frequently opening and closing, a characteristic of the hyperexcitable state seen in TN.[3] Vixotrigine has demonstrated a broad-spectrum activity, inhibiting multiple Nav subtypes.[4]

Alternatives such as lamotrigine (B1674446) also target sodium channels, while gabapentin (B195806) is thought to act on calcium channels.[5][6] Botulinum toxin type A (BTX-A) is believed to work by inhibiting the release of pain-mediating neurotransmitters.[1]

Simplified Signaling Pathway in Trigeminal Neuralgia and Drug Targets cluster_Neuron Trigeminal Ganglion Neuron cluster_Drugs Therapeutic Interventions Nav_Channel Voltage-Gated Sodium Channel (Nav) Action_Potential Action Potential Propagation Nav_Channel->Action_Potential Na+ Influx Ca_Channel Voltage-Gated Calcium Channel Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Vixotrigine Vixotrigine Vixotrigine->Nav_Channel Blocks Carbamazepine_Oxcarbazepine Carbamazepine/ Oxcarbazepine Carbamazepine_Oxcarbazepine->Nav_Channel Blocks Lamotrigine Lamotrigine Lamotrigine->Nav_Channel Blocks Gabapentin Gabapentin Gabapentin->Ca_Channel Blocks BTX_A Botulinum Toxin A BTX_A->Pain_Signal Inhibits Neurotransmitter Release

Targeted signaling pathways in trigeminal neuralgia.

Comparative Efficacy Data

While direct head-to-head trials of vixotrigine against all alternatives in a carbamazepine-resistant population are unavailable due to the withdrawal of vixotrigine's Phase 3 trials, the following tables summarize efficacy data from various studies.

Vixotrigine Efficacy in Trigeminal Neuralgia
Study/TrialPopulationKey Efficacy EndpointResultAdverse Events
Phase 2 (NCT01540636)Trigeminal NeuralgiaChange in average daily pain scoreData from a subsequent Phase 2 study in small fiber neuropathy showed a statistically significant reduction in the average daily pain score with the 200mg twice-daily dose compared to placebo.[7][8][9]Generally well-tolerated. Common AEs included dizziness, headache, vertigo, and nausea.[7]
Efficacy of Alternatives in Carbamazepine-Resistant/Refractory Trigeminal Neuralgia
DrugStudy DesignPopulationKey Efficacy EndpointResult
Oxcarbazepine Prospective, open-label35 patients with TN unresponsive to carbamazepineSignificant decrease in mean pain scoresEffective from the first month of treatment with a significant reduction in pain frequency.[10]
Prospective cohort15 patients with intractable TNPain controlInitially achieved in all patients.[11]
Lamotrigine Double-blind, placebo-controlled crossover14 patients with refractory TNSuperiority to placebo based on a composite efficacy indexLamotrigine was superior to placebo (P = 0.011).[12]
Randomized, open-label crossover22 patients refractory to carbamazepineImprovement in pain diary scoresBoth lamotrigine and pregabalin (B1679071) showed significant improvement over carbamazepine alone.[13]
Gabapentin Retrospective study92 patients with TNReduction in facial pain43 out of 92 patients reported a reduction in pain.[6]
Meta-analysis of 18 RCTs1,604 patients with primary TNEffective rate and VAS scoreGabapentin showed a significantly improved effective rate and reduced VAS score compared to carbamazepine.[14][15]
Botulinum Toxin A Randomized, double-blind, placebo-controlled42 patients with TN who failed conventional treatmentProportion of responders (≥50% reduction in pain)68.18% in the BTX-A group vs. 15% in the placebo group.[16]
Open-label trial22 patients with refractory TNImprovement in mean pain scoresStatistically significant improvement in mean pain scores at multiple time points post-treatment.[17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key cited studies.

Vixotrigine Phase 3 Trial Design (Planned)

The planned Phase 3 studies for vixotrigine (NCT03070132 and NCT03637387) were designed as double-blind, randomized withdrawal trials.[18][19]

Vixotrigine Phase 3 Trial Workflow (Planned) Screening Screening Period Run_in 7-Day Run-in Period Screening->Run_in Open_Label 4-Week Open-Label Period (Vixotrigine 150mg TID) Run_in->Open_Label Randomization Randomization of Responders (≥30% pain reduction) Open_Label->Randomization Double_Blind 14-Week Double-Blind Period Randomization->Double_Blind Vixotrigine_Arm Vixotrigine Double_Blind->Vixotrigine_Arm Placebo_Arm Placebo Double_Blind->Placebo_Arm Endpoint Primary Endpoint Assessment (Week 12) Vixotrigine_Arm->Endpoint Placebo_Arm->Endpoint

A planned experimental workflow for Vixotrigine Phase 3 trials.
  • Participants : Adults with a diagnosis of classical, purely paroxysmal trigeminal neuralgia for at least 3 months, experiencing at least 3 paroxysms of pain per day.[18][19]

  • Design : The studies included a screening period, a 7-day run-in period, a 4 or 6-week open-label or single-dose-blind dose-optimization period where all participants received vixotrigine, followed by a 14-week double-blind period.[18][19]

  • Intervention : During the open-label phase, participants received vixotrigine 150 mg three times daily.[18][19] Responders (defined as those with a ≥30% reduction in mean pain score) were then randomized to receive either vixotrigine or a placebo.[18][19]

  • Primary Endpoint : The proportion of participants classified as responders at week 12 of the double-blind period.[18][19]

Lamotrigine in Refractory Trigeminal Neuralgia
  • Design : A double-blind, placebo-controlled crossover trial.[12]

  • Participants : 14 patients with refractory trigeminal neuralgia who continued their stable dose of carbamazepine or phenytoin.[12]

  • Intervention : Each arm of the trial lasted for 2 weeks with an intervening 3-day washout period. The maintenance dose of lamotrigine was 400 mg.[12]

  • Efficacy Assessment : Efficacy was determined based on a hierarchy of: (i) use of escape medication; (ii) total pain scores; or (iii) global evaluations.[12]

Botulinum Toxin A in Trigeminal Neuralgia
  • Design : A randomized, double-blind, placebo-controlled study.[16]

  • Participants : 42 patients with trigeminal neuralgia.[16]

  • Intervention : Patients were randomly allocated to receive either an intradermal and/or submucosal injection of BTX-A (75 U/1.5 mL) or saline (1.5 mL) in the painful area.[16]

  • Primary Endpoints : Pain severity assessed by the visual analogue scale (VAS) and pain attack frequency per day.[16]

  • Secondary Endpoint : Patient's overall response to treatment, assessed using the Patient Global Impression of Change scale.[16]

Conclusion

Vixotrigine, with its use-dependent sodium channel blocking mechanism, showed promise in early clinical development for trigeminal neuralgia. However, the withdrawal of its Phase 3 trials leaves its ultimate efficacy and place in the therapeutic landscape uncertain.

For patients with carbamazepine-resistant trigeminal neuralgia, several alternatives have demonstrated efficacy in clinical studies. Oxcarbazepine, a structural analog of carbamazepine, often presents a better side-effect profile.[10][20] Lamotrigine and gabapentin have also shown positive results in refractory cases.[6][12][13] Botulinum toxin type A offers a non-systemic treatment option with a different mechanism of action and has been shown to be effective in patients who have failed conventional treatments.[16][17]

The choice of a second-line agent after carbamazepine failure depends on a careful consideration of the individual patient's clinical profile, comorbidities, and the specific efficacy and safety data for each alternative. Further well-designed, head-to-head comparative trials are needed to more definitively establish the optimal treatment pathway for this challenging patient population.

References

Safety Operating Guide

Proper Disposal of Raxatrigine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – Researchers, scientists, and drug development professionals handling Raxatrigine are advised to follow specific procedures for its proper disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, in line with established safety protocols and regulatory guidelines.

This compound, also known as Vixotrigine, is a voltage-gated sodium channel blocker.[1] As with any investigational compound, adherence to safety and disposal protocols is paramount. The Safety Data Sheet (SDS) for this compound (hydrochloride) classifies it as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.

Disposal Procedures for this compound

Based on safety data and general pharmaceutical waste regulations, the following step-by-step procedure is recommended for the disposal of this compound:

  • Do Not Dispose in Standard Trash or Sewer: this compound must not be disposed of with household or general laboratory garbage.[2] Furthermore, it is crucial to prevent the compound from entering the sewage system.[2]

  • Segregate this compound Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), should be segregated from other waste streams.

  • Engage a Licensed Waste Disposal Service: The disposal of this compound should be handled by a licensed and approved waste disposal company. These companies are equipped to manage chemical and pharmaceutical waste in accordance with federal, state, and local regulations.

  • Incineration as the Preferred Method: For investigational compounds and other pharmaceutical waste, incineration by a permitted facility is the preferred method of disposal. This ensures the complete destruction of the active pharmaceutical ingredient.

  • Consult Institutional Guidelines: All disposal activities must be conducted in accordance with your institution's environmental health and safety (EHS) protocols. Consult with your EHS department for specific guidance and to arrange for waste pickup.

Quantitative Data Summary

Hazard ClassificationDescription
Acute toxicity - oralCategory 4: Harmful if swallowed[2]
Skin irritationCategory 2: Causes skin irritation[2]
Eye irritationCategory 2A: Causes serious eye irritation[2]
Specific target organ toxicity (single exposure)Category 3: May cause respiratory irritation[2]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the reviewed documents. The recommended procedure is based on standard practices for pharmaceutical waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Raxatrigine_Disposal_Workflow start This compound Waste Generated decision1 Contaminated with this compound? start->decision1 non_contaminated Dispose as Non-Hazardous Waste decision1->non_contaminated No contaminated Segregate as this compound Waste decision1->contaminated Yes contact_ehs Contact Institutional EHS contaminated->contact_ehs licensed_disposal Arrange Pickup by Licensed Waste Disposal Company contact_ehs->licensed_disposal incineration Incineration at Permitted Facility licensed_disposal->incineration end Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Raxatrigine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling of Raxatrigine, a potent, state-dependent sodium channel blocker. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.

Hazard Summary

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

  • Hazardous to the Aquatic Environment: Harmful to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE) Recommendations

A comprehensive risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this potent compound.

Activity Recommended PPE Rationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or N95 respirator within a certified chemical fume hood or other containment device.- Disposable solid-front gown with tight-fitting cuffs.- Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). The outer glove should extend over the gown cuff.- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is critical to prevent exposure.
Solution Preparation - Work within a certified chemical fume hood or other ventilated enclosure.- Disposable solid-front gown with tight-fitting cuffs.- Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).- Safety glasses with side shields or chemical splash goggles.Reduced risk of aerosolization compared to handling powders, but the potential for splashes and skin contact remains.
In Vivo Administration - Disposable solid-front gown.- Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).- Safety glasses with side shields or chemical splash goggles.- Face shield if there is a risk of splashing.Protection against accidental splashes and skin contact during the administration procedure is paramount.

Glove Selection:

  • Material: Chemotherapy-rated nitrile gloves are recommended. These gloves have been tested against a range of hazardous drugs.

  • Thickness: While thicker gloves generally offer more protection, dexterity is also a factor. Always use gloves that are rated for use with hazardous compounds.

  • Integrity: Always inspect gloves for any signs of damage before use. Change gloves immediately if they are compromised or after any known contact with this compound. It is good practice to change gloves every 30-60 minutes during prolonged handling procedures.[2]

  • Type: Use powder-free gloves to avoid aerosolization of the compound.[2]

Experimental Protocol: Preparation of this compound for In Vivo Administration

The following protocol is an example of a procedure for preparing a this compound solution for experimental use. A thorough risk assessment must be performed before initiating this or any other procedure.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% sodium chloride in sterile water)

  • Sterile vials and syringes

  • Appropriate PPE (as outlined in the table above)

Procedure:

  • Prepare the Work Area: Ensure all work is conducted within a certified chemical fume hood. Decontaminate the work surface before and after the procedure.

  • Don PPE: Follow the detailed donning procedure outlined below.

  • Weigh this compound: Carefully weigh the required amount of this compound powder in a tared, sterile container inside the chemical fume hood.

  • Prepare Stock Solution: Prepare a stock solution by dissolving the this compound powder in DMSO. For example, to create a 25.0 mg/mL stock solution.

  • Prepare Vehicle: In a separate sterile container, prepare the vehicle by mixing PEG300, Tween-80, and Saline in the desired ratio. A common vehicle formulation is 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare Dosing Solution: Add the this compound stock solution to the vehicle to achieve the final desired concentration. For example, to prepare a 1 mL working solution, add 100 µL of the 25.0 mg/mL DMSO stock solution to 400 µL of PEG300, mix well, then add 50 µL of Tween-80, mix well, and finally add 450 µL of Saline to reach a final volume of 1 mL.

  • Final Preparation: Ensure the final solution is clear and homogenous. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips, vials, and PPE, in a designated hazardous waste container.

  • Doff PPE: Follow the detailed doffing procedure outlined below.

Procedural Guidance: Donning and Doffing of PPE

Proper donning and doffing of PPE are critical to prevent contamination and exposure.

Donning Sequence (for handling powdered this compound):

  • Perform hand hygiene.

  • Don inner gloves.

  • Don disposable gown, ensuring it is fully closed at the back.

  • Don respiratory protection (e.g., N95 respirator or PAPR hood).

  • Don eye and face protection (goggles and/or face shield).

  • Don outer gloves, ensuring the cuffs are pulled over the cuffs of the gown.

Doffing Sequence:

  • In the immediate work area: Remove outer gloves. Dispose of them in a designated hazardous waste container.

  • Remove the disposable gown. Roll it inward, away from the body, and dispose of it in a hazardous waste container.

  • Exit the immediate work area.

  • Perform hand hygiene.

  • Remove eye and face protection.

  • Remove respiratory protection.

  • Remove inner gloves.

  • Perform thorough hand hygiene with soap and water.

Operational and Disposal Plans

Spill Management:

  • Evacuate: Immediately alert others and evacuate the affected area.

  • Secure: Secure the area to prevent entry.

  • Report: Report the spill to the designated safety officer.

  • Clean-up: Only trained personnel with appropriate PPE (including respiratory protection) should clean up spills. Use a spill kit containing absorbent materials, decontaminating solutions, and designated waste disposal bags.

Waste Disposal:

  • Contaminated PPE and materials: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and vials, must be disposed of as hazardous chemical waste.

  • Containers: Waste should be collected in clearly labeled, sealed, and puncture-resistant containers.

  • Regulations: Follow all institutional, local, and national regulations for hazardous waste disposal.

Visualizations

PPE_Decision_Workflow start Start: Handling this compound task Assess Task: - Weighing Powder? - Preparing Solution? - In Vivo Administration? start->task weighing Weighing Powder task->weighing Powder solution Preparing Solution task->solution Solution in_vivo In Vivo Administration task->in_vivo Administration ppe_powder Required PPE: - PAPR or N95 in Fume Hood - Double Nitrile Gloves - Gown - Eye Protection weighing->ppe_powder ppe_solution Required PPE: - Fume Hood - Double Nitrile Gloves - Gown - Goggles solution->ppe_solution ppe_in_vivo Required PPE: - Double Nitrile Gloves - Gown - Goggles/Face Shield in_vivo->ppe_in_vivo

Caption: PPE selection workflow based on the handling task for this compound.

Caption: Proposed mechanism of action for this compound as a sodium channel blocker.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Raxatrigine
Reactant of Route 2
Raxatrigine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.